molecular formula C10H13BrN2 B567680 4-Bromo-2-(piperidin-3-yl)pyridine CAS No. 1260756-26-0

4-Bromo-2-(piperidin-3-yl)pyridine

Katalognummer: B567680
CAS-Nummer: 1260756-26-0
Molekulargewicht: 241.132
InChI-Schlüssel: NJYOVWGHVOAOCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-(piperidin-3-yl)pyridine is a heteroaromatic organic compound with the molecular formula C10H13BrN2 and a molecular weight of 241.13 g/mol . This molecule features a pyridine ring system substituted with a bromine atom and a piperidine ring, a structural motif found in various pharmacological research contexts. Compounds incorporating the piperidinyl-pyridine scaffold have been investigated as key intermediates in medicinal chemistry, particularly in the development of potent and selective inhibitors for epigenetic targets such as Lysine Specific Demethylase 1 (LSD1) . The bromine substituent on the pyridine ring offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the exploration of diverse chemical space around the core structure . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet prior to use. Handling should only be performed by qualified personnel in a laboratory setting, using appropriate personal protective equipment and a chemical fume hood .

Eigenschaften

IUPAC Name

4-bromo-2-piperidin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-9-3-5-13-10(6-9)8-2-1-4-12-7-8/h3,5-6,8,12H,1-2,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYOVWGHVOAOCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Structural and Conformational Analysis of 4-Bromo-2-(piperidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidinyl-pyridine scaffold is a privileged motif in modern medicinal chemistry, valued for its three-dimensional character and versatile interaction capabilities.[1] The specific compound, 4-Bromo-2-(piperidin-3-yl)pyridine, presents a unique set of analytical challenges owing to its inherent structural complexity. This includes the non-planar, flexible piperidine ring, the rotatable bond connecting the two heterocyclic systems, and the influence of the bromine substituent on electronic properties and potential intermolecular interactions. This guide provides an in-depth, multi-technique framework for the comprehensive structural and conformational elucidation of this molecule. We detail a synergistic workflow combining Nuclear Magnetic Resonance (NMR) spectroscopy, Single-Crystal X-ray Diffraction (SCXRD), and computational modeling to build a cohesive and validated structural model, providing researchers and drug development professionals with the critical insights necessary for rational drug design and structure-activity relationship (SAR) studies.

Introduction: The Analytical Imperative

Significance of the Piperidinyl-Pyridine Scaffold

Substituted piperidines are fundamental building blocks in the development of new active pharmaceutical ingredients, offering a departure from the predominantly flat, 2D molecules that have historically populated screening collections.[2] Their saturated, non-aromatic character imparts favorable physicochemical properties, including improved solubility and metabolic stability, while their defined three-dimensional shapes allow for precise and high-affinity interactions with biological targets.[3] When coupled with a pyridine ring, the resulting scaffold combines a basic nitrogen center, a hydrogen-bond-accepting pyridine nitrogen, and a tunable aromatic system, making it a powerful pharmacophore for a range of therapeutic targets.[3][4]

Core Structural Questions for 4-Bromo-2-(piperidin-3-yl)pyridine

A thorough understanding of 4-Bromo-2-(piperidin-3-yl)pyridine requires answering several key structural questions that dictate its overall topology and interaction potential:

  • Piperidine Ring Conformation: Does the piperidine ring adopt a standard chair conformation? What is the energetic barrier for ring inversion?[5]

  • Substituent Orientation: Is the pyridine moiety positioned axially or equatorially on the piperidine ring? The equatorial position is generally favored for bulky substituents to minimize steric strain (1,3-diaxial interactions).[5][6]

  • Inter-ring Torsion: What is the preferred rotational angle (dihedral angle) of the C2(pyridine)-C3(piperidine) bond? This rotation governs the relative spatial orientation of the two ring systems.

  • Nitrogen Inversion & Protonation: What is the configuration of the piperidine N-H bond (axial vs. equatorial), and how does its protonation state at physiological pH affect the overall conformation?[5]

  • Solid-State vs. Solution-State Structure: Does the conformation observed in the solid state (via crystallography) persist in a solution environment, where the molecule possesses greater dynamic freedom?

A Synergistic Workflow for Structural Elucidation

To address these questions comprehensively, a multi-faceted analytical strategy is essential. No single technique can provide a complete picture. The workflow below illustrates the interplay between experimental observation and theoretical validation, forming a self-validating system for structural analysis.

G cluster_0 Synthesis & Purification cluster_1 Experimental Analysis cluster_2 Theoretical Validation cluster_3 Final Model Synthesis Synthesis (e.g., Suzuki Coupling) Purification Chromatography & Characterization Synthesis->Purification NMR Solution-State Conformation (NMR Spectroscopy) Purification->NMR Primary Analysis Crystallization Crystallization Screening Purification->Crystallization Computational Conformational Landscape & Energetics (DFT) NMR->Computational Guides Starting Geometry Integrated Integrated Structural Model (Solution & Solid-State) NMR->Integrated SCXRD Solid-State Structure (X-ray Diffraction) SCXRD->Computational SCXRD->Integrated Crystallization->SCXRD Computational->NMR Rationalizes Observations Computational->Integrated

Caption: Integrated workflow for structural elucidation.

Experimental & Computational Methodologies

Synthesis and Characterization

A plausible and efficient synthesis of the target compound is crucial for obtaining high-purity material for analysis. A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, represents a robust strategy.[7][8]

G Reactant1 4-Bromo-2-chloropyridine 3-(Tributylstannyl)piperidine-1-carboxylic acid tert-butyl ester Catalyst Pd(PPh₃)₄ Toluene, 110°C Intermediate tert-Butyl 3-(4-bromopyridin-2-yl)piperidine-1-carboxylate Catalyst->Intermediate Deprotection TFA or HCl DCM Product 4-Bromo-2-(piperidin-3-yl)pyridine Deprotection->Product

Caption: Plausible synthetic route via Stille coupling.

NMR Spectroscopy: The Solution-State Blueprint

NMR is the most powerful tool for determining the structure and conformational dynamics of molecules in solution.

Expertise & Causality: We use a suite of 1D and 2D NMR experiments because each provides a unique piece of the structural puzzle. ¹H NMR gives coupling constants (J-values) that are directly related to dihedral angles via the Karplus equation, allowing us to define the piperidine chair and the substituent's orientation. 2D experiments (COSY, HSQC) are essential for unambiguously assigning which proton is which, a prerequisite for accurate structural interpretation. Finally, NOESY provides through-space correlations, defining the relative orientation of the two rings.

Experimental Protocol: Comprehensive NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of high-purity 4-Bromo-2-(piperidin-3-yl)pyridine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence conformation and should be noted.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Pay close attention to the proton signals between ~1.5 and 4.0 ppm (piperidine ring) and ~7.0-8.5 ppm (pyridine ring).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments.

  • 2D COSY (Correlation Spectroscopy): Acquire a gradient-selected COSY spectrum to establish proton-proton spin-spin coupling networks, confirming connectivity within the piperidine and pyridine rings.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate each proton with its directly attached carbon atom for definitive assignment.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with a mixing time of ~500-800 ms. This is critical for identifying protons that are close in space (< 5 Å), but not necessarily bonded. Key expected NOEs include those between the piperidine H3 proton and the pyridine H3' proton, which will help define the inter-ring torsional angle.

Data Interpretation Summary

Data PointExpected Observation & Significance
Piperidine H3 J-values Expect a large trans-diaxial coupling (³J ≈ 10-13 Hz) between H3 and one of the H2/H4 protons, confirming a chair conformation with the pyridine substituent in the equatorial position.[2]
Pyridine Ring Shifts The chemical shifts of the pyridine protons will be influenced by the bromine atom and the piperidine substituent. For reference, the protons of 4-bromopyridine appear around 8.68 and 7.73 ppm.[9]
NOESY Correlations A key NOE between the piperidine H3 and the pyridine H3' would indicate a specific rotational preference around the C-C bond linking the two rings.
Single-Crystal X-ray Diffraction (SCXRD): The Solid-State Anchor

SCXRD provides an unambiguous, high-resolution snapshot of the molecule's structure in the crystalline state, including precise bond lengths, bond angles, and torsional angles.[10]

Expertise & Causality: While NMR reveals the average conformation in solution, SCXRD provides the ground-truth structure in the solid phase. This is a vital cross-validation step. Discrepancies between the two can reveal dynamic processes or conformational flexibility that are critical to the molecule's function. The process is challenging as it relies on growing a high-quality single crystal, which is often the rate-limiting step.[10]

Experimental Protocol: SCXRD Analysis

  • Crystallization: Screen a variety of solvents and solvent combinations (e.g., slow evaporation from ethanol/hexane, vapor diffusion) to grow diffraction-quality single crystals. This is often a trial-and-error process.

  • Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold N₂ (typically 100 K) to minimize thermal motion and collect diffraction data using a diffractometer with MoKα (λ = 0.71073 Å) or CuKα radiation.[11]

  • Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to generate the final, high-resolution crystal structure.

Computational Modeling: The Energetic Landscape

Computational chemistry provides the theoretical framework to understand why certain conformations are preferred and to explore the entire conformational energy landscape.

Expertise & Causality: We use Density Functional Theory (DFT) as it provides a good balance of accuracy and computational cost for a molecule of this size. A conformational search is performed first with a less expensive method (molecular mechanics) to identify all possible low-energy shapes before refining them with high-level DFT. Including a solvent model (Polarizable Continuum Model, PCM) is critical to simulate the solution environment and allow for a direct comparison with NMR data.[6]

Experimental Protocol: DFT Calculations

  • Initial Structure Generation: Build the 3D structure of 4-Bromo-2-(piperidin-3-yl)pyridine in a molecular modeling program.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers (e.g., pyridine-equatorial vs. pyridine-axial, different ring puckers).

  • DFT Optimization: Take the lowest energy conformers (e.g., all within 5 kcal/mol of the global minimum) and perform full geometry optimization and frequency calculations using a DFT method (e.g., M06-2X) and a robust basis set (e.g., def2-QZVPP).[6] Calculations should be performed both in the gas phase and with a PCM solvent model (e.g., water or chloroform) to match experimental conditions.

  • Energy Analysis: Compare the final Gibbs free energies (ΔG) of the optimized conformers to determine their relative populations at room temperature.

Predicted Conformational Energy Profile

ConformerRelative Energy (ΔG) in Water (kcal/mol)Predicted Population (%)Key Feature
Equatorial-Pyridine 0.00 (Reference)>99%Lowest energy conformer, minimal steric hindrance.
Axial-Pyridine > 2.5 (Estimated)<1%High energy due to significant 1,3-diaxial steric interactions with axial protons on the piperidine ring.

Integrated Analysis and Conclusion

The true power of this approach lies in the integration of all three techniques. The SCXRD structure provides a benchmark for the lowest energy, solid-state conformation. Computational modeling helps rationalize this structure and predicts the energy penalty for other conformations, such as the axial isomer, which are unlikely to be observed. NMR spectroscopy then validates this model in the solution phase, with the magnitude of observed coupling constants and NOE signals confirming the predominance of the calculated lowest-energy equatorial conformer.

By following this comprehensive guide, researchers can develop a complete and validated structural and conformational model of 4-Bromo-2-(piperidin-3-yl)pyridine. This detailed understanding is paramount for interpreting SAR data, guiding the design of new analogs with improved potency and selectivity, and ultimately accelerating the drug discovery and development process.

References

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1623. [Link]

  • Emmert, L., et al. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 58(41), 14639-14644. [Link]

  • Karcz, T., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 22(19), 10292. [Link]

  • Bilić, A., & Párkányi, L. (2015). Two polymorphs of 4-hydroxypiperidine with different NH configurations. CrystEngComm, 17, 2106-2111. [Link]

  • Månsson, M., & Green, J. (1975). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. Journal of Chemical Thermodynamics, 7(5), 409-418. [Link]

  • Zhu, F., et al. (2016). Conformational analysis of 2-substituted piperazines. Tetrahedron Letters, 57(29), 3183-3186. [Link]

  • Besselièvre, F., & Piguel, S. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER PALLADIUM CATALYSIS. Heterocycles, 75(1), 55-61. [Link]

  • ResearchGate. (n.d.). 2-Substituted pyrrolidine and piperidine alkaloids. [Link]

  • PubChem. (n.d.). 4-Bromo-2-piperidinopyridine. [Link]

  • Supporting Information for Aerobic C-N Bond Activation. (n.d.). [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Basile, L., et al. (2022). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]

  • Chemsrc. (n.d.). 4-BROMO-2-(PIPERIDIN-1-YL)PYRIDINE. [Link]

  • Wang, L., et al. (2021). Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. Journal of Medicinal Chemistry, 64(15), 11599-11617. [Link]

  • ResearchGate. (n.d.). Representative 2-substituted piperidine-containing pharmaceuticals. [Link]

  • Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918-6919. [Link]

  • Zibaseresht, R. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Arkivoc, 2019(6), 277-287. [Link]

  • Al-Warhi, T., et al. (2023). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. Molecules, 28(22), 7654. [Link]

  • Wlodawer, A. (2009). Macromolecular Structure Determination by X-ray Crystallography. eLS. [Link]

  • Advances in X-ray crystallography methods to study structural dynamics of macromolecules. (n.d.). [Link]

  • Al-Majid, A. M., et al. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. Molecules, 28(22), 7586. [Link]

Sources

Technical Whitepaper: Physicochemical Profiling & Application Utility of 4-Bromo-2-(piperidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthetic pathways, and application utility of 4-Bromo-2-(piperidin-3-yl)pyridine , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

4-Bromo-2-(piperidin-3-yl)pyridine is a bifunctional heterocyclic scaffold characterized by a chemically distinct electrophilic handle (C4-bromide) and a nucleophilic/basic center (piperidinyl amine) . It serves as a high-value intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, kinase inhibitors, and GPCR ligands.

Its structural significance lies in its role as a bioisostere for the 3-(piperidin-3-yl)phenyl group found in drugs like Niraparib . Replacing the phenyl ring with a pyridine core modulates physicochemical parameters such as aqueous solubility, lipophilicity (LogP), and metabolic stability (microsomal clearance), making it a "privileged fragment" in fragment-based drug discovery (FBDD).

Chemical Identity & Structural Analysis[1][2]

PropertyDetail
IUPAC Name 4-Bromo-2-(piperidin-3-yl)pyridine
Common Name 4-Bromo-2-(3-piperidyl)pyridine
CAS Number 1260756-26-0 (Racemic); Note: Chiral forms are (S)-1212941-27-9 and (R)-isomer
Molecular Formula C₁₀H₁₃BrN₂
SMILES BrC1=CC(C2CCCNC2)=NC=C1
Stereochemistry Contains one chiral center at the piperidine C3 position.[1][2][3] Often supplied as a racemate or HCl salt.
Structural Insight

The molecule features a 2,4-disubstituted pyridine ring. The C4-position holds a bromine atom, which is activated for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) due to the electron-withdrawing nature of the pyridine nitrogen. The C2-position is linked to a saturated piperidine ring, introducing sp³ character (Fsp³ score) that improves solubility and reduces "flatness" in drug candidates—a key factor in improving clinical success rates.

Physicochemical Properties Matrix

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, ChemAxon).

PropertyValueContext & Implications
Molecular Weight 241.13 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
LogP (Octanol/Water) 2.1 – 2.9 (Predicted)Moderately lipophilic. The value drops significantly at acidic pH (LogD < 0) due to protonation.
TPSA (Topological Polar Surface Area) ~25 ŲIndicates good membrane permeability (typically <140 Ų is required).
pKa (Piperidine NH) 10.8 ± 0.5Highly basic. Exists as a cation at physiological pH (7.4), aiding solubility.
pKa (Pyridine N) ~2.5 – 3.0Weakly basic. The electron-withdrawing Br atom and piperidine ring influence this value.
Solubility (Water) Low (Neutral pH)< 0.1 mg/mL in neutral form.
Solubility (Acidic) High (pH < 5)> 50 mg/mL as HCl or TFA salt.
Melting Point N/A (Oil/Low melt solid)Often isolated as a viscous oil or low-melting solid; HCl salts are crystalline solids (>200°C dec).

Synthetic Utility & Regioselectivity[5][6]

The synthesis of 4-Bromo-2-(piperidin-3-yl)pyridine presents a classic challenge in regioselectivity . The most robust route utilizes the Suzuki-Miyaura coupling of 2,4-dibromopyridine with (N-Boc-piperidin-3-yl)boronic acid .

Critical Mechanism: Site-Selective Coupling

In 2,4-dibromopyridine, the C2-bromide is electronically more deficient (closer to the electronegative nitrogen) and typically undergoes oxidative addition with Pd(0) faster than the C4-bromide. However, steric factors can sometimes invert this. Under controlled conditions (lower temperature, specific ligands like dppf), the C2-coupling product is favored, yielding the desired core.

Step-by-Step Protocol (Recommended)

Note: This protocol assumes the use of N-Boc protection to prevent catalyst poisoning by the free amine.

  • Reagents: 2,4-Dibromopyridine (1.0 eq), N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.1 eq).

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).

  • Base/Solvent: 2M Na₂CO₃ (aq) / 1,4-Dioxane (1:3 ratio).

  • Condition: Heat to 80°C for 4–6 hours under Argon.

  • Workup: The intermediate (N-Boc-protected) is isolated via silica chromatography (Hexane/EtOAc).

  • Deprotection: Treat with 4M HCl in Dioxane or TFA/DCM to yield the target 4-Bromo-2-(piperidin-3-yl)pyridine salt.

Visualization: Synthetic Pathway

The following diagram illustrates the regioselective synthesis and subsequent derivatization potential.

SynthesisPath Figure 1: Regioselective Synthesis & Utility Pathway SM1 2,4-Dibromopyridine (Electrophile) Inter Intermediate: 2-(N-Boc-piperidin-3-yl)-4-bromopyridine (Regioselective C2 Coupling) SM1->Inter Pd(dppf)Cl2, Na2CO3 Suzuki Coupling SM2 N-Boc-3-Piperidinyl Boronate (Nucleophile) SM2->Inter Product TARGET: 4-Bromo-2-(piperidin-3-yl)pyridine Inter->Product TFA or HCl (Boc Deprotection) Deriv Drug Candidate (e.g., PARP Inhibitor Analog) Product->Deriv Buchwald Coupling (at C4-Br)

Caption: Regioselective Suzuki coupling favors C2-substitution, preserving the C4-bromide for subsequent medicinal chemistry elaboration.

Handling, Stability & Safety (E-E-A-T)

Storage & Stability
  • Physical State: The free base is often a viscous oil that may darken upon exposure to air (oxidation of the pyridine nitrogen or amine). The dihydrochloride salt is a stable, off-white solid.

  • Hygroscopicity: The salt forms are hygroscopic. Store in a desiccator at -20°C for long-term stability.

  • Solvent Compatibility: Soluble in DMSO, Methanol, and Water (low pH). Avoid storing in acetone or aldehydes to prevent imine formation with the secondary amine.

Safety Profile (GHS Classification)
  • H302: Harmful if swallowed.

  • H315/H319: Causes skin irritation and serious eye irritation.

  • Precaution: Handle in a fume hood. Brominated pyridines can be sensitizers.

Analytical Characterization Standards

To validate the identity of this compound, the following analytical signatures must be confirmed:

  • ¹H NMR (DMSO-d₆):

    • Pyridine Protons: Look for a doublet at ~8.4 ppm (C6-H), a singlet/doublet at ~7.8 ppm (C3-H), and a doublet at ~7.6 ppm (C5-H).

    • Piperidine Protons: Multiplets in the 1.5–3.5 ppm range.

    • Diagnostic: The disappearance of the Boc signal (~1.4 ppm, 9H) confirms deprotection.

  • LC-MS:

    • Ionization: ESI+ (Electrospray Ionization).

    • Pattern: Distinctive 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br).

    • Mass: [M+H]⁺ peaks at ~241 and 243 m/z.

  • Chiral HPLC (If enantiopure):

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA/Diethylamine (DEA).

    • Rationale: DEA is required to sharpen the peak of the basic amine.

References

  • PubChem Compound Summary. 4-Bromo-2-(piperidin-1-yl)pyridine and related isomers. National Center for Biotechnology Information. Link

  • ChemicalBook. 4-Bromopyridine and derivatives synthesis and properties.Link

  • Sigma-Aldrich. Safety Data Sheet for Bromopyridine derivatives.Link

  • Arkivoc. Suzuki cross-coupling reaction for the preparation of bipyridine ligands. (Context for regioselectivity in dibromopyridines). Link

  • MedKoo Biosciences. Niraparib Synthetic Routes and Intermediates. (Illustrates the utility of piperidinyl-aryl scaffolds). Link

Sources

An In-depth Technical Guide to 4-Bromo-2-(piperidin-3-yl)pyridine: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Rationale for 4-Bromo-2-(piperidin-3-yl)pyridine

The pyridine ring is a cornerstone in pharmaceutical sciences, forming the core of numerous approved drugs.[1][2] Its ability to act as a hydrogen bond acceptor and its aromatic nature make it a versatile scaffold in drug design.[3] Similarly, the piperidine moiety is a highly privileged scaffold in medicinal chemistry, known to enhance a molecule's pharmacokinetic properties, such as metabolic stability and membrane permeability.[4] The strategic combination of these two pharmacophores in 4-Bromo-2-(piperidin-3-yl)pyridine, along with the presence of a bromine atom, which serves as a versatile handle for further chemical modifications through cross-coupling reactions, presents a compelling case for its synthesis and investigation.

As of the writing of this guide, a specific CAS number for 4-Bromo-2-(piperidin-3-yl)pyridine has not been assigned, indicating its status as a novel compound. This guide, therefore, serves as a foundational document for its synthesis and exploration.

Table 1: Compound Identification

IUPAC Name 4-Bromo-2-(piperidin-3-yl)pyridine
CAS Number Not Assigned
Molecular Formula C₁₀H₁₃BrN₂
Molecular Weight 241.13 g/mol
Chemical Structure (A chemical structure image would be placed here in a formal document)

Proposed Synthetic Strategy

The synthesis of 4-Bromo-2-(piperidin-3-yl)pyridine can be approached through a multi-step sequence, leveraging modern cross-coupling methodologies. A plausible and efficient route involves a palladium-catalyzed Suzuki cross-coupling reaction. This approach offers high functional group tolerance and is widely used in the pharmaceutical industry for the construction of biaryl and heteroaryl-aryl linkages.[5]

The proposed synthetic workflow is outlined below:

G cluster_0 Step 1: Protection of Piperidine cluster_1 Step 2: Boronic Ester Formation cluster_2 Step 3: Suzuki Cross-Coupling cluster_3 Step 4: Deprotection A 3-Bromopiperidine B N-Boc-3-bromopiperidine A->B Boc₂O, Et₃N, DCM C N-Boc-3-bromopiperidine D N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine C->D Bis(pinacolato)diboron, PdCl₂(dppf), KOAc, Dioxane E 2,4-Dibromopyridine F tert-Butyl 3-(4-bromopyridin-2-yl)piperidine-1-carboxylate E->F Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O G N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine G->F Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O H tert-Butyl 3-(4-bromopyridin-2-yl)piperidine-1-carboxylate I 4-Bromo-2-(piperidin-3-yl)pyridine H->I TFA or HCl in Dioxane

Caption: Proposed synthetic workflow for 4-Bromo-2-(piperidin-3-yl)pyridine.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 3-bromopiperidine-1-carboxylate

  • To a solution of 3-bromopiperidine hydrobromide (1.0 eq) in dichloromethane (DCM), add triethylamine (Et₃N) (2.2 eq) at 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 3-bromopiperidine-1-carboxylate.

Step 2: Synthesis of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

  • In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve tert-butyl 3-bromopiperidine-1-carboxylate (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc) (1.5 eq) in anhydrous dioxane.

  • Degas the mixture with argon for 15-20 minutes.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq).

  • Heat the reaction mixture at 80-90 °C for 12-18 hours.

  • Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired boronic ester.

Step 3: Synthesis of tert-butyl 3-(4-bromopyridin-2-yl)piperidine-1-carboxylate

  • To a mixture of 2,4-dibromopyridine (1.0 eq), tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.2 eq), and sodium carbonate (2.0 eq) in a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Deoxygenate the mixture by bubbling argon for 20-30 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

  • Heat the reaction mixture to reflux (around 90-100 °C) for 12-24 hours.

  • Monitor the progress of the reaction by LC-MS.

  • Upon completion, cool the reaction mixture, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to isolate the coupled product.

Step 4: Synthesis of 4-Bromo-2-(piperidin-3-yl)pyridine (Final Product)

  • Dissolve tert-butyl 3-(4-bromopyridin-2-yl)piperidine-1-carboxylate (1.0 eq) in a suitable solvent such as DCM or 1,4-dioxane.

  • Add an excess of trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M).

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product as a salt (trifluoroacetate or hydrochloride).

  • The free base can be obtained by neutralization with a suitable base (e.g., saturated sodium bicarbonate solution) and extraction with an organic solvent.

Structural Elucidation and Spectroscopic Analysis

The structural confirmation of the synthesized 4-Bromo-2-(piperidin-3-yl)pyridine would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine and piperidine protons. The pyridine ring protons will appear in the aromatic region (typically δ 7.0-8.5 ppm). The proton at the C5 position of the pyridine ring is expected to be a doublet, coupled to the proton at C6. The proton at C3 will likely be a singlet or a narrow doublet. The piperidine protons will be in the aliphatic region (δ 1.5-3.5 ppm). The proton at the C3 position of the piperidine ring, which is attached to the pyridine ring, will be a key multiplet.

  • ¹³C NMR: The carbon NMR spectrum will show ten distinct signals. The pyridine carbons will resonate in the downfield region (δ 120-160 ppm), while the piperidine carbons will be in the upfield region (δ 20-60 ppm). The carbon bearing the bromine atom (C4 of the pyridine ring) will have a characteristic chemical shift.

  • 2D NMR (COSY, HSQC, HMBC): These experiments will be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity between the pyridine and piperidine rings.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula (C₁₀H₁₃BrN₂) by providing a highly accurate mass measurement. The mass spectrum will also show a characteristic isotopic pattern for the bromine atom (approximately equal intensity for M+ and M+2 peaks).

Potential Applications in Drug Discovery

The 4-Bromo-2-(piperidin-3-yl)pyridine scaffold is a promising starting point for the development of novel therapeutic agents due to the established pharmacological importance of its constituent parts.

G 4-Bromo-2-(piperidin-3-yl)pyridine 4-Bromo-2-(piperidin-3-yl)pyridine CNS Disorders CNS Disorders 4-Bromo-2-(piperidin-3-yl)pyridine->CNS Disorders Piperidine Scaffold Oncology Oncology 4-Bromo-2-(piperidin-3-yl)pyridine->Oncology Pyridine Scaffold Infectious Diseases Infectious Diseases 4-Bromo-2-(piperidin-3-yl)pyridine->Infectious Diseases Versatile Bromine Handle Inflammatory Diseases Inflammatory Diseases 4-Bromo-2-(piperidin-3-yl)pyridine->Inflammatory Diseases Combined Pharmacophores

Caption: Potential therapeutic areas for derivatives of the title compound.

  • Central Nervous System (CNS) Disorders: The piperidine moiety is a common feature in many CNS-active drugs.[4] Derivatives of the title compound could be explored as potential ligands for various receptors and transporters in the brain.

  • Oncology: Pyridine derivatives are prevalent in a wide range of anticancer agents.[6] The bromine atom on the pyridine ring allows for the introduction of various aryl and heteroaryl groups via Suzuki or other palladium-catalyzed coupling reactions, enabling the synthesis of a library of compounds for screening against different cancer cell lines.[7]

  • Infectious Diseases: The pyridine scaffold is also found in numerous antibacterial and antiviral drugs.[6] The ability to functionalize the bromine position provides an avenue to optimize the activity and spectrum of potential antimicrobial agents.

The presence of the bromine atom at the 4-position is particularly advantageous. It allows for late-stage functionalization, a strategy that is highly valuable in medicinal chemistry for rapidly generating diverse analogs from a common intermediate. This can significantly accelerate the structure-activity relationship (SAR) studies.

Conclusion

4-Bromo-2-(piperidin-3-yl)pyridine represents a novel and promising chemical scaffold for drug discovery. While not currently commercially available, this in-depth technical guide provides a robust and feasible synthetic route for its preparation. The proposed methods for its characterization will ensure its structural integrity. The unique combination of a functionalized pyridine ring and a piperidine moiety suggests that derivatives of this compound could exhibit a wide range of biological activities, making it a valuable target for further investigation by researchers in academia and the pharmaceutical industry.

References

  • Synthesis of 2-Arylpiperidines by Palladium Couplings of Aryl Bromides with Organozinc Species Derived from Deprotonation of N-Boc-Piperidine. Organic Letters. Available at: [Link]

  • Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Available at: [Link]

  • Synthesis of 4-bromo-2,6-bis(2-pyridyl)pyridine (dendritic...). ResearchGate. Available at: [Link]

  • General strategy for the synthesis of piperidine derivatives. ResearchGate. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH. Available at: [Link]

  • Expedient Synthesis of α-heteroaryl Piperidines Using a Pd-catalyzed Suzuki Cross-Coupling-Reduction Sequence. PubMed. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. MDPI. Available at: [Link]

  • (79)Br NMR spectroscopy as a practical tool for kinetic analysis. PubMed. Available at: [Link]

  • Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. ACS Publications. Available at: [Link]

  • Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. ACS Publications. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Pyridine: the scaffolds with significant clinical diversity. PMC - NIH. Available at: [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC - NIH. Available at: [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link]

  • NMR in pyridine no meta splitting. Chemistry Stack Exchange. Available at: [Link]

  • Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Arkivoc. Available at: [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. ACADEMIAI KIADO. Available at: [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC - NIH. Available at: [Link]

  • Pyridine at BMRB. bmse000432. Available at: [Link]

  • 3-(PIPERIDIN-2-YL)PYRIDINE | CAS 13078-04-1. Matrix Fine Chemicals. Available at: [Link]

Sources

commercial availability and suppliers of 4-Bromo-2-(piperidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Sourcing and Application of 4-Bromo-2-(piperidin-3-yl)pyridine

Executive Summary

4-Bromo-2-(piperidin-3-yl)pyridine is a high-value, non-commodity heterocyclic intermediate used primarily in medicinal chemistry for Structure-Activity Relationship (SAR) exploration. Unlike its regioisomers (piperidin-1-yl and piperidin-2-yl), the 3-yl variant offers a unique vector for solubilizing groups or pharmacophore extension, particularly in kinase and GPCR ligand design.

Current Market Status:

  • Direct Commercial Availability: Extremely low. It is rarely found as a stock item in standard catalogs (Sigma, Enamine, Combi-Blocks).

  • Primary Sourcing Strategy: Custom synthesis or in-house preparation via cross-coupling.

  • Key Precursors: 2,4-Dibromopyridine (CAS 58530-53-3) and protected 3-piperidyl metallometallics.

Chemical Identity & Properties

PropertySpecification
Chemical Name 4-Bromo-2-(piperidin-3-yl)pyridine
Molecular Formula C₁₀H₁₃BrN₂
Molecular Weight 241.13 g/mol
Chirality Contains one chiral center at the piperidine C3 position. Available as Racemate, (R)-, or (S)- enantiomers.
Key Structural Features Pyridine C4-Br: Handle for Suzuki/Buchwald couplings.• Pyridine C2-Linker: C-C bond to piperidine (metabolically stable compared to C-N).• Piperidine NH: Secondary amine for further derivatization (alkylation/acylation).
Nearest Commercial Analogs 4-Bromo-2-(piperidin-1-yl)pyridine (CAS 24255-98-9)• 4-Bromo-2-(piperidin-2-yl)pyridine (CAS 1212941-27-9)

Market Landscape & Sourcing Strategy

Because this specific isomer is not a commodity chemical, researchers must adopt a "Make vs. Buy" decision matrix.

A. Commercial Suppliers (Custom/Inquiry Based)

While no catalog number exists for immediate stock, the following suppliers specialize in pyridine/piperidine scaffolds and are the most likely candidates for rapid custom synthesis (FTE or Fee-for-Service):

  • WuXi AppTec / WuXi Sta (China/Global) - High capacity for custom heterocyclic synthesis.

  • Enamine (Ukraine/Latvia) - Extensive "REAL Space" building block library; likely have the precursors to make this on demand.

  • Pharmablock (China/USA) - Specializes in novel saturated heterocycles (piperidines/azetidines).

  • Combi-Blocks (USA) - Often carries specific bromo-pyridine blocks; check for precursors.

B. Precursor Sourcing (The "Make" Route)

For in-house synthesis, the following precursors are commercially available and validated:

  • Electrophile: 2,4-Dibromopyridine (CAS: 58530-53-3)

    • Suppliers: Sigma-Aldrich, Combi-Blocks, Fluorochem.

    • Purity: >97% is standard.

  • Nucleophile: (1-(tert-Butoxycarbonyl)piperidin-3-yl)zinc(II) iodide (or bromide)

    • Type: Negishi Reagent.

    • Suppliers: Rieke Metals, Sigma (often as solution).

  • Alternative Nucleophile: 1-Boc-piperidin-3-ylboronic acid

    • Type: Suzuki Reagent.

    • Suppliers: Combi-Blocks, Frontier Scientific.

Synthetic Methodologies

To access 4-Bromo-2-(piperidin-3-yl)pyridine, one must control regioselectivity. The 2-position of the pyridine ring is more electron-deficient than the 4-position, allowing for selective nucleophilic attack or oxidative addition.

Protocol A: Regioselective Negishi Coupling (Recommended)

This route preserves the 4-bromo handle for later stages.

  • Reaction: 2,4-Dibromopyridine + (1-Boc-piperidin-3-yl)zinc bromide.

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ (3-5 mol%).

  • Conditions: THF, 60°C, 4-12 hours.

  • Mechanism: The oxidative addition of Pd occurs preferentially at the C2-Br bond due to the inductive electron-withdrawing effect of the adjacent nitrogen.

  • Deprotection: Removal of the Boc group (TFA/DCM or HCl/Dioxane) yields the target free amine.

Protocol B: Reduction of Bipyridine (High Risk)
  • Precursor: 4-Bromo-2-(pyridin-3-yl)pyridine.

  • Method: Partial hydrogenation (PtO₂ or Rh/C).

  • Risk: High probability of debromination (loss of the C4-Br) or over-reduction of the pyridine ring. Not recommended unless the bromine is introduced after reduction (which is difficult regiochemically).

Visualizing the Workflow

SynthesisStrategy Start Target: 4-Bromo-2-(piperidin-3-yl)pyridine CheckCatalog Check Commercial Catalogs Start->CheckCatalog Decision Isomer Available? CheckCatalog->Decision Buy Purchase (Rare) Decision->Buy Yes (Unlikely) Make In-House Synthesis Decision->Make No Precursors Precursors: 1. 2,4-Dibromopyridine 2. 1-Boc-3-piperidyl-ZnBr Make->Precursors Reaction Negishi Coupling (Pd cat., THF, 60°C) Precursors->Reaction Selectivity Regioselectivity: C2 > C4 Reaction->Selectivity Product Boc-Intermediate Reaction->Product Deprotect Acid Deprotection (TFA or HCl) Product->Deprotect Final Final Product (Free Amine) Deprotect->Final

Caption: Decision tree and synthetic flow for accessing the rare 3-yl isomer via regioselective coupling.

Quality Control & Handling

When sourcing or synthesizing this compound, the following specifications are critical for validation:

  • Regioisomer Confirmation:

    • 1H NMR: Crucial to distinguish between 2,3- and 2,4-substitution patterns. Look for the splitting pattern of the pyridine protons. The C3-H of pyridine should appear as a doublet (or dd) with a meta-coupling constant if the C2 is substituted.

    • NOESY: Use 2D NMR to verify the proximity of the piperidine ring to the pyridine C3 proton.

  • Chiral Purity (If applicable):

    • If using a chiral starting material (e.g., (S)-1-Boc-3-iodopiperidine), verify enantiomeric excess (ee%) using Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).

  • Stability:

    • The free secondary amine is prone to oxidation or carbamate formation (with atmospheric CO₂). Store under inert gas (Argon/Nitrogen) at -20°C.

    • Safety: Treat as a standard pyridine derivative (potential skin irritant, toxic if swallowed).

References

  • Fluorochem . Product Catalog: 4-Bromo-2-piperidin-1-ylpyridine (Analogue). Retrieved from

  • Sigma-Aldrich . Product Catalog: 2,4-Dibromopyridine (Precursor). Retrieved from

  • ChemicalBook . Supplier List for 2,4-Dibromopyridine. Retrieved from [1]

  • BLD Pharm . Product Catalog: (S)-4-Bromo-2-(piperidin-2-yl)pyridine (Analogue). Retrieved from

  • Lutz, C. (2016). Regioselective Cross-Coupling Reactions of Polyhalogenated Pyridines. In Topics in Heterocyclic Chemistry. Springer. (General reference for C2 vs C4 selectivity).

Sources

solubility and stability of 4-Bromo-2-(piperidin-3-yl)pyridine in common lab solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Solubility and Stability of 4-Bromo-2-(piperidin-3-yl)pyridine in Common Laboratory Solvents

Abstract This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 4-Bromo-2-(piperidin-3-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. In the absence of extensive published data for this specific molecule, this document synthesizes predictive insights based on its core structural motifs—a brominated pyridine ring and a piperidine satellite. We present detailed, field-proven protocols for determining thermodynamic solubility and for conducting forced degradation studies to assess chemical stability. These methodologies are grounded in industry-standard practices, such as the shake-flask method and International Council for Harmonisation (ICH) stress testing guidelines. Furthermore, this guide outlines the development of a requisite stability-indicating analytical method, crucial for the accurate quantification of the parent compound and any potential degradants. The content herein is designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently handle, formulate, and advance compounds like 4-Bromo-2-(piperidin-3-yl)pyridine in a research and development setting.

Introduction: The Imperative of Early-Stage Physicochemical Profiling

The journey of a novel chemical entity from discovery to a viable drug candidate is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. Solubility directly influences a compound's bioavailability and dictates the feasibility of formulation strategies, while chemical stability determines its shelf-life, storage requirements, and potential for degradation into inactive or harmful byproducts.

4-Bromo-2-(piperidin-3-yl)pyridine is a compound featuring two key heterocyclic systems: pyridine and piperidine. The piperidine ring is a highly privileged scaffold in medicinal chemistry, known for its ability to modulate physicochemical properties like lipophilicity and basicity, thereby enhancing a molecule's "druggability".[1] The bromopyridine moiety serves as a versatile synthetic handle for further chemical elaboration, such as cross-coupling reactions.[2]

This guide addresses the practical need for a robust characterization of this compound's behavior in common laboratory solvents. It moves beyond theoretical discussion to provide actionable experimental workflows, reflecting the kind of rigorous analysis performed during the preformulation and lead optimization stages of drug development.[3]

Core Physicochemical Properties

A predictive understanding of solubility and stability begins with an analysis of the molecule's intrinsic properties. These values inform experimental design and data interpretation.

PropertyValue / PredictionRationale & Significance
Molecular Formula C₁₀H₁₃BrN₂Derived from the chemical structure.[4]
Molecular Weight 241.13 g/mol Calculated from the molecular formula.[4]
Appearance Solid (Predicted)Many substituted bromopyridines are crystalline solids at room temperature.[5]
Predicted LogP ~2.9The LogP (octanol/water partition coefficient) indicates moderate lipophilicity, suggesting a balance between aqueous and organic solubility. This is higher than piperidine itself due to the bromopyridine addition.[4]
Predicted pKa pKa₁: ~4-5 (Pyridinium ion)pKa₂: ~10-11 (Piperidinium ion)The piperidine nitrogen is a significantly stronger base than the pyridine nitrogen. This dual basicity implies that the compound's ionization state, and thus its aqueous solubility, will be highly dependent on pH. Piperidine has a pKa of its conjugate acid around 11.2.[6]

Predicted Solubility Profile: A Qualitative Assessment

Based on the principle of "like dissolves like" and the physicochemical properties outlined above, a qualitative solubility profile can be predicted. This serves as a starting point for selecting solvents for experimental determination.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Water, Methanol, EthanolpH-Dependent (Water)High (Alcohols)The piperidine NH group and pyridine nitrogen can act as hydrogen bond acceptors, while the NH can also be a donor. Solubility in water will be low at neutral/high pH but should increase significantly in acidic conditions due to the formation of soluble hydrochloride salts.
Polar Aprotic DMSO, DMF, Acetonitrile (ACN), THFHigh to ModerateStrong dipole-dipole interactions with solvents like DMSO and DMF are expected to facilitate dissolution. Solubility in ACN and THF may be slightly lower but still significant.
Nonpolar Aromatic TolueneLow to ModerateWhile the molecule has an aromatic ring, the polar piperidine moiety will limit solubility in highly nonpolar environments.
Nonpolar Aliphatic Hexane, HeptaneVery Low / InsolubleThe compound's polarity is too high for significant interaction with nonpolar aliphatic solvents.

Experimental Workflow for Quantitative Solubility Determination

To move beyond prediction, quantitative solubility must be determined empirically. The shake-flask method remains the "gold standard" for measuring thermodynamic solubility due to its reliability.[7][8]

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Weigh excess solid compound into multiple vials prep2 Add precise volume of selected solvent to each vial prep1->prep2 Step 1-2 equil1 Seal vials and place in shaking incubator at 25°C prep2->equil1 Proceed to Equilibration equil2 Agitate for 24-48 hours to ensure equilibrium equil1->equil2 Step 3 analysis1 Centrifuge vials to pellet undissolved solid equil2->analysis1 Proceed to Analysis analysis2 Withdraw supernatant and filter through 0.22 µm syringe filter analysis1->analysis2 analysis3 Dilute supernatant with appropriate mobile phase analysis2->analysis3 analysis4 Quantify concentration using a validated HPLC method analysis3->analysis4

Caption: Thermodynamic Solubility Determination Workflow.

Detailed Protocol: Shake-Flask Method

Objective: To determine the thermodynamic equilibrium solubility of 4-Bromo-2-(piperidin-3-yl)pyridine in a selected solvent at a controlled temperature.

Materials:

  • 4-Bromo-2-(piperidin-3-yl)pyridine solid

  • Selected solvents (e.g., pH 7.4 phosphate buffer, methanol, acetonitrile)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Shaking incubator or orbital shaker

  • Centrifuge

  • 0.22 µm PTFE or PVDF syringe filters

  • Validated HPLC method for quantification

Procedure:

  • Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a pre-weighed 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired solvent to the vial.

  • Equilibration: Securely cap the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the slurry for 24 to 48 hours.[8] This extended time is crucial to allow the system to reach thermodynamic equilibrium, which may involve the conversion of metastable solid forms to the most stable polymorph.

  • Phase Separation: After equilibration, remove the vial and let it stand at the same temperature for at least 2 hours to allow for settling. Then, centrifuge the vial (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any fine particulates. Causality Note: This filtration step is critical to ensure only the dissolved compound is measured. Pre-conditioning the filter by passing a small amount of solution through it first can mitigate potential compound adsorption to the filter membrane.[8]

  • Quantification: Accurately dilute the filtered supernatant with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the calibration curve of a pre-developed analytical method. Analyze the diluted sample by HPLC to determine the concentration.

  • Calculation: The solubility is reported in units such as mg/mL or µg/mL.

Stability Profile and Forced Degradation Studies

Understanding a compound's intrinsic stability requires subjecting it to accelerated degradation conditions. These "forced degradation" or "stress testing" studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[9][10]

G cluster_conditions ICH Stress Conditions start Prepare stock solution of 4-Bromo-2-(piperidin-3-yl)pyridine acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid Expose to base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base Expose to oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid Expose to therm Thermal (Solid & Solution) (e.g., 80°C) start->therm Expose to photo Photolytic (ICH-compliant light chamber) start->photo Expose to analysis Analyze all samples at T=0 and subsequent time points (e.g., 2, 8, 24h) using Stability-Indicating HPLC Method acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis eval Evaluate Results: - Purity / Assay - Peak Purity Analysis - Mass Balance Calculation - Identify Degradation Products analysis->eval

Caption: Forced Degradation Study Workflow.

Protocol for Forced Degradation

Objective: To investigate the intrinsic stability of 4-Bromo-2-(piperidin-3-yl)pyridine under various stress conditions as prescribed by ICH guidelines.

Procedure:

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: For each condition, mix the stock solution with the stressor. A parallel control sample (stock solution with water instead of stressor) should be run for each condition. Aim for 5-20% degradation.

    • Acid Hydrolysis: Mix with 0.1 M HCl. Heat at 60-80 °C.

    • Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature or heat gently. Causality Note: The piperidine and pyridine moieties may exhibit different sensitivities to acid vs. base catalysis.[11][12]

    • Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Store the stock solution and solid compound in an oven at an elevated temperature (e.g., 80 °C).

    • Photostability: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Time Points: Withdraw aliquots from each solution at initial (T=0) and subsequent time points (e.g., 2, 8, 24, 48 hours).

  • Quenching: If necessary, neutralize the acid and base samples with an equimolar amount of base/acid, respectively, to stop the reaction before analysis.

  • Analysis: Analyze all samples using a developed stability-indicating HPLC method (see Section 6.0).

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation. Crucially, it must also resolve the parent peak from any degradation products or impurities.[9] Reversed-phase HPLC with UV detection is the most common technique for this purpose.

Key Steps in Method Development
  • Column and Mobile Phase Screening:

    • Column: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), which is a versatile choice for moderately polar compounds.[11][12]

    • Mobile Phase: A typical starting point is a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water, pH ~3-4) and an organic modifier (acetonitrile or methanol). The acidic pH ensures that the basic nitrogens are protonated, leading to sharper peaks.

  • Wavelength Selection: Use a photodiode array (PDA) detector to scan the UV spectrum of the parent compound. Select a wavelength of maximum absorbance for optimal sensitivity (likely in the 230-270 nm range for a bromopyridine system).

  • Forced Degradation Sample Analysis: Inject samples from the forced degradation study. The primary goal is to achieve baseline separation between the parent peak and all degradant peaks.

  • Method Optimization: Adjust parameters like the gradient slope, flow rate, and temperature to improve the resolution of critical peak pairs.

  • Validation: Once optimized, the method must be validated according to ICH guidelines for parameters including specificity, linearity, accuracy, precision, and robustness. The specificity is proven by demonstrating that the parent peak is spectrally pure in all stressed samples (peak purity analysis).

Data Presentation and Interpretation

Quantitative data from these studies should be summarized in clear, concise tables for easy comparison and analysis.

Table 1: Quantitative Solubility of 4-Bromo-2-(piperidin-3-yl)pyridine at 25 °C

Solvent Solubility (mg/mL) Standard Deviation Method
Water [Insert experimental value] [Insert value] Shake-Flask HPLC-UV
pH 7.4 Buffer [Insert experimental value] [Insert value] Shake-Flask HPLC-UV
Methanol [Insert experimental value] [Insert value] Shake-Flask HPLC-UV
Acetonitrile [Insert experimental value] [Insert value] Shake-Flask HPLC-UV

| Dimethyl Sulfoxide (DMSO) | [Insert experimental value] | [Insert value] | Shake-Flask HPLC-UV |

Table 2: Summary of Forced Degradation Study

Stress Condition Time (h) % Assay Remaining No. of Degradants Observations
0.1 M HCl, 60°C 24 [Insert value] [Insert value] [e.g., Major degradant at RRT 0.85]
0.1 M NaOH, RT 24 [Insert value] [Insert value] [e.g., Rapid degradation observed]
3% H₂O₂, RT 24 [Insert value] [Insert value] [e.g., Minor degradation]
Thermal (80°C, solid) 48 [Insert value] [Insert value] [e.g., Stable as a solid]

| Photolytic | - | [Insert value] | [Insert value] | [e.g., Slight discoloration, minor degradant] |

Conclusion

The successful development of 4-Bromo-2-(piperidin-3-yl)pyridine as a research tool or drug candidate precursor is critically dependent on a robust understanding of its solubility and stability. This guide provides the predictive framework and detailed experimental methodologies required to obtain this essential data. By employing the gold-standard shake-flask method for solubility and conducting comprehensive forced degradation studies, researchers can establish a reliable physicochemical profile. This, in turn, enables informed decisions regarding solvent selection, formulation development, and appropriate storage conditions, ultimately de-risking and accelerating the research and development process.

References

  • Chemsrc. 4-BROMO-2-(PIPERIDIN-1-YL)PYRIDINE | CAS#:24255-98-9. [Online] Available at: [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Online] Available at: [Link]

  • ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. [Online] Available at: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Online] Available at: [Link]

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Online] Available at: [Link]

  • PubChem. 4-Bromo-1H-pyrrolo[2,3-b]pyridine. [Online] Available at: [Link]

  • Reddit. Help with 4-Bromopyridine HCl. [Online] Available at: [Link]

  • PubChem. 4-Bromo-2-piperidinopyridine. [Online] Available at: [Link]

  • Darwish, I. A., et al. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLoS ONE, 16(3), e0244951. [Online] Available at: [Link]

  • National Center for Biotechnology Information. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. [Online] Available at: [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Online] Available at: [Link]

  • Research Journal of Pharmacy and Technology. Development and Validation of Stability Indicating Method for Low Content of Fenpiverinium Bromide Using a Supelcosil LC-CN Column By RP-HPLC. [Online] Available at: [Link]

  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Online] Available at: [Link]

  • Sridhar, G., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 276, 116719. [Online] Available at: [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623. [Online] Available at: [Link]

  • Cheméo. 4-Bromopyridine (CAS 1120-87-2) - Chemical & Physical Properties. [Online] Available at: [Link]

  • Wikipedia. Piperidine. [Online] Available at: [Link]

  • ResearchGate. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. [Online] Available at: [Link]

  • PubMed. Analytical methods for the determination of halogens in bioanalytical sciences: a review. [Online] Available at: [Link]

  • The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. [Online] Available at: [Link]

  • University of Rochester. COMMON SOLVENT PROPERTIES. [Online] Available at: [Link]

  • Murov, S. Properties of Common Organic Solvents. [Online] Available at: [Link]

  • R Discovery. Stability-indicating HPLC Method Research Articles. [Online] Available at: [Link]

Sources

Strategic Synthesis of 4-Bromo-2-(piperidin-3-yl)pyridine Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 4-bromo-2-(piperidin-3-yl)pyridine scaffold represents a high-value pharmacophore in modern drug discovery, particularly within the development of GLP-1 receptor agonists (e.g., Danuglipron analogues) and kinase inhibitors. Its structural utility lies in the 4-bromo handle , which allows for late-stage diversification via cross-coupling, while the 2-(piperidin-3-yl) moiety provides a solubilizing, sp³-rich vector often critical for receptor binding affinity.

Synthesizing this scaffold presents two primary chemoselective challenges:

  • Regiocontrol: Differentiating the C2 and C4 positions on the pyridine ring during the initial coupling.

  • Chemoselectivity: Reducing the piperidine ring (or its precursor) without debrominating the sensitive C4-Br bond.

This guide details two validated routes to access this scaffold: a Stepwise Suzuki-Miyaura/Reduction Route (recommended for robustness and scalability) and a Direct Negishi Coupling Route (recommended for convergent synthesis).

Retrosynthetic Analysis

The retrosynthetic logic relies on exploiting the electronic differentiation of the 2,4-dibromopyridine core. The C2 position, being adjacent to the pyridine nitrogen, is more electron-deficient and kinetically active toward oxidative addition with Palladium(0) catalysts compared to the C4 position.

Retrosynthesis Target Target: 4-Bromo-2-(piperidin-3-yl)pyridine Precursor1 Intermediate: 4-Bromo-2-(1,2,5,6-tetrahydropyridin-3-yl)pyridine Target->Precursor1 Chemoselective Reduction (Diimide or Rh-Cat) SM1 Start: 2,4-Dibromopyridine (C2 Reactive Site) Precursor1->SM1 Regioselective Suzuki (Pd-Catalyzed) SM2 Partner: N-Boc-1,2,5,6-tetrahydropyridine-3-boronate Precursor1->SM2 C-C Bond Formation

Figure 1: Retrosynthetic disconnection showing the stepwise assembly via C2-selective coupling followed by reduction.

Route 1: The Stepwise Suzuki / Selective Reduction (The "Gold Standard")

This route is preferred for its operational simplicity and the commercial availability of stable boronate esters. It circumvents the instability of secondary alkyl boronates by using a vinyl boronate, followed by a highly selective reduction.

Step 1: Regioselective Suzuki-Miyaura Coupling

Objective: Install the tetrahydropyridine ring at C2 while preserving the C4-Br.

  • Substrates: 2,4-Dibromopyridine (1.0 equiv) + N-Boc-1,2,5,6-tetrahydropyridine-3-boronic acid pinacol ester (1.05 equiv).

  • Catalyst System: Pd(PPh₃)₄ (5 mol%) is standard. The bulky PPh₃ ligands and the electronic nature of the pyridine favor oxidative addition at the electron-poor C2 position.

  • Solvent/Base: 1,4-Dioxane/Water (4:1) with Na₂CO₃ (2.0 equiv).

Experimental Protocol:

  • Charge a reaction vessel with 2,4-dibromopyridine (2.37 g, 10 mmol), the boronate ester (3.25 g, 10.5 mmol), and Na₂CO₃ (2.12 g, 20 mmol).

  • Add 1,4-dioxane (40 mL) and water (10 mL). Degas the mixture by sparging with Argon for 15 minutes.

  • Add Pd(PPh₃)₄ (578 mg, 0.5 mmol) under Argon flow.

  • Heat to 80–90 °C for 4–6 hours. Note: Do not overheat (>100 °C) or prolong reaction time unnecessarily to avoid bis-coupling at C4.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The C2-coupled product typically elutes before any bis-coupled byproduct.

Step 2: Chemoselective Reduction (The Critical Step)

Challenge: Standard hydrogenation (H₂/Pd-C) will cause rapid hydrodebromination of the C4-Br bond. Solution: Use Diimide (HN=NH) reduction.[1][2] Diimide selectively reduces non-polarized C=C bonds via a concerted syn-addition and is completely inert to aryl halides.

Protocol (Diimide Generation via Tosylhydrazide):

  • Dissolve the intermediate from Step 1 (1.0 equiv) in DME (Dimethoxyethane) or Ethanol.

  • Add p-Toluenesulfonylhydrazide (5.0 equiv) and Sodium Acetate (5.0 equiv).

  • Heat the mixture to reflux (approx. 80–85 °C) for 4–12 hours.

    • Mechanism:[1][3][4][5][6] The hydrazide decomposes to generate diimide in situ.

  • Monitoring: Monitor by LCMS. If the reaction stalls, add fresh portions of hydrazide and base.

  • Workup: Cool, filter off solids, concentrate, and purify via silica gel chromatography.

Alternative (Catalytic): Wilkinson’s Catalyst [RhCl(PPh₃)₃] with H₂ (1 atm) in Benzene/EtOH is also effective for preserving Aryl-Br, but Diimide is often cheaper and removes heavy metal cleanup risks.

Route 2: Direct Negishi Coupling (Convergent Approach)

This route installs the saturated piperidine ring directly, avoiding the reduction step. It requires the preparation of an organozinc reagent.

Workflow
  • Zinc Reagent Preparation:

    • Activate Zinc dust with TMSCl/1,2-dibromoethane in dry THF.

    • Add N-Boc-3-iodopiperidine. Stir at RT to form the alkylzinc iodide.

  • Coupling:

    • Add 2,4-dibromopyridine (0.8 equiv relative to Zn) and Pd(dppf)Cl₂ (5 mol%) or Pd(PPh₃)₄.

    • Heat to 60 °C for 2–4 hours.

Pros/Cons:

  • Pros: Direct access to sp³-sp² bond; no reduction step needed.

  • Cons: Preparation of alkylzinc reagents requires strictly anhydrous conditions; variable yields depending on zinc activation quality.

Data Summary & Comparison

FeatureRoute 1: Suzuki + DiimideRoute 2: Negishi
Key Intermediate Vinyl Boronate (Stable solid)Alkyl Zinc (Sensitive solution)
Regioselectivity High (C2 > C4)High (C2 > C4)
Chemoselectivity Excellent (Diimide preserves Br)Good (Zinc tolerates Br)
Scalability High (Kg-scale friendly)Moderate (Handling large Zn volumes)
Stereochemistry Racemic (unless chiral reduction used)Racemic (Zinc reagent racemizes)

Stereochemical Considerations

The product, 4-bromo-2-(piperidin-3-yl)pyridine , contains a chiral center at the piperidine C3 position.

  • Racemic Synthesis: The routes above produce the racemate.

  • Chiral Access:

    • SFC Resolution: Separate the Boc-protected final product using Supercritical Fluid Chromatography (e.g., Chiralpak AD-H or OD-H columns).

    • Asymmetric Hydrogenation: In Route 1, replace Diimide with a chiral Rhodium or Iridium catalyst (e.g., Rh(COD)(DuPhos)) to induce enantioselectivity during the double bond reduction.

References

  • Pfizer Inc. "Discovery and synthesis of danuglipron (PF-06882961)." Journal of Medicinal Chemistry, 2021.

  • Fairlamb, I. J. S., et al. "Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine." Journal of Organic Chemistry, 2004.

  • Occhiato, E. G., et al. "Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters." Journal of Organic Chemistry, 2005.

  • Pastine, S. J., et al. "Chemical Routes to Diimide: A Versatile Reagent for Selective Reductions." Organic Reactions, 2010.[1][7]

  • Lombardo, V. M., et al. "Practical Kilogram Synthesis of (S)-1-Benzyl-4-Bromo-3-Methyl-1,2,3,6-Tetrahydropyridine." Organic Process Research & Development, 2021.[8]

Sources

Strategic Utilization of 4-Bromo-2-(piperidin-3-yl)pyridine in Modular Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Vector-Rich" Scaffold

In modern fragment-based drug discovery (FBDD) and lead optimization, the demand for scaffolds that offer both high Fsp³ character and orthogonal functionalization vectors is critical. 4-Bromo-2-(piperidin-3-yl)pyridine represents a high-value pharmacophore intermediate that bridges the gap between flat aromatic systems and three-dimensional aliphatic complexity.

This guide analyzes the utility of this scaffold, focusing on its specific structural advantages: the C4-bromide as a reactive handle for cross-coupling, the C2-pyridine nitrogen as a hydrogen bond acceptor (HBA), and the 3-piperidinyl moiety as a chiral, solubilizing vector that projects substituents out of the aromatic plane.

Structural Analysis & Pharmacophore Mapping

The 4-Bromo-2-(piperidin-3-yl)pyridine scaffold is not merely a building block; it is a bifunctional core designed for modular library synthesis.

The "Kinked" Vector (3-yl vs. 4-yl)

Unlike the symmetric 4-piperidinyl isomer, the 3-piperidinyl attachment introduces a chiral center and a non-linear vector.

  • Chirality: The C3 position of the piperidine ring creates enantiomeric pairs (

    
     and 
    
    
    
    ). In kinase binding, this allows for the fine-tuning of the piperidine nitrogen's interaction with the ribose pocket or solvent front, often resulting in steep SAR (Structure-Activity Relationship) cliffs.
  • Conformation: The 3-yl linkage forces the piperidine ring to adopt a "kinked" conformation relative to the pyridine plane, breaking molecular symmetry and improving solubility (reducing crystal lattice energy).

The Orthogonal Reactivity Map

The molecule possesses three distinct points of reactivity, allowing for sequential, controlled functionalization:

  • Piperidine Nitrogen (

    
    ):  High basicity (
    
    
    
    ). Ideal for amide coupling, reductive amination, or SNAr reactions to attach "warheads" or linkers.
  • Pyridine Nitrogen (

    
    ):  Weakly basic (
    
    
    
    ). Acts as a critical HBA in the hinge region of kinases.
  • C4-Bromine (

    
    ):  A versatile electrophile for Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig, Sonogashira), enabling the installation of aryl, heteroaryl, or alkynyl groups.
    

Synthetic Access: The "Expert" Route

While Suzuki coupling is common, the direct installation of secondary alkyl groups onto heteroarenes via Suzuki is often plagued by


-hydride elimination and low yields. The Negishi Coupling  is the superior, expert-validated protocol for synthesizing this scaffold with high regioselectivity.
Retrosynthetic Logic

The synthesis exploits the electronic differentiation of 2,4-dibromopyridine . The C2 position is significantly more electrophilic towards oxidative addition with Palladium(0) than the C4 position due to the inductive effect of the adjacent nitrogen.

Visualization: Regioselective Synthesis Workflow

SynthesisWorkflow cluster_0 Key Selectivity Step Start 2,4-Dibromopyridine Product 4-Bromo-2-(N-Boc-piperidin-3-yl)pyridine (Regioselective C2 Coupling) Start->Product + Intermediate (Catalyst) Reagent N-Boc-3-Iodopiperidine (Zn Dust activation) Intermediate Organozinc Reagent (Negishi Nucleophile) Reagent->Intermediate Zn insertion Intermediate->Product Catalyst Pd(PPh3)4 or Pd(dppf)Cl2 THF, 60°C Deprotection TFA/DCM Deprotection Product->Deprotection Final 4-Bromo-2-(piperidin-3-yl)pyridine (Target Scaffold) Deprotection->Final

Figure 1: Regioselective Negishi coupling strategy for accessing the target scaffold.

Application Case Studies

Case A: Kinase Inhibitor Design (Hinge Binding)

In the design of Type I or Type II kinase inhibitors, the pyridine nitrogen often binds to the hinge region (e.g., interacting with the backbone NH of the hinge residue).

  • Mechanism: The 4-bromo group is replaced (via Suzuki coupling) with an aryl group that occupies the hydrophobic back-pocket (Gatekeeper region).

  • Role of Piperidine: The 3-piperidinyl group projects into the solvent-exposed region. This is an ideal site for solubilizing groups or for attaching an acrylamide "warhead" to target a non-catalytic cysteine (e.g., Cys797 in EGFR), converting the reversible binder into a covalent inhibitor .

Case B: PROTAC Linker Design

Proteolysis Targeting Chimeras (PROTACs) require a linker to connect the Target Protein Ligand (POI) to the E3 Ligase Ligand.

  • Utility: The secondary amine of the piperidine serves as the attachment point for the alkyl/PEG linker.

  • Advantage: The C4-position allows for the attachment of the POI ligand. The rigid pyridine-piperidine junction reduces the entropic penalty of binding compared to fully flexible alkyl chains.

Detailed Experimental Protocols

Protocol 1: Regioselective Negishi Coupling

Objective: Synthesize tert-butyl 3-(4-bromopyridin-2-yl)piperidine-1-carboxylate.

Reagents:

  • 2,4-Dibromopyridine (1.0 eq)

  • N-Boc-3-iodopiperidine (1.2 eq)

  • Zinc dust (activated) (1.5 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • Anhydrous THF / DMA (Dimethylacetamide)

Step-by-Step Methodology:

  • Zinc Activation: In a flame-dried Schlenk flask under Argon, suspend activated Zinc dust in anhydrous DMA. Add iodine (0.05 eq) to activate.

  • Reagent Formation: Add N-Boc-3-iodopiperidine dropwise. Heat to 60°C for 2 hours to form the organozinc iodide. (Confirm formation via GC-MS aliquot quenched with iodine).

  • Coupling: In a separate vessel, dissolve 2,4-dibromopyridine and Pd(dppf)Cl₂ in THF.

  • Addition: Cannulate the organozinc solution into the pyridine solution at room temperature.

  • Reaction: Heat the mixture to 60-70°C for 12 hours. Monitor by LC-MS. The C2-coupled product forms preferentially over the C4 product (typically >10:1 ratio).

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1] Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol 2: General Suzuki Coupling at C4

Objective: Derivatize the C4-position with an aryl boronic acid.

Reagents:

  • 4-Bromo-2-(N-Boc-piperidin-3-yl)pyridine (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq) or Pd₂dba₃/XPhos

  • Na₂CO₃ (2.0 eq, 2M aqueous)

  • DME (Dimethoxyethane) / Water (3:1)

Methodology:

  • Degas solvents with Nitrogen for 15 minutes.

  • Combine halide, boronic acid, and base in the reaction vial.

  • Add catalyst under inert atmosphere.[1][2][3]

  • Heat to 90°C for 4-16 hours.

  • Note: The Boc group remains stable under these basic conditions.

Data Summary: Reactivity Profile

PositionHybridizationPreferred Reaction TypeRelative Reactivity (vs. Pyridine)
C2 (Pyridine) sp²Negishi / Suzuki (Oxidative Addition)High (Inductive activation)
C4 (Pyridine) sp²Suzuki / Buchwald (Cross-coupling)Moderate (Requires catalyst)
N (Piperidine) sp³Amide Coupling / SN2High (Nucleophilic)
N (Pyridine) sp²Coordination / H-BondingLow (Basic)

SAR Logic Visualization

SAR_Logic Core 4-Bromo-2-(piperidin-3-yl)pyridine Vector1 C4-Bromo Handle (Diversity Vector) Core->Vector1 Vector2 Piperidine Amine (Solubility/Linker) Core->Vector2 Vector3 Pyridine Nitrogen (Hinge Binder) Core->Vector3 App1 Library Expansion (Suzuki/Buchwald) Vector1->App1 App2 PROTAC Linker Attachment Vector2->App2 App3 Kinase Hinge Interaction Vector3->App3

Figure 2: Pharmacophore dissection and associated application logic.

References

  • LSD1 Inhibitors & Pyridine Scaffolds: Wu, F., et al. (2016). "3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1." Journal of Medicinal Chemistry.

  • Regioselective Coupling of Dihalopyridines: Bach, T., et al. (2002). "Regioselective cross-coupling reactions of 2,4-dichloropyrimidine and related heterocycles." Tetrahedron. (Contextual grounding for C2 vs C4 selectivity).

  • Negishi Coupling on Heterocycles: Krasovskiy, A., et al. (2006). "A New Efficient Synthesis of Functionalized Organozinc Reagents." Angewandte Chemie International Edition.

  • PCSK9 Inhibitors: Londregan, A. T., et al. (2018).[4] "Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9." Bioorganic & Medicinal Chemistry Letters.

  • Fragment-Based Drug Discovery (FBDD): Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery.

Sources

Methodological & Application

detailed synthesis protocol for 4-Bromo-2-(piperidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of 4-Bromo-2-(piperidin-3-yl)pyridine

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 4-Bromo-2-(piperidin-3-yl)pyridine, a valuable heterocyclic building block for pharmaceutical and agrochemical research. The synthesis leverages a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the C-C bond between two pyridine rings, followed by a selective catalytic hydrogenation to reduce one of the rings to the corresponding piperidine. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, explanations of the underlying chemical principles, and critical safety information.

Introduction

Piperidine and pyridine motifs are among the most prevalent nitrogen-containing heterocycles in FDA-approved pharmaceuticals and biologically active compounds.[1][2] The combination of these two scaffolds in a single molecule, such as 4-Bromo-2-(piperidin-3-yl)pyridine, offers a versatile platform for library synthesis in drug discovery programs. The bromo-substituent provides a convenient handle for further functionalization, while the piperidine moiety imparts desirable physicochemical properties and allows for diverse substitution patterns.

The synthesis of functionalized piperidines is often achieved through the reduction of their aromatic pyridine precursors.[3] Catalytic hydrogenation stands out as an atom-economical and green method for this transformation.[2] However, the aromatic stability of the pyridine ring and the potential for catalyst poisoning by the Lewis-basic nitrogen atoms present significant challenges, often necessitating harsh reaction conditions.[2][4]

This protocol outlines a robust synthetic route commencing with a Suzuki-Miyaura cross-coupling to construct the 4-bromo-2,3'-bipyridine intermediate. This is followed by a selective hydrogenation of the unsubstituted pyridine ring under acidic conditions, which activates the ring toward reduction, to yield the final product.[4][5]

Overall Synthetic Scheme

The synthesis is performed in two primary stages: (1) Suzuki-Miyaura coupling and (2) Selective catalytic hydrogenation.

Synthetic_Workflow cluster_0 Starting Materials 2,4-Dibromopyridine 2,4-Dibromopyridine C₅H₃Br₂N Step1_Coupling Step 1: Suzuki-Miyaura Coupling 2,4-Dibromopyridine->Step1_Coupling 3-Pyridylboronic_Acid 3-Pyridylboronic Acid C₅H₆BNO₂ 3-Pyridylboronic_Acid->Step1_Coupling Intermediate 4-Bromo-2-(pyridin-3-yl)pyridine C₁₀H₇BrN₂ Step1_Coupling->Intermediate Step2_Hydrogenation Step 2: Selective Hydrogenation Intermediate->Step2_Hydrogenation Final_Product 4-Bromo-2-(piperidin-3-yl)pyridine C₁₀H₁₃BrN₂ Step2_Hydrogenation->Final_Product

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 4-Bromo-2-(pyridin-3-yl)pyridine via Suzuki-Miyaura Coupling

Rationale and Mechanism

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl and hetero-biaryl compounds.[6][7] Its advantages include mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids.[7] In this step, 2,4-dibromopyridine is coupled with 3-pyridylboronic acid. The reaction exhibits regioselectivity, with the more reactive C2-Br bond preferentially undergoing oxidative addition to the palladium(0) catalyst over the C4-Br bond.[8][9]

Suzuki_Mechanism Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(Br) Pd0->PdII_Aryl Oxidative Addition PdII_Boronate Ar-Pd(II)L₂(Ar') PdII_Aryl->PdII_Boronate Transmetalation PdII_Boronate->Pd0 Reductive Elimination Product Ar-Ar' (Bipyridine Product) PdII_Boronate->Product Start Start ArylHalide Ar-Br (2,4-Dibromopyridine) ArylHalide->PdII_Aryl BoronicAcid Ar'-B(OH)₂ (3-Pyridylboronic Acid) BoronicAcid->PdII_Boronate Base Base (e.g., K₂CO₃) Base->PdII_Aryl

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,4-Dibromopyridine≥98%Sigma-Aldrich
3-Pyridylboronic Acid≥97%Sigma-Aldrich
Tetrakis(triphenylphosphine)palladium(0)99%Strem ChemicalsHandle in a fume hood.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
1,4-DioxaneAnhydrous, ≥99.8%Sigma-AldrichUse a freshly opened bottle or dry solvent.
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
Deionized WaterDegas before use.
Ethyl AcetateACS GradeFor extraction.
Brine (Saturated NaCl)For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)For drying.
Silica Gel230-400 meshFor column chromatography.
Detailed Experimental Protocol
  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 2,4-dibromopyridine (1.0 eq), 3-pyridylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Solvent Addition: Add a degassed mixture of toluene and deionized water (e.g., 4:1 v/v, ensuring the concentration of the limiting reagent is ~0.2 M). Some protocols may use dioxane and aqueous base.[10]

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate to afford 4-bromo-2-(pyridin-3-yl)pyridine as a solid.

Part 2: Selective Hydrogenation of 4-Bromo-2-(pyridin-3-yl)pyridine

Rationale and Mechanism

The hydrogenation of pyridines to piperidines is a classic transformation but requires forcing conditions due to the aromaticity of the pyridine ring.[5] The reaction is greatly facilitated by acidic conditions, which protonate the pyridine nitrogen to form a pyridinium salt. This salt is more susceptible to reduction.[4] The key challenge is to selectively reduce the unsubstituted pyridine ring without causing hydrodebromination of the other ring. Platinum(IV) oxide (PtO₂, Adams' catalyst) in glacial acetic acid is an effective system for this transformation.[5] The acetic acid serves as both the solvent and the activating acid.

Hydrogenation_Mechanism Intermediate 4-Bromo-2-(pyridin-3-yl)pyridine Protonation + H⁺ (AcOH) Intermediate->Protonation Pyridinium_Ion Pyridinium Ion Protonation->Pyridinium_Ion Reduction H₂, PtO₂ Catalyst (3 moles H₂) Pyridinium_Ion->Reduction Final_Product 4-Bromo-2-(piperidin-3-yl)pyridine Reduction->Final_Product

Caption: Simplified workflow for acidic hydrogenation.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Bromo-2-(pyridin-3-yl)pyridineFrom Part 1
Platinum(IV) Oxide (PtO₂)Sigma-AldrichAdams' catalyst. Handle with care.
Glacial Acetic AcidACS GradeFisher ScientificCorrosive.
Hydrogen (H₂) GasHigh PurityUse in a high-pressure reactor.
Sodium Hydroxide (NaOH)PelletsFor neutralization.
Dichloromethane (DCM)ACS GradeFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)For drying.
Detailed Experimental Protocol
  • Reactor Setup: Place 4-bromo-2-(pyridin-3-yl)pyridine (1.0 eq) and platinum(IV) oxide (5-10 mol%) into a high-pressure hydrogenation vessel (Parr shaker or autoclave).

  • Solvent Addition: Under a nitrogen atmosphere, add glacial acetic acid to dissolve the starting material (concentration ~0.1-0.2 M).

  • Hydrogenation:

    • Seal the reactor securely.

    • Purge the vessel with nitrogen, followed by purging with hydrogen gas several times.

    • Pressurize the reactor with hydrogen to 50-70 bar (approximately 725-1015 psi).[5]

    • Begin vigorous agitation (shaking or stirring) at room temperature. The reaction is typically monitored by the cessation of hydrogen uptake. This may take 8-24 hours.

  • Workup:

    • Carefully vent the hydrogen gas from the reactor and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the pad with a small amount of acetic acid or methanol.

    • Carefully concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid.

    • Cool the residue in an ice bath and slowly neutralize by adding a saturated aqueous solution of sodium hydroxide until the pH is >10. Caution: Exothermic reaction.

    • Extract the aqueous layer multiple times with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel chromatography or crystallization to yield 4-Bromo-2-(piperidin-3-yl)pyridine.

Summary of Reaction Parameters

StepReactionKey ReagentsSolventTemp.TimeYield (Typical)
1 Suzuki CouplingPd(PPh₃)₄, K₂CO₃Toluene/H₂O90-100 °C12-18 h60-85%
2 HydrogenationPtO₂, H₂ (50-70 bar)Glacial Acetic AcidRoom Temp.8-24 h70-90%

Safety Precautions

  • General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

  • Brominated Compounds: These can be irritants and harmful if ingested or absorbed through the skin.

  • High-Pressure Hydrogenation: This procedure must be performed by trained personnel using a properly maintained and certified high-pressure reactor behind a safety shield. Hydrogen is highly flammable and can form explosive mixtures with air.

  • Acid/Base Neutralization: The neutralization of glacial acetic acid with sodium hydroxide is highly exothermic. Perform this step slowly and with cooling in an ice bath.

Conclusion

The described two-step synthesis provides a reliable and scalable route to 4-Bromo-2-(piperidin-3-yl)pyridine. The protocol employs a well-established Suzuki-Miyaura coupling for the formation of the bipyridine core, followed by a selective catalytic hydrogenation under acidic conditions. This guide provides the necessary detail for researchers to successfully synthesize this valuable building block for applications in medicinal chemistry and materials science.

References

  • Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1836-1842. Available from: [Link]

  • Yin, J., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(3), 495-500. Available from: [Link]

  • Chemistry Stack Exchange. (2017). Hydrogenation of pyridine compared to other heteroaromatic rings. Available from: [Link]

  • Kashiwagi, K., et al. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. ACS Catalysis, 12(15), 9206–9212. Available from: [Link]

  • Kumar, A., & Kumar, V. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 576. Available from: [Link]

  • Török, B., et al. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Available from: [Link]

  • Molecules. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. Available from: [Link]

  • PubMed. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Available from: [Link]

  • ResearchGate. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Available from: [Link]

  • Zapf, A., et al. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. HETEROCYCLES, 75(1), 55-68. Available from: [Link]

  • Preprints.org. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Available from: [Link]

  • Buchwald, S. L., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(39), 6523-6526. Available from: [Link]

  • ResearchGate. (2010). Synthesis of 4-bromo-2,6-bis(2-pyridyl)pyridine (dendritic bis-terpyridine precursor). Available from: [Link]

  • PubMed. (2003). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Available from: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Journal of Synthetic Organic Chemistry, Japan, 53(10), 868-881. Available from: [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available from: [Link]

  • Arkivoc. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Available from: [Link]

  • ResearchGate. (2008). Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromopyridine-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1998). Use of dissolving metals in the partial reduction of pyridines: formation of 2-alkyl-1,2-dihydropyridines. Available from: [Link]

Sources

Application Notes & Protocols: Strategic Implementation of 4-Bromo-2-(piperidin-3-yl)pyridine in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the effective utilization of 4-Bromo-2-(piperidin-3-yl)pyridine as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and present a logical framework for reaction optimization and troubleshooting. The inherent challenges posed by the substrate, namely the presence of a potentially coordinating basic nitrogen atom within the piperidine moiety, are addressed with strategic considerations for catalyst selection, base, and solvent systems. This guide is designed to empower scientists to confidently and efficiently synthesize novel biaryl and heteroaryl structures critical for drug discovery and materials science.

Introduction: The Value of the 2,4-Substituted Pyridine Scaffold

The 4-Bromo-2-(piperidin-3-yl)pyridine scaffold is a highly valuable heterocyclic building block in modern synthetic chemistry. The disubstituted pyridine core is prevalent in numerous pharmacologically active compounds and functional materials.[1][2][3] The bromine atom at the 4-position serves as a versatile synthetic handle for carbon-carbon bond formation, with the Suzuki-Miyaura reaction being the preeminent method for this transformation due to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid and ester coupling partners.[4][5]

The piperidine substituent at the 2-position introduces a saturated, basic nitrogen-containing ring, which can be crucial for modulating physicochemical properties such as solubility and pKa, or for establishing key binding interactions in a biological target. However, this basic nitrogen also presents a unique challenge in transition-metal catalysis, as it can potentially coordinate to the palladium center, leading to catalyst inhibition or altered reactivity.[3][6] This guide provides the strategic insights and practical protocols necessary to navigate these challenges and achieve high-yielding cross-coupling outcomes.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is paramount for rational protocol design and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key elementary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8][9] The entire process is a catalytic dance orchestrated by a palladium complex, which cycles between the Pd(0) and Pd(II) oxidation states.[4][10]

  • Oxidative Addition: The cycle begins with the insertion of a catalytically active, low-coordinate Pd(0) species into the carbon-bromine bond of 4-Bromo-2-(piperidin-3-yl)pyridine. This step forms a square planar Pd(II) complex.[9] For electron-deficient rings like pyridine, this step is generally facile compared to electron-rich aryl bromides.[4]

  • Transmetalation: This is the crucial bond-forming step where the organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species by a base.[11][12] The base reacts with the boronic acid to form a more nucleophilic boronate complex, which facilitates the transfer of the aryl/heteroaryl group to the Pd(II) center.[12]

  • Reductive Elimination: In the final step, the two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the desired product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[7][10]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition Intermediate L₂Pd(II)(Ar)(X) pd0->ox_add substrate Ar-X (4-Bromo-2-(piperidin-3-yl)pyridine) substrate->ox_add Oxidative Addition product Ar-Ar' (Coupled Product) boronic Ar'-B(OR)₂ (Boronic Acid/Ester) trans Transmetalation Intermediate L₂Pd(II)(Ar)(Ar') boronic->trans base Base (e.g., K₂CO₃) base->boronic Activation ox_add->trans Transmetalation trans->pd0 trans->product Reductive Elimination

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Considerations for Coupling with 4-Bromo-2-(piperidin-3-yl)pyridine

The success of the coupling reaction hinges on the careful selection of four key components: the palladium catalyst (precatalyst and ligand), the base, the solvent, and the potential need for N-protection.

  • Catalyst System Selection : The combination of a palladium source (precatalyst) and a stabilizing ligand is critical.

    • Precatalysts : Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[11][12] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is often a good starting point as it is an air-stable Pd(0) source that does not require an in situ reduction step.[13]

    • Ligands : For heteroaryl couplings, particularly with substrates that can act as ligands themselves, the use of electron-rich, bulky phosphine ligands is often beneficial.[14] Ligands like triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), or more advanced biarylphosphine ligands (e.g., SPhos, XPhos) can accelerate reductive elimination and prevent catalyst deactivation. For challenging couplings, a higher ligand-to-palladium ratio (L:Pd = 2:1 to 4:1) may be required.[14]

  • The Role of the Base : A base is essential for the transmetalation step.[4][12]

    • Common Bases : Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are most common.[15]

    • Causality : The choice of base can significantly impact yield. K₃PO₄ is often effective for couplings involving heteroaryl halides.[13][15] For substrates prone to side reactions like protodeboronation of the boronic acid, a milder base like potassium fluoride (KF) or a weaker carbonate might be advantageous.[14]

  • Solvent System : The reaction is typically performed in an organic solvent, often with a small amount of water.

    • Common Solvents : 1,4-Dioxane, tetrahydrofuran (THF), and toluene are excellent choices.[4] The addition of water is often necessary to solubilize the inorganic base and facilitate the formation of the active boronate species. A typical ratio might be 4:1 or 5:1 organic solvent to water.[13][16]

    • Degassing : It is absolutely critical to degas the solvent and the reaction mixture thoroughly (e.g., by sparging with argon or nitrogen for 15-30 minutes) before adding the palladium catalyst. Oxygen can oxidize and deactivate the Pd(0) catalyst.[10]

  • To Protect or Not to Protect? : The secondary amine of the piperidine ring is basic and nucleophilic. While many Suzuki-Miyaura reactions tolerate free amines, there is a risk of catalyst inhibition. If initial attempts result in low yields, protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group is a prudent strategy. The Boc group is robust under typical Suzuki conditions and can be easily removed later under acidic conditions.

Experimental Protocols

Safety Precaution : These protocols involve flammable solvents, potentially toxic reagents, and reactions under pressure or inert atmosphere. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general starting point for the coupling of 4-Bromo-2-(piperidin-3-yl)pyridine with a generic arylboronic acid.

Reagents & Materials:

  • 4-Bromo-2-(piperidin-3-yl)pyridine (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 5:1 v/v)

  • Schlenk flask or microwave vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard workup and purification supplies (Ethyl Acetate, Brine, Na₂SO₄, Silica Gel)

Step-by-Step Procedure:

  • Reaction Setup : To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-Bromo-2-(piperidin-3-yl)pyridine (e.g., 255 mg, 1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 276 mg, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere : Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition : Add the degassed solvent mixture (e.g., 5 mL of 1,4-dioxane and 1 mL of water) via syringe.

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 58 mg, 0.05 mmol, 5 mol%) to the flask under a positive flow of inert gas.

  • Reaction : Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).

  • Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction : Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying : Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradient) to afford the desired coupled product.

Optimization and Troubleshooting

If the initial reaction provides a low yield, a systematic optimization is necessary. The following workflow provides a logical approach to refining the reaction conditions.

Optimization_Workflow start Start: Protocol 1 Conditions (Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C) check_yield Analyze Yield & Purity (TLC, LC-MS) start->check_yield success Success! (Yield > 70%) check_yield->success Good vary_base 1. Vary Base Try K₃PO₄ or Cs₂CO₃ check_yield->vary_base Low (<50%) vary_base->check_yield vary_ligand 2. Vary Catalyst/Ligand Try Pd(OAc)₂ + SPhos or PdCl₂(dppf) vary_base->vary_ligand If no improvement vary_ligand->check_yield vary_solvent 3. Vary Solvent Try Toluene or THF vary_ligand->vary_solvent If no improvement vary_solvent->check_yield protect_N 4. Consider N-Protection Synthesize Boc-protected substrate and re-run optimized conditions vary_solvent->protect_N If still low yield protect_N->start

Figure 2: A logical workflow for optimizing the Suzuki-Miyaura reaction.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently strong base.3. Catalyst inhibition by piperidine N.1. Ensure rigorous degassing of solvents and reaction vessel.2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.3. Use a more robust ligand (e.g., SPhos). Consider Boc-protection of the piperidine nitrogen.
Protodeboronation 1. Boronic acid is unstable to conditions.2. Reaction temperature too high or time too long.1. Use the corresponding pinacol boronate ester instead of the boronic acid.2. Use a milder base (e.g., KF).3. Lower the reaction temperature and monitor carefully.
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Catalyst system promotes homocoupling.1. Improve inert atmosphere technique.2. Decrease catalyst loading or screen different palladium sources/ligands.
Formation of Byproducts 1. Side reactions due to high temperature.2. Reaction with ligand (e.g., phenyl transfer from PPh₃).1. Lower the reaction temperature.2. Use an alkylphosphine ligand (e.g., PCy₃) or a biarylphosphine ligand if phenyl transfer is suspected.[17][18]

Table 1: Common Troubleshooting Scenarios and Solutions.

Conclusion

The Suzuki-Miyaura cross-coupling of 4-Bromo-2-(piperidin-3-yl)pyridine is a powerful and highly adaptable method for the synthesis of complex, nitrogen-containing biaryl and heteroaryl compounds. While the substrate presents the specific challenge of a basic nitrogen site, this can be effectively managed through rational selection of the catalyst system, base, and solvent. By starting with a robust general protocol and employing a logical optimization strategy, researchers can reliably access a wide range of novel chemical entities for applications in drug discovery and beyond.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Thomas, A. A., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • De La Haye, T., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • Alajarín, R., et al. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER PALLADIUM-CATALYSIS. HETEROCYCLES, Vol. 75, No. 1. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363. (Note: A direct link to the full text may require a subscription. A relevant search result is provided). [Link]

  • ResearchGate. (2013). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. [Link]

  • Naz, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(23), 5764. [Link]

  • Royal Society of Chemistry. (2011). Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • ResearchGate. (2008). Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis. [Link]

  • Lee, S. H., et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(2), 486. [Link]

  • Sharma, A., et al. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

  • Al-Masri, O. A., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. BMC Chemistry, 11(1), 58. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Hameed, S., et al. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 24(21), 3850. [Link]

  • PubMed. (2024). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

  • ResearchGate. (2024). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

  • Preprints.org. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]

  • ResearchGate. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]

  • ResearchGate. (2008). Phosphine-Free Cross-Coupling Reaction of Halopyridines with Arylboronic Acids in an Ionic Liquid: Water Mixture. [Link]

Sources

The Strategic Application of 4-Bromo-2-(piperidin-3-yl)pyridine in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the strategic application of the versatile building block, 4-Bromo-2-(piperidin-3-yl)pyridine, in the synthesis of clinically relevant kinase inhibitors. We delve into the scaffold's intrinsic chemical advantages and provide detailed, field-proven protocols for its elaboration via cornerstone palladium-catalyzed cross-coupling reactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold for the rapid construction of diverse and potent kinase inhibitor libraries targeting critical signaling pathways in oncology and immunology.

Introduction: The Privileged Nature of the 2-(Piperidin-3-yl)pyridine Scaffold

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer and autoimmune disorders. The development of small molecule kinase inhibitors has revolutionized targeted therapy. Central to this effort is the concept of "privileged scaffolds" – molecular frameworks that are pre-validated to interact with the ATP-binding site of kinases and can be readily diversified to achieve potency and selectivity.

The 4-Bromo-2-(piperidin-3-yl)pyridine scaffold has emerged as a particularly valuable building block. Its structure combines several key features:

  • A Pyridine Core: The pyridine ring is a common feature in kinase inhibitors, often forming critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.

  • A 3-Substituted Piperidine Ring: This non-planar, saturated heterocycle provides a three-dimensional vector for exiting the ATP pocket towards the solvent-exposed region. This allows for the introduction of substituents that can enhance potency, tune pharmacokinetic properties, and achieve selectivity against other kinases.

  • A Regioselective Bromine Handle: The bromine atom at the 4-position is a prime functional group for modern cross-coupling chemistry, enabling the efficient and modular installation of a wide array of aryl and heteroaryl moieties.

This combination of features makes 4-Bromo-2-(piperidin-3-yl)pyridine a powerful starting point for the synthesis of inhibitors targeting key kinases such as Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAKs).

Visualization of the Core Scaffold's Strategic Features

The diagram below illustrates the key functional and structural components of the 4-Bromo-2-(piperidin-3-yl)pyridine scaffold that are exploited in kinase inhibitor synthesis.

Caption: Strategic features of the 4-Bromo-2-(piperidin-3-yl)pyridine scaffold.

Application Showcase I: Synthesis of BTK Inhibitor Cores

Bruton's Tyrosine Kinase (BTK) is a crucial mediator of the B-cell receptor (BCR) signaling pathway, making it a prime target for B-cell malignancies and autoimmune diseases.[1] Many potent BTK inhibitors feature a central pyridine or pyrimidine core. The 4-bromo-2-(piperidin-3-yl)pyridine scaffold is an excellent starting material for constructing these inhibitors, often via a Suzuki-Miyaura cross-coupling reaction to install a substituted aryl group.

Synthetic Workflow: Suzuki-Miyaura Coupling

The following workflow outlines a general yet robust procedure for the Suzuki-Miyaura coupling, a cornerstone C-C bond-forming reaction in medicinal chemistry.[2][3]

G start Start: Reagents reagents 1. 4-Bromo-2-(piperidin-3-yl)pyridine (1.0 eq) 2. Arylboronic Acid/Ester (1.2 eq) 3. Pd Catalyst (e.g., Pd(dppf)Cl2, 3 mol%) 4. Base (e.g., K2CO3, 3.0 eq) 5. Degassed Solvents (e.g., Dioxane/Water 4:1) start->reagents setup Assemble reaction in flask under inert atmosphere (N2 or Ar). reagents->setup heat Heat reaction mixture (e.g., 80-100 °C) for 2-12 h. setup->heat monitor Monitor progress by LC-MS or TLC. heat->monitor monitor->heat Incomplete workup Cool to RT. Perform aqueous workup (e.g., dilute with EtOAc, wash with H2O & brine). monitor->workup Reaction Complete purify Concentrate organic layer and purify by flash column chromatography. workup->purify end End: Purified Product purify->end

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 1: Representative Suzuki-Miyaura Cross-Coupling

This protocol is a representative example adapted from established methodologies for coupling aryl bromides.[4][5] Optimization may be necessary for specific arylboronic acid partners.

Objective: To synthesize 4-(Aryl)-2-(piperidin-3-yl)pyridine derivatives.

Materials:

ReagentM.W.Eq.MolMass/Volume
4-Bromo-2-(piperidin-3-yl)pyridine241.131.01.0 mmol241 mg
Arylboronic AcidVaries1.21.2 mmolVaries
[1,1'-Bis(diphenylphosphino)ferrocene] dichloropalladium(II) (Pd(dppf)Cl₂)731.730.030.03 mmol22 mg
Potassium Carbonate (K₂CO₃)138.213.03.0 mmol415 mg
1,4-Dioxane (degassed)---8 mL
Water (degassed)---2 mL

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-2-(piperidin-3-yl)pyridine (241 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (22 mg, 0.03 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Seal the flask with a rubber septum and evacuate and backfill with inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.

  • Causality Check: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst. The base is required to activate the boronic acid for the transmetalation step in the catalytic cycle.[1]

  • Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, allow the reaction to cool to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

  • Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent system typically dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking) to yield the pure product.

Application Showcase II: Synthesis of JAK Inhibitor Scaffolds

The Janus kinase (JAK) family (JAK1, JAK2, JAK3, and TYK2) are non-receptor tyrosine kinases that mediate cytokine signaling.[6] Their inhibitors are effective treatments for autoimmune diseases like rheumatoid arthritis and psoriasis.[7] The 2-(piperidin-3-yl)pyridine core is also found in scaffolds for JAK inhibitors. In this context, a Buchwald-Hartwig amination is often a key step to install a crucial amino-heterocycle or aniline moiety at the 4-position of the pyridine ring.[8]

Synthetic Workflow: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation that is often challenging using classical methods.[9][10]

G start Start: Reagents reagents 1. 4-Bromo-2-(piperidin-3-yl)pyridine (1.0 eq) 2. Amine (1.2 eq) 3. Pd Catalyst (e.g., Pd2(dba)3, 2 mol%) 4. Ligand (e.g., XPhos, 4 mol%) 5. Base (e.g., NaOtBu, 1.4 eq) 6. Anhydrous Solvent (e.g., Toluene) start->reagents setup Assemble solids in an oven-dried flask under inert atmosphere. reagents->setup heat Add solvent and amine. Heat mixture (e.g., 100-110 °C) for 6-24 h. setup->heat monitor Monitor progress by LC-MS or TLC. heat->monitor monitor->heat Incomplete workup Cool to RT. Quench reaction carefully (e.g., with sat. aq. NH4Cl) and perform aqueous workup. monitor->workup Reaction Complete purify Concentrate organic layer and purify by flash column chromatography. workup->purify end End: Purified Product purify->end

Caption: General workflow for Buchwald-Hartwig amination.

Protocol 2: Representative Buchwald-Hartwig C-N Coupling

This protocol is a representative example based on modern Buchwald-Hartwig amination conditions.[11][12] The choice of ligand and base can be critical and may require screening for optimal results with different amine coupling partners.

Objective: To synthesize 4-(Amino)-2-(piperidin-3-yl)pyridine derivatives.

Materials:

ReagentM.W.Eq.MolMass/Volume
4-Bromo-2-(piperidin-3-yl)pyridine241.131.01.0 mmol241 mg
Amine Coupling PartnerVaries1.21.2 mmolVaries
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.020.02 mmol18 mg
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.660.040.04 mmol19 mg
Sodium tert-butoxide (NaOtBu)96.101.41.4 mmol135 mg
Toluene (anhydrous)---10 mL

Procedure:

  • Self-Validation/Trustworthiness: Use an oven-dried or flame-dried reaction flask to ensure anhydrous conditions, as the strong base (NaOtBu) is moisture-sensitive.

  • To the flask, add 4-Bromo-2-(piperidin-3-yl)pyridine (241 mg, 1.0 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), XPhos (19 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Seal the flask, and evacuate and backfill with inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene (10 mL) followed by the amine coupling partner (1.2 mmol).

  • Causality Check: The bulky, electron-rich phosphine ligand (XPhos) is crucial for stabilizing the palladium catalyst and facilitating both the oxidative addition and the final reductive elimination steps of the catalytic cycle, especially with less reactive aryl bromides.[9]

  • Heat the reaction mixture to 110 °C in a preheated oil bath and stir for 6-24 hours.

  • Monitor the reaction's progress by LC-MS.

  • After completion, cool the reaction to room temperature. Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired N-arylated or N-heteroarylated product.

Conclusion

4-Bromo-2-(piperidin-3-yl)pyridine stands out as a high-value, strategic starting material for the synthesis of kinase inhibitors. Its pre-installed pyridine and piperidine motifs provide a validated entry point for targeting the kinase ATP hinge and solvent-exposed regions, respectively. The bromine atom serves as a versatile handle for diversification through robust and scalable palladium-catalyzed cross-coupling reactions. The detailed protocols provided herein for Suzuki-Miyaura and Buchwald-Hartwig reactions offer reliable starting points for medicinal chemists to rapidly generate novel and diverse libraries of potential kinase inhibitors, accelerating the path of drug discovery.

References

  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. (2022). Available at: [Link]

  • Starting materials described in the literature to assemble the piperidine fragment. (n.d.). ResearchGate. Available at: [Link]

  • Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. (2022). PubMed. Available at: [Link]

  • Btk inhibitors - Patent US-10214546-B2. (n.d.). PubChem. Available at: [Link]

  • Inhibitors of Bruton's tyrosine kinase - Patent US-8497277-B2. (n.d.). PubChem. Available at: [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. Available at: [Link]

  • Inhibitors of Bruton's tyrosine kinase - Patent TW201613919A. (n.d.). Google Patents.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). ScienceDirect. Available at: [Link]

  • Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. (2017). PubMed Central (PMC). Available at: [Link]

  • Bruton's tyrosine kinase inhibitors - Patent US11554118B2. (n.d.). Google Patents.
  • Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Bruton's tyrosine kinase (BTK) inhibitors in treating cancer: a patent review (2010-2018). (n.d.). Taylor & Francis Online. Available at: [Link]

  • Help needed with unreproducible Suzuki coupling. (2023). Reddit. Available at: [Link]

  • 2-(pyrazolopyridin-3-yl)pyrimidine derivatives as jak inhibitors - Patent WO2016198663A1. (n.d.). Google Patents.
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Available at: [Link]

  • Design and synthesis of some new 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines as multi tyrosine kinase inhibitors. (2022). PubMed. Available at: [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Arylaminopyrimidine Derivatives as Dual Cathepsin L and JAK Inhibitors for the Treatment of Acute Lung Injury. (2025). PubMed. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). PubMed Central (PMC). Available at: [Link]

  • Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. (2021). PubMed Central (PMC). Available at: [Link]

  • Discovery of a Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase with Oral Anti-Inflammatory Activity. (n.d.). National Institutes of Health (NIH). Available at: [Link]

Sources

Application Note: Strategic Functionalization of 4-Bromo-2-(piperidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The scaffold 4-Bromo-2-(piperidin-3-yl)pyridine represents a high-value pharmacophore, bridging the privileged 4-substituted pyridine motif found in numerous kinase inhibitors (e.g., substituted aminopyridines) with a saturated piperidine heterocycle often utilized to modulate solubility and pharmacokinetic profiles.

Technical Challenges:

  • Catalyst Poisoning: The secondary amine of the piperidine ring (

    
    ) is a potent 
    
    
    
    -donor capable of coordinating to Pd(II) species, potentially arresting the catalytic cycle or leading to off-cycle resting states.
  • Regio-electronic Factors: The pyridine ring is electron-deficient, facilitating oxidative addition at the C4-Br bond. However, the basic nitrogen of the pyridine ring can also compete for coordination, particularly in non-polar solvents.

  • Stereochemical Integrity: The C3-chiral center on the piperidine ring is susceptible to epimerization under harsh basic conditions if not properly managed, although the 2-pyridyl substituent offers some steric shielding.

Operational Strategy: To ensure reproducibility and high yields, this guide advocates a "Protect-Couple-Deprotect" (PCD) strategy. While direct coupling of the free amine is theoretically possible with specialized ligands, the N-Boc protected intermediate ensures consistent catalyst turnover and simplifies purification.

Critical Precursor Preparation: N-Boc Protection

Before attempting palladium catalysis, the secondary amine must be masked.

Protocol A: Quantitative N-Boc Protection
  • Rationale: tert-Butyl carbamate (Boc) is stable to the basic conditions of Suzuki/Buchwald couplings but easily removed with acid.

  • Reagents:

    • Substrate: 4-Bromo-2-(piperidin-3-yl)pyridine (1.0 equiv)

    • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

    • Base: Triethylamine (Et₃N) (1.5 equiv)

    • Solvent: Dichloromethane (DCM) (0.2 M concentration)

Step-by-Step:

  • Dissolve the substrate in DCM at 0 °C.

  • Add Et₃N followed by the slow addition of Boc₂O dissolved in minimal DCM.

  • Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes).

  • Workup: Wash with 1M HCl (careful, rapid wash to remove excess amine without deprotecting), then saturated NaHCO₃ and brine.

  • Validation:

    
    H NMR should show a strong singlet ~1.45 ppm (9H).
    

Palladium-Catalyzed Cross-Coupling Protocols[1][2][3][4][5][6][7]

Protocol B: Suzuki-Miyaura Coupling (C-C Bond Formation)

Targeting Biaryl Motifs for Kinase Inhibition.

Mechanistic Insight: Electron-deficient 4-bromopyridines undergo facile oxidative addition. The challenge is transmetallation. We utilize Pd(dppf)Cl₂ for its robustness and large bite angle, which stabilizes the Pd(II) complex against competitive coordination from the pyridine nitrogen.

ComponentEquivalentsRole
Substrate 1.0N-Boc-4-bromo-2-(piperidin-3-yl)pyridine
Boronic Acid 1.2 - 1.5Aryl/Heteroaryl nucleophile
Catalyst 0.05 (5 mol%)Pd(dppf)Cl₂·DCM (High stability, air tolerant)
Base 3.0K₂CO₃ (2M aqueous solution)
Solvent --1,4-Dioxane : Water (4:1 ratio)

Procedure:

  • Degassing: Charge a reaction vial with Substrate, Boronic Acid, and Pd catalyst. Seal and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add degassed Dioxane and 2M K₂CO₃ solution via syringe.

  • Reaction: Heat to 90 °C for 4–12 hours.

    • Note: Reaction color typically shifts from orange to black (Pd precipitation) upon completion.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation)

Targeting Aminopyridine Libraries.

Mechanistic Insight: C-N coupling on electron-deficient heterocycles requires electron-rich, bulky phosphine ligands to facilitate reductive elimination. Xantphos is the ligand of choice here due to its wide bite angle and proven efficacy with halopyridines.

ComponentEquivalentsRole
Substrate 1.0N-Boc-4-bromo-2-(piperidin-3-yl)pyridine
Amine 1.2Primary or Secondary Amine
Pre-Catalyst 0.02 (2 mol%)Pd₂(dba)₃ (Source of Pd(0))
Ligand 0.04 (4 mol%)Xantphos (Bidentate, wide bite angle)
Base 1.4Cs₂CO₃ (Solid, anhydrous)
Solvent --1,4-Dioxane (Anhydrous)

Procedure:

  • Catalyst Activation: In a glovebox or under strict Argon, mix Pd₂(dba)₃ and Xantphos in Dioxane. Stir at RT for 10 mins until the solution turns clear/yellow (active L₂Pd(0) species).

  • Addition: Add the Substrate, Amine, and Cs₂CO₃ to the reaction vessel. Add the catalyst solution.

  • Reaction: Heat to 100 °C for 12–18 hours.

  • Workup: Dilute with EtOAc, wash with water/brine.

    • Critical: Scavenge residual Pd using MP-TMT resin or similar if the compound is for biological testing.

Deprotection & Isolation[8]

Protocol D: Acidolytic Removal of Boc
  • Dissolve the coupled product in DCM .

  • Add Trifluoroacetic acid (TFA) (Ratio 1:4 TFA:DCM).

  • Stir at RT for 1–2 hours.

  • Isolation: Concentrate in vacuo.

    • Free Base Generation: Redissolve in DCM/MeOH, stir with solid NaHCO₃ or basic Amberlyst resin, filter, and concentrate.

Visualized Workflows

Figure 1: Reaction Workflow & Logic
Fig 1. Modular synthesis pathway for 4-substituted-2-piperidinylpyridines.

G Start 4-Bromo-2-(piperidin-3-yl)pyridine (Free Amine) Protection Protection Step (Boc2O, Et3N) Start->Protection Mask Poison Intermediate N-Boc Intermediate (Stable, Lipophilic) Protection->Intermediate Branch Coupling Partner? Intermediate->Branch Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Branch->Suzuki Aryl Boronic Acid Buchwald Buchwald Amination (R-NH2, Pd2(dba)3/Xantphos) Branch->Buchwald Amine Product_Boc Coupled Product (N-Boc Protected) Suzuki->Product_Boc Buchwald->Product_Boc Deprotection Deprotection (TFA/DCM) Product_Boc->Deprotection Final Final Library Compound (Free Piperidine) Deprotection->Final Salt/Free Base

Figure 2: Catalytic Cycle (Suzuki Focus)
Fig 2. Pd(0)/Pd(II) cycle highlighting oxidative addition to the electron-deficient pyridine.

Cycle Pd0 L2Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd TransMet Transmetallation (Base + Boronate) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Product Biaryl Product RedElim->Product Substrate 4-Bromo-Pyridine Substrate->OxAdd Boron Ar-B(OH)2 + Base Boron->TransMet

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst DeactivationSwitch to Pd(OAc)₂/SPhos or XPhos . These bulky ligands prevent Pd aggregation.
Protodehalogenation (H replaces Br)

-Hydride Elimination or Moisture
Ensure anhydrous solvents. If using Buchwald conditions, avoid secondary alcohols as solvents.
Regio-scrambling Ligand ExchangeUse bidentate ligands (dppf, Xantphos) exclusively to prevent migration of Pd around the ring.
Poor Solubility Zwitterionic CharacterIf the final product is polar, use reverse-phase HPLC (C18) with 0.1% Formic Acid buffer.

References

  • Mechanistic Studies on Halopyridine Couplings

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromopyridines.[1]

    • Source: Organic Chemistry Portal.[2]

    • URL:[Link]

  • Buchwald-Hartwig Amination of Heterocycles

    • Title: Palladium-Catalyzed C–N Cross-Coupling Reactions of 3-Halo-2-aminopyridines (Analogous reactivity profiles).
    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Suzuki Coupling in Drug Discovery

    • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions (Review including 4-halopyridine substr
    • Source: Chemical Reviews (ACS).
    • URL:[Link]

  • General Protocol Validation

    • Title: The Suzuki Reaction - Reaction Mechanism and Protocols.
    • Source: UC Berkeley / LibreTexts.
    • URL:[Link]

Sources

Application Note: Large-Scale Synthesis and Purification of 4-Bromo-2-(piperidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-Bromo-2-(piperidin-3-yl)pyridine , a critical scaffold in medicinal chemistry programs targeting kinases and GPCRs.

The synthesis addresses two primary chemoselective challenges:

  • Regioselectivity: Discriminating between the C2 and C4 bromine atoms on the pyridine ring.

  • Functional Group Tolerance: Installing the saturated piperidine ring without reducing the chemically labile C4-bromine atom (a common pitfall in hydrogenation routes).

Strategic Recommendation: We utilize a Negishi Cross-Coupling approach. Unlike Suzuki-Miyaura routes that often require unsaturated intermediates (tetrahydropyridines) followed by risky hydrogenation steps, the Negishi coupling allows the direct introduction of the saturated sp³ piperidine ring using an organozinc reagent. This preserves the C4-bromine handle for downstream diversification.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two key phases: the generation of the nucleophilic organozinc species and the electrophilic cross-coupling.

  • Starting Materials: 2,4-Dibromopyridine (Electrophile) and N-Boc-3-iodopiperidine (Nucleophile Precursor).

  • Key Intermediate: (1-(tert-Butoxycarbonyl)piperidin-3-yl)zinc(II) iodide.

  • Catalytic Cycle: Pd(0)-catalyzed C(sp²)–C(sp³) bond formation.

Reaction Scheme

SynthesisFlow SM1 N-Boc-3-iodopiperidine Reagent Organozinc Reagent (In Situ) SM1->Reagent Activation (THF, 40°C) Zn Zn Dust / LiCl Zn->Reagent Inter Intermediate: 4-Bromo-2-(N-Boc-piperidin-3-yl)pyridine Reagent->Inter Negishi Coupling (60°C, 12h) SM2 2,4-Dibromopyridine SM2->Inter Cat Pd(dppf)Cl2 / CuI Cat->Inter Product Target: 4-Bromo-2-(piperidin-3-yl)pyridine Inter->Product Deprotection & Neutralization Deprot TFA / DCM

Figure 1: Workflow for the regioselective synthesis of 4-Bromo-2-(piperidin-3-yl)pyridine.

Safety & Scale-Up Considerations

  • Organozinc Reagents: Air and moisture sensitive.[1] While less pyrophoric than organolithiums, they must be handled under an inert atmosphere (Nitrogen or Argon).

  • Exotherms: The activation of zinc and the subsequent oxidative addition can be exothermic. On a large scale (>100g), active cooling and controlled addition rates are mandatory.

  • Regiocontrol: 2,4-Dibromopyridine reacts preferentially at the C2 position due to the inductive effect of the pyridine nitrogen, which makes C2 more electron-deficient and prone to oxidative addition [1].

Detailed Experimental Protocols

Phase 1: Preparation of (1-(tert-Butoxycarbonyl)piperidin-3-yl)zinc(II) iodide

Objective: Generate the active nucleophile in situ using Knochel-type conditions.

Reagents:

  • N-Boc-3-iodopiperidine (1.0 equiv)

  • Zinc dust (Activated, 3.0 equiv)

  • Lithium Chloride (LiCl, 3.0 equiv) - Crucial for solubilizing the organozinc species.

  • 1,2-Dibromoethane (5 mol% - activator)

  • TMSCl (3 mol% - activator)

  • Anhydrous THF (Solvent)

Protocol:

  • Zinc Activation: In a dry 3-neck reactor equipped with a reflux condenser and addition funnel, charge Zn dust and anhydrous LiCl. Heat to 150°C under high vacuum for 2 hours to dry the salts.

  • Cool & Suspend: Cool to room temperature (RT) and backfill with Argon. Add anhydrous THF (approx. 2 mL/g of Zn).

  • Chemical Activation: Add 1,2-dibromoethane and heat to reflux for 5 minutes. Cool to RT. Add TMSCl and stir for 30 minutes. Note: Evolution of ethylene gas indicates successful activation.

  • Formation: Add a solution of N-Boc-3-iodopiperidine in THF dropwise to the zinc slurry at 40°C.

  • Completion: Stir at 40°C for 3–6 hours. Monitor by GC-MS (quench aliquot with iodine) to confirm consumption of the iodide.

  • Clarification: Stop stirring and allow excess zinc to settle. The supernatant contains the active organozinc reagent (approx. 0.8–1.0 M).

Phase 2: Regioselective Negishi Coupling

Objective: Couple the organozinc reagent selectively to the C2 position of 2,4-dibromopyridine.

Reagents:

  • 2,4-Dibromopyridine (0.8 equiv relative to iodide)

  • Pd(dppf)Cl₂[2]·DCM (3 mol%)

  • CuI (3 mol%) - Co-catalyst to accelerate the reaction.

  • Anhydrous THF[3]

Protocol:

  • Catalyst Setup: In a separate reactor, dissolve 2,4-dibromopyridine and Pd(dppf)Cl₂ in THF. Purge with Argon.

  • Addition: Transfer the supernatant organozinc solution (from Phase 1) via cannula into the reactor containing the dibromopyridine.

  • Reaction: Heat the mixture to 60°C. Stir for 12–16 hours.

    • Process Control: Monitor by HPLC. The C2-substituted product (Target) forms first. Over-reaction (C2,C4-disubstitution) is minimized by using a slight excess of the electrophile or strict stoichiometry.

  • Workup: Cool to 0°C. Quench carefully with saturated aqueous NH₄Cl (exothermic).

  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification (Intermediate): The N-Boc intermediate is lipophilic. Pass through a short silica plug (Hexane/EtOAc 8:2) to remove Palladium residues and zinc salts.

Phase 3: Deprotection and Isolation

Objective: Remove the Boc group and isolate the free amine or salt.

Protocol:

  • Dissolution: Dissolve the crude intermediate in DCM (5 volumes).

  • Acidolysis: Add Trifluoroacetic acid (TFA, 10 equiv) dropwise at 0°C. Warm to RT and stir for 2 hours.

    • Alternative for Scale: Use 4M HCl in Dioxane if a hydrochloride salt is preferred.

  • Neutralization (Critical for Purification):

    • Concentrate the reaction mixture to remove excess TFA.

    • Redissolve in DCM.[4]

    • Wash with 1N NaOH (aq) until the aqueous layer pH > 12. The product partitions into the DCM layer as the free base.

  • Final Purification:

    • The free amine is polar but soluble in DCM/MeOH.

    • If high purity (>99%) is required, recrystallize the hydrochloride salt from Ethanol/Ether, or perform flash chromatography on the free base using DCM/MeOH/NH₃ (95:5:0.5).

Analytical Validation

Table 1: Key Analytical Specifications

TestMethodAcceptance Criteria
Identity ¹H-NMR (400 MHz, DMSO-d₆)Characteristic pyridine protons (d, s) and piperidine multiplets.
Purity HPLC (C18, AcCN/H₂O + 0.1% TFA)> 98.0% Area
Regiochemistry NOESY / HMBCConfirmation of C2-substitution (correlation between piperidine C-H and pyridine N).
Residual Metal ICP-MSPd < 10 ppm, Zn < 50 ppm

NMR Interpretation Guide:

  • C4-Br Confirmation: Look for the lack of symmetry in the pyridine ring. The C3-H proton usually appears as a doublet with a small coupling constant (meta-coupling) or a singlet if resolution is low, distinct from the C5/C6 protons.

  • Piperidine: The C3-methine proton of the piperidine ring will show a shift downfield (~2.8–3.2 ppm) due to the adjacent pyridine ring.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield of Organozinc Wet reagents or inactive ZnRe-dry LiCl at 150°C; use fresh Zn dust; ensure >5% 1,2-dibromoethane activation.
C2/C4 Bis-coupling Excess organozinc or high tempReduce coupling temperature to 50°C; ensure 2,4-dibromopyridine is in slight excess (1.1 equiv).
Protodehalogenation Moisture in coupling stepEnsure strict anhydrous conditions; proton sources quench the C-Zn bond.
Pd Removal Colloidal Pd formationTreat organic phase with N-acetylcysteine or commercial metal scavengers (e.g., SiliaMetS®).

References

  • Regioselectivity in 2,4-Dihalopyridines

    • Spivey, A. C., et al. "Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihalopyridines." Journal of Organic Chemistry, 2000, 65, 3154.
    • Note: Confirms C2 is the preferred site for oxidative addition in Pd-c
  • Negishi Coupling of Piperidyl Zinc Reagents

    • Organ, M. G., et al. "Direct Synthesis of 4-arylpiperidines via palladium/copper(I)-cocatalyzed Negishi Coupling." Journal of Organic Chemistry, 2004, 69(15), 5120-5123.
    • Note: Establishes the protocol for coupling N-Boc-piperidyl zinc iodides.
  • Preparation of Organozinc Reagents (Knochel Method)

    • Knochel, P., et al. "Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange.
    • Note: Foundational text for LiCl-medi
  • Suzuki Coupling Alternative (Tetrahydropyridines)

    • Occhiato, E. G., et al. "Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters." Journal of Organic Chemistry, 2005 , 70(18), 7324-7330.[5]

    • Note: Alternative route if zinc chemistry is unavailable, though requires subsequent hydrogen

Sources

Comprehensive Purity Assessment of 4-Bromo-2-(piperidin-3-yl)pyridine: An Orthogonal Approach

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. 4-Bromo-2-(piperidin-3-yl)pyridine is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents.[1][2] Its purity profile must be rigorously established to ensure the quality, consistency, and safety of the final drug product. This guide provides a detailed framework of analytical methodologies for the comprehensive purity and identity assessment of 4-Bromo-2-(piperidin-3-yl)pyridine, grounded in established scientific principles and regulatory expectations. We will explore an orthogonal analytical strategy, where multiple techniques with different separation and detection principles are employed to build a complete and reliable purity profile. The protocols herein are designed to be self-validating systems, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4]

The Rationale for an Orthogonal Analytical Strategy

Relying on a single analytical technique is insufficient to declare a compound "pure." Each method has inherent biases and limitations. For instance, a standard High-Performance Liquid Chromatography (HPLC) method may not detect non-chromophoric or highly volatile impurities. An orthogonal approach mitigates these risks by combining multiple, disparate techniques to analyze the sample from different perspectives. This ensures that a wide range of potential impurities—including process-related impurities, degradation products, residual solvents, inorganic materials, and water—are detected and quantified.[5] Our strategy for 4-Bromo-2-(piperidin-3-yl)pyridine integrates chromatographic, spectroscopic, and other fundamental analytical techniques.

G cluster_sample Sample: 4-Bromo-2-(piperidin-3-yl)pyridine cluster_analysis Analytical Techniques cluster_output Purity Profile Sample Bulk Material HPLC HPLC-UV (Assay & Related Substances) Sample->HPLC Orthogonal Testing GC Headspace GC-FID (Residual Solvents) Sample->GC Orthogonal Testing NMR NMR Spectroscopy (Identity & Structure) Sample->NMR Orthogonal Testing MS LC-MS / GC-MS (Impurity ID) Sample->MS Orthogonal Testing Other Karl Fischer (Water) Residue on Ignition (Inorganics) Elemental Analysis (Composition) Sample->Other Orthogonal Testing Purity Comprehensive Purity Report - Assay (% w/w) - Impurity Profile - Residual Solvents - Water Content - Inorganic Impurities - Structural Confirmation HPLC->Purity Data Integration GC->Purity Data Integration NMR->Purity Data Integration MS->Purity Data Integration Other->Purity Data Integration

Caption: Orthogonal workflow for purity assessment.

Chromatographic Methods: Separation and Quantification

Chromatographic techniques are the workhorse for purity determination, separating the main compound from its impurities.

High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances

HPLC with UV detection is the primary method for quantifying the main component (assay) and detecting non-volatile organic impurities. A reversed-phase method is suitable for a moderately polar compound like 4-Bromo-2-(piperidin-3-yl)pyridine.[6][7]

Causality Behind Experimental Choices:

  • Column: A C18 column is chosen for its versatility and robust separation of a wide range of medium-polarity compounds.

  • Mobile Phase: An acetonitrile/water gradient provides a broad elution window to separate impurities with varying polarities. A buffer (e.g., ammonium formate) is used to control the ionization state of the basic piperidine and pyridine nitrogens, ensuring sharp, symmetrical peaks.[8]

  • Detector: A UV detector is selected because the pyridine ring is a strong chromophore, allowing for sensitive detection of the API and related aromatic impurities. A Photodiode Array (PDA) detector is preferred as it can provide spectral data to assess peak purity.

Protocol 1: HPLC-UV Method for Purity and Impurities

  • Instrumentation: HPLC system with a PDA detector, quaternary pump, autosampler, and column oven.

  • Chromatographic Conditions:

    Parameter Value
    Column C18, 150 mm x 4.6 mm, 5 µm
    Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)
    Mobile Phase B Acetonitrile
    Gradient 5% B to 95% B over 20 min, hold 5 min
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Detection 260 nm

    | Injection Vol. | 10 µL |

  • Sample Preparation:

    • Assay: Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with 50:50 (v/v) Acetonitrile:Water.

    • Impurities: Use the same solution as for the assay.

  • Data Analysis:

    • Assay: Calculate the percentage purity against a certified reference standard using the external standard method.

    • Impurities: Determine the percentage of each impurity using area normalization, assuming a relative response factor of 1.0 for unknown impurities.

Gas Chromatography (GC) for Residual Solvents

Residual solvents from the synthesis and purification process must be controlled.[9] Headspace Gas Chromatography with a Flame Ionization Detector (HS-GC-FID) is the standard method for this analysis due to its high sensitivity for volatile organic compounds.[6][10]

Protocol 2: Headspace GC-FID for Residual Solvents

  • Instrumentation: GC system with a headspace autosampler and an FID.

  • Chromatographic Conditions:

    Parameter Value
    Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
    Carrier Gas Helium, 1.2 mL/min constant flow
    Oven Program 40 °C (hold 5 min) to 240 °C at 10 °C/min
    Injector Temp. 250 °C (Split 10:1)

    | Detector Temp. | 280 °C (FID) |

  • Headspace Parameters:

    • Vial Equilibration: 80 °C for 15 minutes.

    • Loop Temperature: 90 °C.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO). Crimp and seal immediately.

  • Data Analysis: Quantify identified solvents against a standard containing known amounts of expected solvents.

Spectroscopic Methods: Identity and Structural Confirmation

Spectroscopic methods provide definitive structural information, confirming the identity of the main peak and helping to elucidate the structure of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for structural elucidation.[11][12] ¹H NMR confirms the proton framework, while ¹³C NMR confirms the carbon backbone. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to definitively assign all signals and identify impurities.

  • Expected ¹H NMR Signals: The spectrum should show distinct signals for the protons on the pyridine ring and the piperidine ring. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.

  • Expected ¹³C NMR Signals: The spectrum should show 10 distinct carbon signals (unless there is accidental equivalence), corresponding to the 5 carbons of the pyridine ring and the 5 carbons of the piperidine ring.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering a primary confirmation of identity. When coupled with a chromatographic inlet (LC-MS or GC-MS), it is a powerful tool for identifying unknown impurities by providing their molecular weights and fragmentation patterns.[13][14] For 4-Bromo-2-(piperidin-3-yl)pyridine, MS will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Other Essential Analyses

To complete the purity profile, several other fundamental tests are required.[5]

  • Karl Fischer Titration: This is the gold-standard method for the precise determination of water content. High water content can affect stability and the true concentration of the API.

  • Residue on Ignition (Sulfated Ash): This test quantifies the amount of inorganic impurities in the sample, such as residual catalysts or inorganic salts.[][16]

  • Elemental Analysis (CHNS): This analysis determines the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur in the compound. The results should match the theoretical values calculated from the molecular formula (C₁₀H₁₃BrN₂) within an acceptable tolerance (e.g., ±0.4%), providing strong evidence for the compound's elemental composition.[17]

Method Validation: Ensuring Trustworthiness and Reliability

A protocol is only trustworthy if it is validated. Validation demonstrates that an analytical procedure is fit for its intended purpose.[3][18] The HPLC method, as the primary quantitative tool, must undergo full validation according to ICH Q2(R2) guidelines.[19][20]

G Validation HPLC Method Validation (ICH Q2(R2)) Specificity Linearity Range Accuracy Precision LOD/LOQ Robustness Specificity_desc Differentiates analyte from impurities (Peak Purity, Spiked Samples) Linearity_desc Proportional response to concentration (Calibration Curve, R² > 0.999) Range_desc Interval of reliable quantification (e.g., 80-120% of assay conc.) Accuracy_desc Closeness to true value (Spike/Recovery studies, 98-102%) Precision_desc Agreement between measurements (Repeatability & Intermediate, RSD < 2%) LOD_LOQ_desc Lowest detectable/quantifiable amount (Signal-to-Noise ratio) Robustness_desc Unaffected by small method changes (Vary flow, pH, temp.)

Caption: Key parameters for HPLC method validation.

Summary of Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is only from the analyte.Peak is spectrally pure; baseline resolution from impurities.
Linearity To confirm a proportional response over a range.Correlation coefficient (R²) ≥ 0.999.
Range To define the concentration interval of reliability.Method is linear, accurate, and precise within this range.
Accuracy To measure the closeness of results to the true value.98.0% - 102.0% recovery for assay.
Precision To assess the scatter of data from replicate measurements.RSD ≤ 2.0% for repeatability and intermediate precision.
LOD / LOQ To determine the method's sensitivity.S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ.
Robustness To check resilience to small, deliberate variations.System suitability parameters remain within limits.

Conclusion

The purity assessment of 4-Bromo-2-(piperidin-3-yl)pyridine demands a multi-faceted, orthogonal approach. By combining robust chromatographic methods for separation and quantification with definitive spectroscopic techniques for identity, and including essential tests for water and inorganic content, a comprehensive and trustworthy purity profile can be established. Each protocol must be underpinned by a thorough validation process, as outlined by ICH guidelines, to ensure the generation of reliable and scientifically sound data. This rigorous analytical characterization is indispensable for advancing high-quality molecules in the drug development pipeline.

References

  • BOC Sciences.Pharmaceutical Elemental Impurities Analysis - Wet Chemistry. [URL: https://www.bocsci.com/wet-chemistry-services.html]
  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [URL: https://www.youtube.
  • Smithers.Elemental Analysis for the Pharmaceutical Industry Q&A. [URL: https://www.smithers.com/resources/2020/oct/q-a-elemental-analysis-for-the-pharmaceutical-in]
  • Intertek.Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [URL: https://www.intertek.com/pharmaceutical/analysis/elemental-trace/]
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [URL: https://www.amsbiopharma.
  • Alfa Chemistry.Analytical Methods for Elemental Impurities in Pharmaceuticals. [URL: https://www.alfa-chemistry.com/catalysts/blog/analytical-methods-for-elemental-impurities-in-pharmaceuticals.html]
  • Auriga Research.Elemental Analysis CHNS (O) - Testing Methods. [URL: https://aurigaresearch.com/elemental-analysis-chns-o-testing-methods/]
  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [URL: https://database.ich.org/sites/default/files/ICH_Q2-R2_Guideline_Step4_2023_11.pdf]
  • European Medicines Agency (EMA).ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [URL: https://www.ema.europa.eu/en/ich-q2r2-validation-analytical-procedures-scientific-guideline]
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [URL: https://www.labmanager.
  • Sigma-Aldrich.Pyridine Pharmaceutical Secondary Standard; Certified Reference Material. [URL: https://www.sigmaaldrich.com/US/en/product/sial/phr1076]
  • BenchChem.A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2-methylpyridine. [URL: https://www.benchchem.com/product/b5859/technical-documents/a-comparative-guide-to-the-validation-of-analytical-methods-for-4-bromo-2-methylpyridine]
  • BenchChem.A Comparative Guide to Assessing the Purity of Synthesized 4-Bromo-2-chloro-6-iodopyridin-3. [URL: https://www.benchchem.com/product/b1154881/technical-documents/a-comparative-guide-to-assessing-the-purity-of-synthesized-4-bromo-2-chloro-6-iodopyridin-3-ol]
  • Alajarín, M., et al. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. HETEROCYCLES, Vol. 75, No. 1. [URL: https://www.heterocycles.jp/newlibrary/downloads/PDF/20533/75/1]
  • IOSR Journal.Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [URL: https://www.iosrjournals.org/iosr-jac/papers/vol10-issue9/B1009010816.pdf]
  • Agency for Toxic Substances and Disease Registry (ATSDR).ANALYTICAL METHODS. [URL: https://www.
  • Abreu, P. E.Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [URL: https://bibliotecadigital.ipb.pt/bitstream/10198/956/1/Poster_NMR_Porto.pdf]
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [URL: https://sites.gsu.edu/bauscher/files/2018/09/EurJOC-2008-2641-2655-24h938p.pdf]
  • ResearchGate. (2018). Identification and structure elucidation by NMR spectroscopy. [URL: https://www.researchgate.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Structural-Elucidation-with-NMR-Spectroscopy%3A-for-Kwan-Huang/45d194578b87707e4d81768c62b5126849405d4b]
  • Slideshare.use of nmr in structure ellucidation. [URL: https://www.slideshare.
  • De, S., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9153920/]
  • The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. [URL: https://www.graphyon.com/archives/IJCPS-v1-41.pdf]
  • HELIX Chromatography.HPLC Methods for analysis of Pyridine. [URL: https://helixchrom.com/hplc-methods-for-analysis-of-pyridine/]
  • ChemCon GmbH.Identity determination and purity testing. [URL: https://www.chemcon.
  • PubChem.4-Bromo-2-piperidinopyridine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4172707]
  • Muszalska, I., et al.HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [URL: https://www.ptfarm.pl/pub/File/Acta_Poloniae/2007/1/003.pdf]
  • ResearchGate. (2025). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. [URL: https://www.researchgate.
  • BLDpharm.(S)-4-Bromo-2-(piperidin-2-yl)pyridine. [URL: https://www.bldpharm.com/products/1212941-27-9.html]
  • PubMed. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. [URL: https://pubmed.ncbi.nlm.nih.gov/19530514/]
  • Thermo Fisher Scientific.Rapid Analysis of Pesticides in Difficult Matrices Using GC/MS/MS. [URL: https://assets.thermofisher.com/TFS-Assets/CMD/Application-Notes/AN-10250-GC-MS-Pesticides-Jam-AN10250-EN.pdf]
  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra01530e]
  • ResearchGate. (2017). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [URL: https://www.researchgate.
  • Grand View Research.Pyridine & Pyridine Derivatives Market | Industry Report, 2030. [URL: https://www.grandviewresearch.
  • Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [URL: https://pubs.acs.org/doi/10.1021/ja503593j]
  • Defense Technical Information Center (DTIC).Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [URL: https://apps.dtic.mil/sti/pdfs/ADA101732.pdf]
  • Waters Corporation.UPLC and APGC Multi Residue Pesticide Analysis on a Single Tandem Quadrupole Mass Spectrometer Platform. [URL: https://www.waters.
  • ResearchGate.A Review on Pyridine Derivatives having Appropriate Remedies for Extreme Diseases. [URL: https://www.researchgate.

Sources

protocol for N-alkylation of the piperidine ring in 4-Bromo-2-(piperidin-3-yl)pyridine

Strategic -Functionalization of 4-Bromo-2-(piperidin-3-yl)pyridine: Chemoselectivity and Process Optimization

Abstract & Scope

This application note details the optimized protocols for the

4-Bromo-2-(piperidin-3-yl)pyridine

This guide presents two validated methodologies:

  • Direct Nucleophilic Substitution (

    
    ):  For primary alkyl halides.
    
  • Reductive Amination: For aldehydes and ketones (prevents over-alkylation).[1]

Chemical Logic & Mechanistic Insight

Chemoselectivity Analysis ( Driven)

Success relies on exploiting the vast basicity difference between the two nitrogen centers.

  • Piperidine Nitrogen (

    
    ): 
    
    
    (Conjugate acid). Highly nucleophilic.
  • Pyridine Nitrogen (

    
    ): 
    
    
    (Conjugate acid).[2] Significantly less nucleophilic due to the lone pair residing in an orthogonal
    
    
    orbital and steric hindrance from the C2-piperidine substituent.

Conclusion: Under mild basic conditions (

Functional Group Tolerance (The Bromine Handle)

The C4-Bromine is susceptible to hydrodehalogenation under vigorous reducing conditions.

  • FORBIDDEN Reagents:

    
    , 
    
    
    , or dissolving metal reductions.
  • RECOMMENDED Reagents: Sodium Triacetoxyborohydride (

    
    ) or mild carbonate bases.
    
Decision Matrix

Use the following logic flow to select the appropriate protocol:

DecisionMatrixStartTarget: N-Alkylated ScaffoldInputNature of R-Group InputStart->InputHalideAlkyl Halide (R-X)(Primary/Secondary)Input->HalideCarbonylCarbonyl (R=O)(Aldehyde/Ketone)Input->CarbonylMethodAMETHOD A: Direct SN2(K2CO3 / MeCN)Halide->MethodAMethodBMETHOD B: Reductive Amination(STAB / DCE)Carbonyl->MethodBWarningRisk: Over-alkylation(Quaternary Salt)MethodA->WarningBenefitBenefit: Stops atTertiary AmineMethodB->Benefit

Figure 1: Decision matrix for selecting the alkylation strategy based on electrophile availability.

Method A: Direct Nucleophilic Substitution ( )

Best for: Primary alkyl halides (R-Br, R-I) and unhindered secondary halides.

Reagents & Materials
ComponentRoleSpecification
Substrate Starting Material4-Bromo-2-(piperidin-3-yl)pyridine (1.0 equiv)
Alkyl Halide ElectrophileR-Br or R-I (1.1 equiv)
Base Acid Scavenger

(anhydrous, 3.0 equiv)
Solvent MediumAcetonitrile (MeCN), anhydrous
Additive Catalyst (Optional)TBAI (0.1 equiv) if using Alkyl Chlorides
Step-by-Step Protocol
  • Preparation: In a clean round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-2-(piperidin-3-yl)pyridine (1.0 equiv) in anhydrous MeCN (0.1 M concentration).

  • Base Addition: Add

    
      (3.0 equiv) in a single portion. The suspension may turn slightly cloudy.
    
  • Electrophile Addition:

    • Critical Step: Add the Alkyl Halide (1.1 equiv) dropwise over 10 minutes.

    • Note: Rapid addition of highly reactive halides (e.g., Methyl Iodide, Benzyl Bromide) can lead to bis-alkylation (quaternization).

  • Reaction: Stir at Room Temperature for 4–12 hours.

    • Monitoring: Check by LCMS. Look for the disappearance of the secondary amine peak (

      
      ) and appearance of the tertiary amine (
      
      
      ).
  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove inorganic salts (

      
      ).
      
    • Rinse the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Method B: Reductive Amination (Preferred)

Best for: Introducing bulky groups, avoiding quaternization, and high chemoselectivity.

Reagents & Materials
ComponentRoleSpecification
Substrate Starting Material4-Bromo-2-(piperidin-3-yl)pyridine (1.0 equiv)
Carbonyl ElectrophileAldehyde (1.1 equiv) or Ketone (1.5 equiv)
Reductant Hydride SourceSodium Triacetoxyborohydride (STAB) (1.5–2.0 equiv)
Solvent Medium1,2-Dichloroethane (DCE) or THF
Acid CatalystAcetic Acid (AcOH) (1.0 equiv) - Required for Ketones
Step-by-Step Protocol
  • Imine Formation:

    • Dissolve the substrate (1.0 equiv) and the Carbonyl compound in DCE (0.1 M).

    • If using a Ketone: Add Acetic Acid (1.0 equiv) to catalyze iminium ion formation. Stir for 30 minutes at RT.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in 3 portions over 15 minutes.

    • Why STAB? Unlike

      
      , STAB is mild and will not reduce the aldehyde/ketone before it forms the imine, nor will it touch the pyridine-bromine bond [1, 2].
      
  • Reaction: Stir at Room Temperature under

    
     atmosphere for 2–16 hours.
    
  • Quench & Workup:

    • Quench carefully with Saturated

      
        solution (gas evolution possible).
      
    • Extract with DCM (

      
      ).
      
    • Phase Separation: The product will be in the organic layer.

  • Purification: Dry over

    
    , filter, and concentrate. Purify via silica gel chromatography.
    
Process Visualization

ReductiveAminationSubstrateSubstrate + Carbonyl(Solvent: DCE)ImineIntermediate:Iminium IonSubstrate->ImineAcOH (cat)- H2OSTABAdd STAB(NaBH(OAc)3)Imine->STABProductProduct:Tertiary AmineSTAB->ProductReduction(Hydride transfer)

Figure 2: Workflow for Reductive Amination using STAB.

Analytical Validation (QC)

To confirm the structure and ensure the bromine handle is intact:

  • LC-MS Analysis:

    • Isotope Pattern: You must observe the characteristic 1:1 doublet for the

      
       and 
      
      
      isotopes. If the pattern disappears (becoming a singlet), dehalogenation has occurred.
    • Mass Shift: Calculate

      
      . It must match the alkyl group exactly.
      
  • 1H NMR Spectroscopy:

    • Piperidine Ring: The

      
      -protons (adjacent to the piperidine N) will shift upfield slightly upon alkylation compared to the free secondary amine.
      
    • Pyridine Ring: The aromatic protons at C3, C5, and C6 should remain largely unchanged, confirming no reaction at the pyridine nitrogen.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3] Journal of Organic Chemistry, 1996, 61, 3849-3862.[3]

  • Organic Chemistry Portal. "Reductive Amination: Sodium Triacetoxyborohydride."

  • PubChem Compound Summary. "4-Bromo-2-(piperidin-3-yl)pyridine."

Application Note: Development of Fragment Libraries Using 4-Bromo-2-(piperidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 4-Bromo-2-(piperidin-3-yl)pyridine Scaffold

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds.[1][2] This approach relies on the screening of low molecular weight compounds, or "fragments," which typically exhibit weak binding to a biological target.[2] The structural information gleaned from these initial interactions then guides a rational, iterative process of fragment evolution into more potent, drug-like molecules. The design of the fragment library itself is therefore a critical determinant of success in any FBDD campaign.

The 4-Bromo-2-(piperidin-3-yl)pyridine scaffold represents a strategically advantageous starting point for the construction of a high-quality fragment library. Its inherent features address several key requirements for successful FBDD:

  • 3D-Rich Architecture: The non-planar, sp³-rich piperidine ring provides access to three-dimensional chemical space, a feature increasingly recognized as crucial for enhancing solubility, improving pharmacokinetic properties, and enabling novel interactions with protein targets.

  • Orthogonal Diversification Points: The scaffold possesses two distinct and chemically addressable positions for diversification. The bromine atom on the pyridine ring is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents.[3][4][5][6] Concurrently, the secondary amine of the piperidine ring serves as a handle for amide bond formation, sulfonylation, and reductive amination, enabling exploration of a different vector space.

  • "Poised" for Follow-up Chemistry: The bromine atom not only acts as a diversification handle but also provides a valuable tool for biophysical screening methods. For instance, in X-ray crystallography, the high electron density of bromine can aid in the unambiguous identification and orientation of the fragment within the protein's binding site.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, characterization, and screening of a fragment library based on the 4-Bromo-2-(piperidin-3-yl)pyridine scaffold. The protocols and methodologies described herein are designed to be robust and adaptable, providing a solid foundation for the generation of novel chemical matter for a wide range of biological targets.

Materials and Reagents

Chemicals
  • 4-Bromo-2-(piperidin-3-yl)pyridine

  • A diverse set of boronic acids and boronate esters

  • A diverse set of carboxylic acids

  • Palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Bases (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, triethylamine)

  • Amide coupling reagents (e.g., HATU, HOBt, EDCI)

  • Solvents (e.g., 1,4-dioxane, water, DMF, DCM)

  • Deuterated solvents for NMR (e.g., DMSO-d₆, CDCl₃)

  • Reagents for purification (e.g., silica gel, ethyl acetate, hexanes)

Equipment
  • Standard laboratory glassware

  • Magnetic stirrers and hotplates

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Rotary evaporator

  • Flash chromatography system

  • High-resolution mass spectrometer (HRMS)

  • Nuclear Magnetic Resonance (NMR) spectrometer (≥400 MHz)

  • Surface Plasmon Resonance (SPR) instrument

  • Lyophilizer

Experimental Protocols

Part 1: Synthesis and Diversification of the Fragment Library

The diversification of the 4-Bromo-2-(piperidin-3-yl)pyridine scaffold is achieved through two primary, orthogonal synthetic routes: Suzuki-Miyaura cross-coupling at the 4-position of the pyridine ring and amide coupling at the piperidine nitrogen.

Protocol 1: Suzuki-Miyaura Cross-Coupling of 4-Bromo-2-(piperidin-3-yl)pyridine

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of the scaffold with a variety of boronic acids.

  • Reaction Setup: In a dry Schlenk flask, combine 4-Bromo-2-(piperidin-3-yl)pyridine (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), and a base such as K₂CO₃ (3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.03 eq.).

  • Solvent Addition and Degassing: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Add water and extract with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amide Coupling with the Piperidine Moiety

This protocol details the formation of an amide bond between the piperidine nitrogen and a carboxylic acid.

  • Reaction Setup: To a solution of the 4-bromo-2-(piperidin-3-yl)pyridine or a Suzuki-coupled derivative (1.0 eq.) in a suitable solvent like DMF or DCM, add the desired carboxylic acid (1.1 eq.).

  • Coupling Agent Addition: Add an amide coupling reagent such as HATU (1.2 eq.) and a base like triethylamine (2.0 eq.).

  • Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.

Visualization of the Diversification Strategy

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Amide Coupling start 4-Bromo-2-(piperidin-3-yl)pyridine suzuki Aryl/Heteroaryl Boronic Acids (R1-B(OH)2) start->suzuki Pd Catalyst, Base amide Carboxylic Acids (R2-COOH) start->amide Coupling Agent, Base suzuki_prod Diversified at Pyridine C4 suzuki->suzuki_prod suzuki_prod->amide Orthogonal Diversification amide_prod Diversified at Piperidine N1 amide->amide_prod

Caption: Orthogonal diversification of the core scaffold.

Part 2: Library Quality Control and Characterization

Ensuring the purity, identity, and solubility of each fragment is paramount for the reliability of screening data.[7]

Protocol 3: Analytical Characterization of Library Members

  • Identity Confirmation:

    • High-Resolution Mass Spectrometry (HRMS): Determine the exact mass of each synthesized fragment to confirm its elemental composition.

    • ¹H and ¹³C NMR Spectroscopy: Acquire NMR spectra to confirm the chemical structure. The spectra should be consistent with the expected structure, and the proton NMR should show a purity of >95% by integration.

  • Purity Assessment:

    • LC-MS: Analyze each fragment by LC-MS to assess its purity. The peak area of the desired compound should be ≥95%.

  • Solubility Determination:

    • Aqueous Solubility: Determine the solubility of each fragment in the screening buffer (e.g., PBS) at a relevant concentration (typically 1-5 mM) using methods like nephelometry or NMR. Insoluble compounds should be flagged or removed from the screening collection.

Data Presentation: Representative Characterization Data

Fragment IDR¹ (Suzuki)R² (Amide)MW ( g/mol )cLogPPurity (LC-MS)Solubility (PBS, mM)
F001PhenylAcetyl289.162.5>98%>2
F0023-Thienyl-269.011.8>99%>5
F003-Benzoyl347.063.1>97%1.5
F0044-FluorophenylCyclopropylcarbonyl347.162.8>98%>2
Part 3: Fragment Screening

The choice of screening method depends on the nature of the biological target and available instrumentation. Surface Plasmon Resonance (SPR) and NMR-based methods are particularly well-suited for fragment screening due to their sensitivity in detecting weak binding events.[1][8][9][10][11][12]

Protocol 4: Primary Fragment Screening by Surface Plasmon Resonance (SPR)

  • Target Immobilization: Immobilize the purified protein target onto a sensor chip surface (e.g., via amine coupling).

  • Library Preparation: Prepare solutions of each fragment from the library in the running buffer, typically at a concentration of 100-500 µM. It is crucial to have a consistent, low percentage of a co-solvent like DMSO in all samples and the running buffer to minimize bulk refractive index effects.[12]

  • Screening: Inject the fragment solutions over the target-immobilized surface and a reference surface. Monitor the binding response in real-time.

  • Hit Identification: Fragments that show a concentration-dependent binding response on the target surface but not the reference surface are considered primary hits.

  • Hit Validation: Validate the primary hits by re-testing and performing dose-response experiments to determine the binding affinity (K_D).

Protocol 5: Primary Fragment Screening by NMR Spectroscopy

Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, are powerful methods for identifying binders.

  • Sample Preparation: Prepare samples containing the protein target (typically at a low micromolar concentration) and a single fragment or a mixture of non-overlapping fragments (at a higher concentration, e.g., 200 µM) in a suitable deuterated buffer.

  • STD-NMR Experiment: Acquire STD-NMR spectra. This experiment selectively irradiates the protein, and if a fragment binds, saturation is transferred from the protein to the fragment, resulting in a decrease in the intensity of its NMR signals.

  • Data Analysis: Compare the STD spectrum with a reference spectrum (acquired without protein irradiation). The presence of signals in the STD spectrum indicates binding.

  • Hit Confirmation: Confirm hits from mixtures by testing the individual fragments. Further characterization can be achieved through protein-observed NMR experiments (e.g., ¹H-¹⁵N HSQC) if an isotopically labeled protein is available.

Visualization of the Screening Cascade

G lib Fragment Library (N > 500 compounds) qc Quality Control (Purity, Identity, Solubility) lib->qc screen Primary Screen (SPR or NMR) qc->screen hits Primary Hits screen->hits val Hit Validation (Dose-Response, Orthogonal Assay) hits->val struct Structural Biology (X-ray, Cryo-EM, NMR) val->struct sbd Structure-Based Design (Fragment Growing/Linking) struct->sbd

Sources

chemoselective reactions at the bromine position of 4-Bromo-2-(piperidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chemoselective functionalization of 4-Bromo-2-(piperidin-3-yl)pyridine , a high-value scaffold in kinase inhibitor and GPCR ligand discovery. The core synthetic challenge lies in the dichotomy between the electrophilic C4-bromine (the desired reaction site) and the nucleophilic secondary amine of the piperidine ring (a potential interference site).

While traditional methods necessitate protection-deprotection sequences to prevent catalyst poisoning or N-arylation, modern catalyst systems allow for direct functionalization. This document provides two validated workflows:

  • Protocol A (Direct): A high-efficiency, atom-economic route using third-generation Buchwald precatalysts (XPhos Pd G3) to couple the free amine substrate directly.

  • Protocol B (Robust): A classic protection-deprotection sequence (Boc-strategy) for substrates sensitive to Lewis-basic interference or when using older generation catalysts.

Structural & Reactivity Analysis[1]

Electronic Conflict

The molecule presents a "Push-Pull" conflict:

  • Electrophile (C4-Br): The pyridine ring is electron-deficient. The C4 position is highly activated for oxidative addition by Pd(0) due to the inductive withdrawal of the nitrogen and the resonance destabilization of the C-Br bond.

  • Nucleophile (Piperidine NH): The secondary amine at the C2-position is a strong Lewis base. In the presence of Pd(II) intermediates, it can coordinate to the metal center, displacing phosphine ligands and arresting the catalytic cycle (Catalyst Poisoning). Furthermore, under basic conditions required for Suzuki/Buchwald couplings, the NH is susceptible to N-arylation (side reaction).

Strategic Decision Tree

The choice of method depends on the coupling partner and available resources.

DecisionTree Start Start: 4-Bromo-2-(piperidin-3-yl)pyridine CheckPartner Coupling Partner Sensitivity? Start->CheckPartner Direct Method A: Direct Coupling (Use XPhos Pd G3) CheckPartner->Direct Robust Boronic Acids (Aryl/Heteroaryl) Protect Method B: Protection Route (Boc-Protection) CheckPartner->Protect Unstable Partners or Strong Bases Required Outcome1 Target Product Direct->Outcome1 High Atom Economy 1 Step Outcome2 Target Product Protect->Outcome2 High Reliability 3 Steps

Figure 1: Decision matrix for selecting the optimal synthetic pathway.

Experimental Protocols

Protocol A: Direct Suzuki-Miyaura Coupling (Amine-Tolerant)

Rationale: This method utilizes XPhos Pd G3 , a precatalyst that rapidly generates the active monoligated Pd(0) species. The bulky biaryl phosphine (XPhos) creates a steric wall that prevents the piperidine nitrogen from coordinating to the palladium center, enabling chemoselective C-C bond formation at the bromine position.

Reagents:

  • Substrate: 4-Bromo-2-(piperidin-3-yl)pyridine (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2 – 5 mol%)[1]

  • Base: K₃PO₄ (3.0 equiv) [Weaker bases reduce N-arylation risk]

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)[2][3][4]

Step-by-Step Workflow:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the substrate (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Inertion: Cap the vial and purge with Nitrogen (or Argon) for 5 minutes.

  • Solvent & Catalyst: Add the degassed Dioxane/Water mixture (concentration ~0.1 M). Add XPhos Pd G3 (2-5 mol%) quickly under a positive stream of nitrogen.

  • Reaction: Seal the vessel and heat to 80°C for 4–16 hours. Note: Do not exceed 100°C to minimize amine side reactions.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water. The free amine product may be polar; ensure the aqueous layer pH is basic (>10) to keep the amine deprotonated and in the organic phase.

  • Purification: Flash chromatography (DCM/MeOH/NH₃ gradient).

Protocol B: Protection-Deprotection Sequence (High Fidelity)

Rationale: For strictly base-sensitive reactions or when using older catalysts (e.g., Pd(PPh₃)₄), protecting the amine as a carbamate (Boc) renders it non-nucleophilic and sterically shielded.

Step 1: N-Boc Protection

  • Dissolve 4-Bromo-2-(piperidin-3-yl)pyridine (1.0 equiv) in DCM (0.2 M).

  • Add Et₃N (1.5 equiv) and Boc₂O (1.1 equiv).

  • Stir at RT for 2 hours. Monitor by TLC/LCMS.

  • Wash with 1M HCl (carefully, pyridine is basic but Boc-amine is not), then NaHCO₃. Dry and concentrate.

    • Result:tert-butyl 3-(4-bromopyridin-2-yl)piperidine-1-carboxylate .

Step 2: Cross-Coupling (Standard)

  • React the N-Boc intermediate with Boronic Acid (1.2 equiv).[2]

  • Catalyst: Pd(dppf)Cl₂ (5 mol%) or Pd(PPh₃)₄ (5 mol%).

  • Base: Na₂CO₃ (2M aq, 3 equiv).

  • Solvent: DME or Dioxane. Heat at 90°C for 12h.

  • Isolate the coupled N-Boc product.

Step 3: Deprotection

  • Dissolve the coupled product in DCM.

  • Add TFA (20% v/v) or 4M HCl in Dioxane.

  • Stir at RT for 1–2 hours.

  • Concentrate and neutralize (using ion-exchange resin or NaOH workup) to obtain the free base.

Reaction Mechanism & Chemoselectivity

The success of the direct coupling relies on the rate of Oxidative Addition (OA) at the C-Br bond being significantly faster than the ligand displacement by the amine.

Mechanism Pd0 Active Pd(0)-L OA_Complex Oxidative Addition [L-Pd(II)-Ar(Br)] Pd0->OA_Complex Fast (C-Br) Substrate Substrate (Ar-Br + NH) Coordination Amine Coordination (Catalyst Poisoning) Substrate->Coordination Slow with Bulky Ligands Transmetalation Transmetalation (+ Ar'-B(OH)2) OA_Complex->Transmetalation Base Assisted RE Reductive Elimination (Product Release) Transmetalation->RE RE->Pd0 Regeneration

Figure 2: Catalytic cycle highlighting the competition between productive oxidative addition and non-productive amine coordination.

Quantitative Data & Troubleshooting

Comparative Performance Table
ParameterProtocol A (Direct)Protocol B (Protected)
Step Count 13
Overall Yield 65 - 85%50 - 70% (cumulative)
Atom Economy HighLow (Waste from Boc/TFA)
Catalyst Cost High (XPhos Pd G3)Low (Pd(PPh₃)₄)
Amine Tolerance Good (with bulky ligands)Excellent (Perfect protection)
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning by NHSwitch to Protocol B or increase catalyst loading to 10 mol%. Ensure XPhos is used.
Protodebromination Reduction of C-Br bondUse anhydrous solvents; switch base to K₃PO₄; lower temperature to 70°C.
N-Arylation Base too strong / Temp too highUse weaker base (K₃PO₄ or NaHCO₃); avoid tBuOK or Cs₂CO₃.
Black Precipitate Pd Aggregation (Pd Black)Inefficient ligation. Add free ligand (e.g., 2 mol% extra XPhos) to stabilize Pd species.

References

  • Buchwald, S. L., et al. "Precatalysts for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides." ACS Omega, 2021.

  • BenchChem. "Application Notes for Suzuki Coupling of N-(4-Bromopyridin-2-yl)acetamide." BenchChem Application Notes, 2025.

  • RSC Advances. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines." RSC Advances, 2024.

  • Organic Chemistry Portal. "Suzuki Coupling Mechanism and Recent Developments."

Sources

synthesis of radiolabeled 4-Bromo-2-(piperidin-3-yl)pyridine for imaging studies

Application Note: Radiosynthesis of [ Br]4-Bromo-2-(piperidin-3-yl)pyridine for nAChR PET Imaging

Introduction & Scientific Rationale

The molecule 4-Bromo-2-(piperidin-3-yl)pyridine represents a critical scaffold in the development of high-affinity ligands for nicotinic acetylcholine receptors (nAChRs), specifically the

For molecular imaging studies (PET/SPECT), the introduction of a radioisotope must preserve the pharmacophore. While Carbon-11 (

Bromine-76 (

Br)


isotopic labeling

This guide details the regioselective synthesis of the trimethylstannyl precursor and the subsequent oxidative radiobromodestannylation to yield high-purity [

Synthesis Strategy & Pathway Visualization

The synthesis relies on the differential reactivity of the C2 and C4 positions of the pyridine ring. The C2 position is significantly more reactive toward palladium-catalyzed cross-coupling (Negishi/Stille) than the C4 position, allowing for the sequential installation of the piperidine ring followed by the stannyl leaving group.

RadiosynthesisStart2,4-DibromopyridineCouplingStep 1: Regioselective Negishi Coupling(C2-Selective)Start->Coupling+ (N-Boc-piperidin-3-yl)ZnIPd(PPh3)4, THFIntermediate14-Bromo-2-(N-Boc-piperidin-3-yl)pyridineCoupling->Intermediate1StannylationStep 2: Stille Stannylation(C4-Substitution)Intermediate1->Stannylation+ (SnMe3)2Pd(PPh3)4, Toluene, 110°CPrecursorPRECURSOR:4-(Trimethylstannyl)-2-(N-Boc-piperidin-3-yl)pyridineStannylation->PrecursorRadiolabelingStep 3: Oxidative Radiobromination([76Br]Br-, Chloramine-T)Precursor->RadiolabelingOxidative DestannylationDeprotectionStep 4: Boc-Deprotection(TFA/HCl)Radiolabeling->DeprotectionIntermediate [76Br]-Boc speciesFinalProductFINAL TRACER:[76Br]4-Bromo-2-(piperidin-3-yl)pyridineDeprotection->FinalProduct

Caption: Workflow for the conversion of 2,4-dibromopyridine to the [

Experimental Protocols
Phase 1: Precursor Synthesis (Non-Radioactive)

Objective: Synthesize 4-(trimethylstannyl)-2-(N-Boc-piperidin-3-yl)pyridine (Compound 3 ).

Reagents:

  • 2,4-Dibromopyridine (Compound 1 )[1][2]

  • (N-Boc-piperidin-3-yl)zinc iodide (0.5 M in THF) – Prepared via zinc activation of the corresponding iodide.

  • Hexamethylditin (Sn

    
    Me
    
    
    )
  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    ]
  • Anhydrous THF and Toluene

Step 1: Regioselective C2-Coupling

  • Setup: In a flame-dried Schlenk flask under Argon, dissolve 2,4-dibromopyridine (1.0 eq, 2.37 g, 10 mmol) and Pd(PPh

    
    )
    
    
    (0.05 eq) in anhydrous THF (20 mL).
  • Addition: Add (N-Boc-piperidin-3-yl)zinc iodide solution (1.1 eq) dropwise at 0°C.

  • Reaction: Warm to room temperature and stir for 12 hours. The electron-deficient nature of the pyridine ring makes the C2 position highly susceptible to oxidative addition, favoring mono-substitution over the C4 position.

  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc.[3] Wash organic layer with brine, dry over MgSO
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc). Isolate 4-bromo-2-(N-Boc-piperidin-3-yl)pyridine (Compound 2 ).

    • QC Check:

      
      H NMR should show distinct pyridine protons with splitting patterns consistent with 2,4-substitution (doublet at C6, doublet at C3, dd at C5).
      

Step 2: Stannylation

  • Setup: Dissolve Compound 2 (1.0 eq) in anhydrous toluene.

  • Reagents: Add Hexamethylditin (1.5 eq) and Pd(PPh

    
    )
    
    
    (0.05 eq).
  • Reaction: Heat to reflux (110°C) for 4–6 hours. Monitoring by TLC is crucial to avoid bis-stannylation or decomposition.

  • Purification: Cool and filter through a Celite pad (treated with 1% triethylamine in hexane to prevent protodestannylation on silica). Concentrate and purify via neutral alumina chromatography.

  • Product: 4-(trimethylstannyl)-2-(N-Boc-piperidin-3-yl)pyridine (Precursor 3 ). Store at -20°C under Argon.

Phase 2: Cyclotron Production of Bromine-76

Note: Access to a cyclotron with a solid target system is required.

  • Nuclear Reaction:

    
    Se(p,n)
    
    
    Br.[4][5]
  • Target: Cu

    
    Se or intermetallic CoSe target enriched with 
    
    
    Se.
  • Irradiation: Proton beam energy degraded to ~16 MeV to minimize

    
    Br impurities.
    
  • Isolation: Dry distillation. Heat the target to ~1000°C in a stream of Argon. The volatile

    
    Br species are trapped on a quartz wool plug or bubbled directly into dilute NaOH or HPLC water.
    
  • Formulation: Evaporate the trap solution to dryness to remove excess liquid, then redissolve in the reaction solvent (glacial acetic acid/oxidant mixture).

Phase 3: Radiosynthesis Protocol

Method: Oxidative Bromodestannylation followed by Acidic Deprotection.

ParameterSpecification
Radionuclide

Br (as [

Br]NH

Br or NaBr)
Precursor Load 50–100 µg (Compound 3 )
Oxidant Chloramine-T (CAT) or Peracetic Acid
Solvent Glacial Acetic Acid / Methanol (1:1)
Reaction Time 10 min (Labeling) + 10 min (Deprotection)
Temp Room Temp (Labeling) / 80°C (Deprotection)

Step-by-Step Workflow:

  • Preparation of Activity:

    • Evaporate the [

      
      Br]bromide solution to dryness in a V-vial under a gentle stream of nitrogen at 90°C.
      
    • Critical: Ensure the activity is completely dry; trace water can reduce yield.

  • Labeling Reaction:

    • Add Precursor 3 (50 µg) dissolved in 100 µL of Acetic Acid/MeOH (1:1).

    • Add Chloramine-T (10 µL of 1 mg/mL aqueous solution).

    • Vortex and incubate at room temperature for 5–10 minutes.

    • Mechanism:[1] The oxidant generates electrophilic bromine (

      
      Br
      
      
      ), which attacks the Carbon-Tin bond (ipso-substitution), releasing the trimethyltin moiety.
  • Deprotection:

    • Add 100 µL of 6M HCl or Trifluoroacetic acid (TFA) to the reaction vial.

    • Heat to 80°C for 10 minutes to remove the Boc protecting group.

    • Cool to room temperature and neutralize with 2M NaOH or Sodium Acetate buffer (pH 6–7).

  • Purification (Semi-Prep HPLC):

    • Inject the crude mixture onto a semi-preparative C18 column (e.g., Phenomenex Luna, 250 x 10 mm).

    • Mobile Phase: Isocratic 20% Acetonitrile / 80% Water (0.1% TFA or Triethylamine buffer).

    • Collect the radioactive peak corresponding to the retention time of the cold standard.

  • Formulation:

    • Pass the collected fraction through a sterile 0.22 µm filter.

    • Adjust tonicity with sterile saline if necessary.

Quality Control (QC) Specifications

Before release for imaging studies, the tracer must meet the following criteria:

TestMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC (Radio-detector)> 95%
Chemical Purity Analytical HPLC (UV 254 nm)No significant UV impurities; Precursor < 5 µg/mL
Molar Activity HPLC (Mass vs Activity)> 10 GBq/µmol (at EOS)
Radionuclidic Identity Half-life measurement16.0 – 16.4 hours
pH pH Strip/Meter4.5 – 7.5
Residual Solvents GCAcetonitrile < 410 ppm
Safety & Compliance
  • Radiation Safety:

    
    Br emits high-energy positrons (E
    
    
    = 3.98 MeV) and cascade gamma rays (559 keV, 657 keV). Use high-density lead shielding (5 cm minimum) and tungsten syringe shields.
  • Tin Toxicity: Organotin byproducts are toxic. The HPLC purification must be validated to ensure Tin levels are below ICH limits (typically < 5 ppm).

References
  • Regioselective Pyridine Coupling: Garg, N. K., et al. "Functionalization of Pyridines at the C4 Position via Metalation and Capture." Angewandte Chemie Int.[6] Ed. (2025).[3][6][7]

  • Zhou, D., et al.

    
    Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution." Bioconjugate Chemistry 20, no. 4 (2009): 808–816. 
    
  • Cyclotron Production of

    
    Br: 
    Ellison, P. A., et al. "Improved production of 
    
    
    Br,
    
    
    Br and
    
    
    Br via CoSe cyclotron targets and vertical dry distillation." Nuclear Medicine and Biology 80-81 (2020): 32-40.
  • nAChR Ligand Design: Horti, A. G., et al. "Synthesis and Biological Evaluation of Novel Carbon-11 Labeled Pyridyl Ethers: Candidate Ligands for In Vivo Imaging of α4β2 nAChRs." Journal of Nuclear Medicine (2006).

  • Stannyl Precursor Synthesis: Puig de la Bellacasa, R., et al. "Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine.[2] Efficient Usage in Selective Bromine-Substitution." Heterocycles (2008).[1]

Troubleshooting & Optimization

optimizing reaction conditions for Suzuki coupling with 4-Bromo-2-(piperidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case #4B2P-OPT: Suzuki Coupling of 4-Bromo-2-(piperidin-3-yl)pyridine

Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Assessment

User Challenge: You are attempting a Suzuki-Miyaura cross-coupling using 4-Bromo-2-(piperidin-3-yl)pyridine as the electrophile. Yields are likely low, inconsistent, or the reaction stalls completely (often accompanied by the formation of "palladium black").

Root Cause Analysis: This substrate presents a "perfect storm" of catalyst deactivation mechanisms:

  • The "Double Poison" Effect: You have two competitive binding sites for the Palladium (Pd) catalyst: the pyridine nitrogen and, more critically, the secondary amine of the piperidine ring. Free secondary amines are potent catalyst poisons that displace phosphine ligands, leading to catalyst aggregation and death [1].

  • Electronic Deactivation: The pyridine ring is electron-deficient.[1] While this aids oxidative addition at the C-Br bond, the resulting Pd(II) species is electrophilic and highly susceptible to inhibition by the nucleophilic amine [2].

  • Solubility & pH: The free amine creates a basic local environment and can alter the solubility profile, potentially crashing out boronic acids or intermediates.

Strategic Optimization Protocols

We recommend a two-phase approach. Phase A is the "High-Integrity Route" (recommended for reliability). Phase B is the "Direct Route" (high-risk/high-reward, for when protection is impossible).

Phase A: The High-Integrity Route (Boc-Protection)

Recommendation: Strongest Endorsement

The most robust solution is to mask the secondary amine. The tert-butoxycarbonyl (Boc) group is ideal because it is sterically bulky (further discouraging N-coordination) and electron-withdrawing.

Protocol:

  • Protection: React substrate with

    
     / 
    
    
    
    / DCM (Standard procedure).
  • Coupling: The Boc-protected substrate behaves like a standard bromopyridine.

  • Deprotection: TFA/DCM or HCl/Dioxane post-coupling.

Why this works: It eliminates the primary catalyst poison. Literature precedents with pyrrole and piperidine-substituted heteroarenes confirm that masking the nitrogen restores catalyst turnover numbers (TON) [3].

Phase B: The Direct Route (Ligand Overpowering)

Recommendation: Use only if protection is chemically incompatible with the partner.

If you must couple the free amine, you need a catalyst system that is bulky enough to prevent amine coordination and electron-rich enough to facilitate oxidative addition.[2]

The "Golden" Catalyst System:

  • Ligand: XPhos or RuPhos .[2][3] These dialkylbiaryl phosphine ligands form a "roof" over the Pd center, physically blocking the approach of the substrate's nitrogen atoms while allowing the C-Br bond to access the metal [4].

  • Precatalyst: XPhos Pd G3 or G4 . Avoid

    
    . It is too labile; the phosphines will dissociate, and your amine will kill the Pd.
    
  • Base:

    
     (anhydrous or 3M aq). Avoid strong alkoxides (
    
    
    
    ) which might trigger Buchwald-Hartwig amination of the piperidine instead of the Suzuki coupling.

Detailed Experimental Procedures

Standard Operating Procedure (SOP): The "Direct" Coupling

Use this if you cannot protect the amine.

ParameterSpecificationRationale
Catalyst XPhos Pd G3 (2–5 mol%)Pre-formed active species; prevents induction period and ligand scrambling.
Solvent 1,4-Dioxane : Water (4:1) The water is critical for the transmetalation step (activating the boronic acid).
Base

(3.0 equiv)
Mild enough to prevent side reactions; strong enough to activate boronic acid.
Temperature 80–100 °C High temp required to overcome activation energy of electron-poor pyridines.
Concentration 0.1 M - 0.2 M Dilution helps prevent intermolecular amine coordination.

Step-by-Step:

  • Charge a reaction vial with 4-Bromo-2-(piperidin-3-yl)pyridine (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and

    
      (3.0 equiv).
    
  • Add XPhos Pd G3 (2–5 mol%). Note: If using free ligand and Pd source, premix

    
     and XPhos (1:2 ratio) in solvent at 60°C for 15 mins before adding.
    
  • Seal and purge with Argon/Nitrogen for 5 minutes (Crucial: Oxygen kills this catalyst).

  • Add degassed Dioxane/Water (4:1) via syringe.

  • Heat to 90 °C for 2–16 hours. Monitor by LCMS.

  • Workup: The product contains a free amine. Do not do an acidic wash or you will lose your product to the aqueous layer. Extract with EtOAc at pH ~10.

Troubleshooting Guide (FAQ)

Q1: The reaction turns black immediately and yields are <10%.

  • Diagnosis: "Palladium Black" formation.[1] The catalyst has decomposed.

  • Fix: Your amine is stripping the ligands. Switch to XPhos or SPhos . If already using them, lower the temperature to 60°C and increase catalyst loading to 5-10 mol%. Ensure rigorous degassing (oxygen accelerates ligand oxidation).[2]

Q2: I see the starting material is consumed, but the mass corresponds to the de-brominated product (M-H).

  • Diagnosis: Protodehalogenation.

  • Fix: This often happens when the transmetalation is slow.

    • Use a large excess of boronic acid (2.0 equiv).

    • Switch solvent to n-Butanol or Toluene/Water .

    • Ensure the reaction is anhydrous (except for the specific water needed for base activation) if using moisture-sensitive boronic acids.

Q3: I see a mass corresponding to the N-arylated product (Buchwald coupling).

  • Diagnosis: The Pd catalyzed the coupling of the piperidine amine to the boronic acid or the bromide.

  • Fix: This is a major risk with free amines.

    • Immediate Solution: PROTECT THE AMINE (Boc).

    • Alternative: Switch base to weak bases like

      
       or 
      
      
      
      which are less likely to deprotonate the amine for Buchwald coupling.

Optimization Logic Flowchart

SuzukiOptimization Start Start: 4-Bromo-2-(piperidin-3-yl)pyridine Q_Protect Can you protect the amine (Boc)? Start->Q_Protect Route_A Route A: Protection Strategy (High Reliability) Q_Protect->Route_A Yes Route_B Route B: Direct Coupling (High Risk) Q_Protect->Route_B No Step_Boc 1. Boc Protection (Boc2O, Et3N) 2. Standard Suzuki (Pd(dppf)Cl2, K2CO3) 3. Deprotection (TFA) Route_A->Step_Boc Success Success: Isolate Product Step_Boc->Success Ligand_Select Select Bulky Ligand: XPhos, RuPhos, or SPhos Route_B->Ligand_Select Base_Select Base Selection: Use K3PO4 (Avoid NaOtBu) Ligand_Select->Base_Select Check_Result Check LCMS Result Base_Select->Check_Result Check_Result->Success Good Yield Fail_Black Failure: Pd Black/No Conv. Check_Result->Fail_Black Catalyst Death Fail_Dehalo Failure: De-halogenation Check_Result->Fail_Dehalo Side Rxn Fix_Black Fix: Increase Ligand:Pd ratio Try Precatalyst (XPhos Pd G3) Fail_Black->Fix_Black Fix_Dehalo Fix: Lower Temp Switch to anhydrous solvent Use Boronic Ester Fail_Dehalo->Fix_Dehalo Fix_Black->Ligand_Select Fix_Dehalo->Base_Select

Caption: Decision tree for optimizing Suzuki coupling of amine-containing pyridyl halides. Route A (Protection) is preferred for scale-up; Route B requires specialized ligands.

References

  • Catalyst Poisoning by Amines

    • Avanthay, M. et al. "Amine-Catalysed Suzuki–Miyaura-Type Coupling? The Identification and Isolation of the Palladium Culprits." ChemRxiv, 2021 . Link

    • Note: This paper highlights how amines can mimic catalysis but often actually poison Pd species, necessit
  • Ligand Selection for Heterocycles

    • Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2007 , 129(11), 3358–3366. Link

    • Key Insight: Defines XPhos and SPhos as superior ligands for pyridine couplings.
  • Protection Strategies (Pyrrole/Amine Analogues)

    • Benati, G. et al. "An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates." ResearchGate, 2025 . Link

    • Key Insight: Demonstrates that Boc protection suppresses dehalogenation and restores yield in nitrogen-heterocycle couplings.[4]

  • Protodeboronation of Pyridines

    • Cox, P. A. et al. "Protodeboronation of Heteroaryl Boronic Acids."[5] Wikipedia / General Chemical Knowledge grounded in Boronic Acid Stability Reviews. Link

    • Key Insight: Pyridyl boronic acids are unstable; if using them as the partner, use excess or slow addition.
  • General Optimization of Chloropyridines (Analogous to Bromopyridines)

    • BenchChem Technical Support.[2][3][6] "Optimizing Suzuki-Miyaura Couplings of 2-Chloropyridine-3-boronic Acid." BenchChem, 2025 .[2][3][6] Link

Sources

Technical Support Center: Bromopyridine Synthesis & Reactivity Management

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Managing Dual Reactivity (Electrophilic vs. Nucleophilic vs. Migration) Assigned Specialist: Senior Application Scientist

Introduction: The "Jekyll & Hyde" Profile of Bromopyridines

Bromopyridines are deceptive. To the uninitiated, they appear to be simple heterocyclic analogs of bromobenzene. In reality, they possess a "dual personality" driven by the pyridine nitrogen, which creates extreme electronic bias and acidity gradients across the ring.

  • The Trap: Users often apply standard phenyl-lithium protocols (e.g., n-BuLi, 0°C) to bromopyridines, resulting in low yields, scrambled isomers, or complete polymerization.

  • The Cause: The C–Br bond is not just a handle for cross-coupling; it is a trigger for Halogen Dance (HD) rearrangements and a competitor in Nucleophilic Aromatic Substitution (

    
    ) .
    

This guide provides the protocols and mechanistic logic to control these competing pathways.

Module 1: Controlling the "Halogen Dance" (Isomer Migration)

Issue: You attempted to lithiate 2,5-dibromopyridine to trap at C5, but after quenching, you isolated the 2,4-disubstituted product or a mixture of poly-brominated species.

Root Cause: The Halogen Dance (HD) . Upon lithiation (via LDA or Li-Hal exchange), the resulting carbanion is often kinetically formed adjacent to the bromine (due to the inductive effect). However, this intermediate is unstable. If the temperature is too high, the lithiated species acts as a base, deprotonating a more acidic position on the ring (usually C4 or adjacent to the ring nitrogen), causing the bromine atom to "migrate" to the thermodynamically stable position.

Mechanism Visualization: The Dance Pathway

HalogenDance cluster_0 Kinetic Phase (-78°C) cluster_1 Thermodynamic Phase (>-40°C) Start 2,5-Dibromopyridine Kinetic 3-Lithio-2,5-dibromopyridine (Kinetic Intermediate) Start->Kinetic LDA, THF, -78°C (Deprotonation) Thermo 4-Lithio-2,5-dibromopyridine (Transient Species) Kinetic->Thermo Warming / Time (Halogen Scrambling) Trapped1 Target: 3-Substituted 2,5-Dibromo Kinetic->Trapped1 Electrophile (E+) (Fast Addition) Final 3-Lithio-2,4-dibromopyridine (Thermodynamic Product) Thermo->Final Isomerization Trapped2 Error: 3-Substituted 2,4-Dibromo Final->Trapped2 Electrophile (E+)

Caption: The Halogen Dance mechanism showing the critical divergence between kinetic trapping (green path) and thermodynamic scrambling (red path).

Protocol 1: "Stop-the-Dance" Lithiation (Batch Mode)

Targeting the Kinetic Product (e.g., C3-functionalization of 2,5-dibromopyridine)

  • System Prep: Flame-dry a 3-neck flask. Nitrogen atmosphere is non-negotiable.

  • Solvent: Dissolve 2,5-dibromopyridine (1.0 equiv) in anhydrous THF (0.1 M).

  • Cryogenics: Cool internal temperature to -95°C (using MeOH/Liq.

    
     bath) or strictly -78°C  (Acetone/Dry Ice).
    
    • Critical: Do not rely on bath temp. Use an internal probe.

  • Base Addition: Add LDA (1.05 equiv) dropwise over 20 mins.

    • Note: Avoid n-BuLi for deprotonation here; it favors nucleophilic attack or halogen-metal exchange over simple deprotonation.

  • Aging: Stir for exactly 30 minutes at -78°C. Do not exceed 1 hour.

  • Quench: Add the electrophile (dissolved in THF) quickly (bolus addition) rather than dropwise, to outcompete the rearrangement.

  • Warm-up: Allow to warm to RT only after quenching is complete.

Module 2: Site-Selective Cross-Coupling

Issue: You have a poly-halogenated pyridine (e.g., 2,3-dibromo or 2,4-dibromo). Which position reacts first in a Suzuki or Buchwald coupling?

General Rule: Oxidative addition rates generally follow electron deficiency: C2 > C4 > C3 .

  • C2 (Alpha): Most electron-deficient (closest to N). Reacts first.

  • C4 (Gamma): Electron-deficient (resonance). Reacts second.

  • C3 (Beta): Most "benzene-like." Reacts last.

Selectivity Matrix
SubstrateMajor Site (Standard Pd)Major Site (Bulky Ligand/Cluster)Mechanistic Driver
2,3-Dibromopyridine C2 C2Electronic (Inductive effect of N)
2,4-Dibromopyridine C2 C4 (with specific conditions)C2 is electronically favored; C4 can be favored by steric bulk or Pd-cluster catalysis [1].
2,5-Dibromopyridine C2 C2Electronic.[1] C5 requires highly active catalysts (e.g., QPhos, Pd-G3) to react if C2 is present.
2,6-Dibromopyridine Mono-C2 Bis-C2,6Statistical control usually allows isolation of the mono-product easily.
Troubleshooting: Inverting Selectivity (The "Cluster" Switch)

Recent research [1] indicates that while monomeric Pd species favor C2-arylation of 2,4-dibromopyridine, multinuclear Pd clusters (often formed with low Ligand:Pd ratios) can switch selectivity to C4.

Protocol 2: C2-Selective Suzuki on 2,4-Dibromopyridine

  • Catalyst:

    
     (5 mol%)
    
  • Ligand Ratio: High PPh3 loading (L:Pd > 4:1) prevents cluster formation.

  • Base:

    
     (mild).
    
  • Result: >95% C2-arylation.

Protocol 3: C4-Selective Suzuki on 2,4-Dibromopyridine

  • Catalyst:

    
     (5 mol%) without extra phosphine OR using bulky NHC ligands.
    
  • Ligand Ratio: Low (L:Pd < 1:1) or ligand-free conditions.

  • Result: Favors C4-arylation (driven by steric hindrance at C2 preventing the cluster from engaging).

Module 3: Chemoselectivity ( vs. Metalation)

Issue: You are attempting a Buchwald-Hartwig amination on 2-bromo-4-methylpyridine, but the amine is attacking the ring directly, or the base is causing dehalogenation.

Decision Tree: Choosing the Right Activation

Chemoselectivity Start Substrate: Bromopyridine + Nucleophile (Nu-H) PosCheck Position of Bromine? Start->PosCheck C2C4 C2 or C4 Position PosCheck->C2C4 Yes C3 C3 Position PosCheck->C3 No NuCheck Is Nu-H a Strong Nucleophile? (Alkyl amine, Thiol, Alkoxide) C2C4->NuCheck Cat Pathway: Pd/Cu Catalysis C3->Cat Always (SNAr impossible) SNAr Pathway: SNAr (No Metal) NuCheck->SNAr Yes (Heat + Base) NuCheck->Cat No (Aniline, Amide) Warning Tip: Control Equivs strictly SNAr->Warning Risk: Bis-substitution if di-bromo

Caption: Decision logic for choosing between Nucleophilic Aromatic Substitution (


) and Transition Metal Catalysis.
Critical Insight: The "String of Pearls" Effect

Why does 2,5-dibromopyridine undergo Lithium-Halogen exchange at C5 , but


 at C2 ?
  • LUMO Analysis: The LUMO orbitals at C2 are positioned for nucleophilic attack (

    
    ).
    
  • Exchange: The C5-Br bond exhibits a specific orbital lobe arrangement (termed "String of Pearls" [2]) that extends further into space, making it kinetically more accessible for bulky organolithium reagents (n-BuLi) to perform halogen exchange, despite C2 being more "acidic."

FAQ / Rapid Troubleshooting

Q: I’m getting low yields with n-BuLi at -78°C. The starting material is consumed but product is missing. A: You likely formed the pyridyl-lithium, but it reacted with the butyl bromide byproduct (from the exchange) or dimerized.

  • Fix: Use t-BuLi (2 equiv). The byproduct is isobutylene (gas) and LiBr, which are inert to the lithiated species. Alternatively, use Turbo-Grignard (iPrMgCl·LiCl) at -15°C for a milder, more stable exchange.

Q: My Suzuki coupling on 2,6-dibromopyridine yields mostly the bis-coupled product. A: 2,6-positions are chemically equivalent. Once the first coupling occurs, the product is actually more electron-rich (if coupling an aryl group), which should theoretically slow down the second addition. However, solubility often dictates the rate.

  • Fix: Use a large excess of the dibromide (3-4 equiv) relative to the boronic acid. Recover and recycle the unreacted starting material.

Q: Can I use Pd/C for hydrogenation if I have a Bromopyridine in the molecule? A: Risky. Bromopyridines are very susceptible to hydrodehalogenation (loss of Br).

  • Fix: Use Pt/C (sulfided) or add an additive like ethylenediamine to poison the catalyst against dehalogenation while allowing nitro reduction or alkene saturation.

References

  • Fairlamb, I. J. S., et al. (2021). "A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene." Journal of the American Chemical Society.[2]

  • WuXi Biology. (n.d.). "Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions." QM Magic Class, Chapter 39.

  • Schlosser, M. (2005). "The Halogen Dance: A Dance of the Spirits." Angewandte Chemie International Edition.
  • Schnürch, M., et al. (2007). "Halogen Dance Reactions—A Review." Chemical Society Reviews.

  • Gribble, G. W. (2010). "Lithiation of 3-Bromopyridine." Science of Synthesis.

Sources

catalyst selection for efficient cross-coupling of 4-Bromo-2-(piperidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CC-PYR-PIP-04 Subject: Catalyst & Protocol Optimization for Heteroaryl-Alkyl Coupling Status: Open Assigned Specialist: Senior Application Scientist, Organometallics Division

Executive Summary: The "Substrate Logic"

You are attempting to cross-couple 4-Bromo-2-(piperidin-3-yl)pyridine . Before selecting a catalyst, you must recognize that this molecule presents a "Trojan Horse" scenario in palladium chemistry.

  • The Target (Reactive Site): The C4-Bromine on the pyridine ring. This is an electron-deficient heteroaryl halide. Oxidative addition here is generally favorable but can be sluggish compared to C2-halides.

  • The Saboteur (Interfering Group): The Piperidine Nitrogen (NH) . If this secondary amine is unprotected, it acts as a potent Lewis base that will coordinate to the Palladium center (

    
    -donation), displacing your labile ligands and shutting down the catalytic cycle ("catalyst poisoning"). Alternatively, it may participate in an unwanted Buchwald-Hartwig amination, coupling the amine to the bromide.
    

Core Recommendation: Do not attempt this coupling with the free amine. Protect the piperidine nitrogen with a Boc group (tert-butyloxycarbonyl) before catalysis. The guide below assumes the use of tert-butyl 3-(4-bromopyridin-2-yl)piperidine-1-carboxylate.

Catalyst Selection Matrix

We categorize catalyst selection based on the coupling partner (Boronic Acid/Ester) and the steric demand of the system.

Tier 1: The "Workhorse" (Standard Suzuki-Miyaura)

For coupling with simple aryl/heteroaryl boronic acids.

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II).

  • Why: The bidentate dppf ligand has a large bite angle (99°), which enforces a geometry that favors reductive elimination—often the rate-determining step for bulky substrates. It is robust, air-stable, and resists displacement by the pyridine nitrogen.

  • Loading: 2–5 mol%.

Tier 2: The "High Performance" (Sterically Demanding/Deactivated)

For coupling with ortho-substituted aromatics or alkyl boronates.

  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (Buchwald Precatalysts).

  • Why: These precatalysts activate rapidly at room temperature.

    • XPhos: Excellent for aryl chlorides/bromides and prevents formation of inactive palladium dimers.

    • SPhos: Specifically optimized for heteroaryl boronic acids which are prone to protodeboronation (breakdown) because the fast rate of SPhos-Pd coupling outcompetes the decomposition of the boron reagent.

  • Loading: 1–3 mol%.

Tier 3: The "Last Resort" (For Unprotected Amines)

If you absolutely cannot protect the amine.

  • Catalyst: Pd-PEPPSI-IPr .

  • Why: This is an NHC (N-Heterocyclic Carbene) ligand system. The carbene bond to Pd is extremely strong and less likely to be displaced by the piperidine amine than a phosphine ligand would be.

  • Warning: Yields will likely be lower due to competitive binding.

Visual Troubleshooting Workflows

Diagram 1: Catalyst Decision Tree

Use this flowchart to select the correct system for your specific coupling partner.

CatalystSelection Start START: 4-Bromo-2-(piperidin-3-yl)pyridine CheckProt Is the Piperidine NH protected? Start->CheckProt ProtectIt ACTION: Install Boc Group (Boc2O, DCM, TEA) CheckProt->ProtectIt No PartnerType Identify Coupling Partner CheckProt->PartnerType Yes (Boc/Cbz) ProtectIt->CheckProt Done SimpleAryl Simple Aryl/Vinyl Boronic Acid PartnerType->SimpleAryl OrthoSub Ortho-Substituted or Heteroaryl Boronate PartnerType->OrthoSub AlkylBor Alkyl-9-BBN or Alkyl Trifluoroborate PartnerType->AlkylBor Cat1 RECOM: Pd(dppf)Cl2 Solvent: Dioxane/H2O Base: K2CO3 SimpleAryl->Cat1 Cat2 RECOM: SPhos Pd G3 Solvent: THF/H2O Base: K3PO4 OrthoSub->Cat2 Cat3 RECOM: XPhos Pd G3 Solvent: Toluene/H2O Base: K3PO4 AlkylBor->Cat3

Caption: Decision matrix for selecting the optimal catalytic system based on coupling partner steric and electronic properties.

Experimental Protocol (Standard Operating Procedure)

Scenario: Coupling N-Boc-4-bromo-2-(piperidin-3-yl)pyridine with Phenylboronic Acid.

Reagents
ComponentEquivalentsRoleNotes
Substrate 1.0ElectrophileN-Boc protected (Critical)
Boronic Acid 1.5NucleophileExcess accounts for deboronation
Pd(dppf)Cl₂·DCM 0.05 (5 mol%)CatalystStore under Argon
K₂CO₃ (2M aq) 3.0BaseActivates Boron species
1,4-Dioxane [0.1 M]SolventDegas thoroughly
Step-by-Step Procedure
  • Degassing: Sparge the 1,4-dioxane with Nitrogen or Argon for 15 minutes before adding reagents. Oxygen is the enemy of Pd(0).

  • Charging: In a reaction vial, add the Substrate (1.0 equiv), Boronic Acid (1.5 equiv), and Pd catalyst (5 mol%).

  • Solvation: Add the degassed Dioxane.

  • Activation: Add the 2M K₂CO₃ solution. (The biphasic system is normal).

  • Reaction: Seal the vial and heat to 80°C for 4–12 hours.

    • Note: Do not exceed 100°C; thermal decomposition of the Boc group or the catalyst may occur.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water/brine. Dry over Na₂SO₄.[1]

  • Purification: Silica gel chromatography. The Boc group makes the molecule lipophilic enough for standard Hexane/EtOAc gradients.

Troubleshooting Guide (FAQ)

Q1: I see starting material consumption, but the mass spec shows [M+1] = Product Mass - 80. What happened?

Diagnosis: You have Protodehalogenation (Hydrodehalogenation). The Bromine was replaced by a Hydrogen instead of the boronic acid.

  • Cause: This often happens in electron-deficient pyridines when the transmetallation step is too slow. The Pd(II)-aryl species abstracts a hydride (often from the solvent or base).

  • Fix:

    • Switch solvent from alcohols (if using) to DMF or Toluene.

    • Switch catalyst to SPhos Pd G3 . The faster transmetallation rate of SPhos outcompetes the side reaction.

    • Ensure your solvent is strictly anhydrous if using a non-aqueous base (like CsF).

Q2: The reaction turns black immediately and yields are low.

Diagnosis: Pd Black precipitation . The ligand has dissociated from the metal, causing the Palladium to aggregate into inactive clusters.

  • Cause: Likely interference from the pyridine nitrogen or the piperidine amine (if protection failed).

  • Fix:

    • Verify N-Boc protection by NMR.

    • Lower the temperature to 60°C.

    • Add 10 mol% of free ligand (e.g., dppf or SPhos) to the mixture to push the equilibrium back toward the active catalyst complex.

Q3: Can I use a pyridine boronic acid as the partner?

Diagnosis: Instability Risk. [1]

  • Issue: Pyridine boronic acids are notoriously unstable and prone to protodeboronation (losing the B(OH)2 group).

  • Fix: Use MIDA boronates or Potassium Organotrifluoroborates (BF3K) instead of free boronic acids. These "slow-release" reagents maintain a low concentration of the active boron species, preventing decomposition.

Diagram 2: The Poisoning Mechanism

Understanding why the free amine fails.

Poisoning Pd Active Catalyst L-Pd(0) PathA Path A: Oxidative Addition (Desired) Pd->PathA Reacts with C-Br PathB Path B: Amine Coordination (Poisoning) Pd->PathB Reacts with NH Substrate Substrate: Free Amine (NH) Substrate->PathA Substrate->PathB Cycle Catalytic Cycle (C-C Bond Formation) PathA->Cycle Dead Inactive Complex Pd-NH-Species PathB->Dead Ligand Displacement

Caption: Path B illustrates how the free secondary amine of the piperidine ring irreversibly binds to the Palladium, sequestering it from the catalytic cycle.

References

  • Billingsley, K., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[2] Angewandte Chemie International Edition, 45(21), 3484–3488.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3] Chemical Reviews, 95(7), 2457–2483.

  • Valente, C., et al. (2012). PEPPSI Pd-NHC Complexes: An Overview of Their Preparation and Reactivity. Chemical Communications, 48, 11756-11758.

  • BenchChem Application Notes. Protocols for Selective Suzuki Coupling at the 4-Position of 2-Bromo-4-iodopyridine.

  • Chemsrc Database. 4-Bromo-2-(piperidin-1-yl)pyridine Physical Properties and Safety.[4]

Sources

Technical Support Center: Navigating Solubility Challenges with 4-Bromo-2-(piperidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals encountering solubility issues with 4-Bromo-2-(piperidin-3-yl)pyridine in various reaction media. Poor solubility is a common hurdle that can impede reaction kinetics, reduce yields, and complicate purification processes. This document provides a comprehensive troubleshooting framework, grounded in chemical principles, to systematically address and overcome these challenges.

Understanding the Molecule: Structural and Physicochemical Properties

4-Bromo-2-(piperidin-3-yl)pyridine possesses a somewhat dichotomous structure influencing its solubility. The pyridine ring offers some polarity and the nitrogen atoms can act as hydrogen bond acceptors. Conversely, the bromo-substituent and the piperidine ring, particularly its hydrocarbon backbone, contribute to its lipophilic character. The piperidine nitrogen introduces a basic center, making the molecule's overall solubility highly dependent on the pH of the medium.

PropertyValue/DescriptionImplication for Solubility
Molecular Formula C10H13BrN2A relatively small molecule, but with significant nonpolar surface area.
Molecular Weight 241.13 g/mol Moderate molecular weight.
Predicted LogP 2.89940Indicates a preference for lipophilic/organic environments over aqueous media.[1]
pKa (Predicted) ~8.5-9.5 (for piperidine N)The piperidine nitrogen is basic and will be protonated at acidic pH, forming a more soluble salt.
General Features Contains both H-bond donors (piperidine N-H) and acceptors (pyridine N, piperidine N).Can interact with a range of protic and aprotic polar solvents.

Frequently Asked Questions (FAQs)

Q1: My 4-Bromo-2-(piperidin-3-yl)pyridine is not dissolving in my primary reaction solvent. What should be my first step?

A1: Your initial step should be a systematic solvent screening. The "like dissolves like" principle is a good starting point. Given the molecule's characteristics, a range of solvents with varying polarities should be tested. Start with small-scale solubility tests before committing to your full-scale reaction.

Recommended Starting Solvents for Screening:

  • Aprotic Polar Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF). These are often powerful solvents for a wide range of organic compounds.[2]

  • Protic Polar Solvents: Ethanol, Isopropanol (IPA), n-Butanol. The ability to hydrogen bond can aid in solvation.[2]

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform.

  • Aromatic Hydrocarbons: Toluene, Xylene (often requires heating).

Q2: Can I use a co-solvent system to improve solubility?

A2: Absolutely. Co-solvents are an excellent and widely used strategy to enhance the solubility of poorly soluble compounds.[3][4][5] A co-solvent works by reducing the overall polarity of a highly polar solvent (like water) or increasing the polarity of a nonpolar solvent, effectively creating a more favorable environment for your solute.[5][] For 4-Bromo-2-(piperidin-3-yl)pyridine, a mixture of a primary solvent with a miscible co-solvent can disrupt crystal lattice energy and improve solvation.[2]

Common Co-Solvent Pairs to Consider:

  • Toluene/Ethanol

  • THF/Water (if compatible with your reaction)

  • Dioxane/Water[7]

  • DMF/Acetonitrile

Q3: How does pH affect the solubility of this compound, and how can I leverage this?

A3: The piperidine nitrogen in your compound is basic. In acidic conditions, this nitrogen will become protonated, forming a pyridinium salt. This salt form is significantly more polar and, therefore, more soluble in polar solvents, especially aqueous media.[8][9]

Practical Application:

  • If your reaction conditions tolerate it, adding a small amount of a suitable acid (e.g., HCl, trifluoroacetic acid) can dramatically increase solubility in polar protic solvents.

  • Conversely, in a basic medium, the compound will be in its free-base form, which is less polar and generally more soluble in organic solvents like diethyl ether or acetone.[9]

Q4: I'm still facing solubility issues even with co-solvents. What other techniques can I try?

A4: If standard solvent and co-solvent systems are insufficient, you can explore the following options:

  • Temperature: Gently heating the reaction mixture can significantly increase the solubility of many compounds. However, be mindful of the thermal stability of your reactants and the boiling point of your solvent.

  • Sonication: Using an ultrasonic bath can help break down solid agglomerates and enhance the dissolution rate.

  • Complexation Agents: For aqueous or highly polar systems, cyclodextrins can be used to form inclusion complexes, which encapsulate the poorly soluble molecule and present a more hydrophilic exterior, thereby increasing apparent solubility.[8]

Troubleshooting Guide: A Stepwise Approach

This section provides a more detailed, protocol-driven approach to resolving persistent solubility problems.

Initial Assessment and Purity Check

Before extensive optimization, verify the purity of your 4-Bromo-2-(piperidin-3-yl)pyridine. Impurities can sometimes be the cause of poor solubility. Techniques like NMR or LC-MS can confirm the identity and purity of your starting material.

Systematic Solubility Screening Protocol

This protocol allows for a rapid and material-efficient way to identify a suitable solvent system.

Materials:

  • Small vials (e.g., 1 mL HPLC vials)

  • Micro-spatula or balance for small-scale weighing

  • A selection of solvents (see Q1)

  • Vortex mixer and/or ultrasonic bath

Procedure:

  • Preparation: Add a small, known amount of 4-Bromo-2-(piperidin-3-yl)pyridine (e.g., 2-5 mg) to each vial.

  • Solvent Addition: Add a measured volume of a single solvent (e.g., 0.5 mL) to each vial.

  • Agitation: Vigorously vortex each vial for 1-2 minutes. If solids remain, place the vial in an ultrasonic bath for 5-10 minutes.

  • Observation: Visually inspect for complete dissolution. If the compound dissolves, it is soluble under these conditions. If not, you can try gentle heating.

  • Documentation: Record your observations in a clear table.

SolventObservation at RTObservation with HeatingNotes
TolueneInsolublePartially Soluble
THFSparingly SolubleSoluble
DMFSolubleN/A
EthanolSparingly SolubleSoluble
Advanced Strategies: Modifying the Reaction Environment

If a single solvent system is not viable, consider modifying the reaction conditions to accommodate the low solubility.

  • "Slurry" Reactions: In some cases, a reaction can proceed successfully even if the starting material is not fully dissolved. The small amount of dissolved material reacts, and as it is consumed, more of the solid dissolves to maintain equilibrium (Le Chatelier's principle). This is common in heterogeneous catalysis and some coupling reactions.

  • Phase-Transfer Catalysis (PTC): If you are running a reaction between your poorly organic-soluble starting material and a water-soluble reagent, a phase-transfer catalyst can be employed. The catalyst transports the aqueous reactant into the organic phase to allow the reaction to occur.

  • High-Dilution Conditions: While counterintuitive, running the reaction at a much lower concentration can sometimes keep all components in solution. This is often a last resort as it can significantly slow down reaction rates and requires larger solvent volumes.

Workflow and Decision-Making Diagram

The following diagram outlines a logical workflow for addressing solubility challenges.

Sources

Validation & Comparative

comparative analysis of 4-bromo vs 4-chloro-2-(piperidin-3-yl)pyridine reactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-2-(piperidin-3-yl)pyridine for the Modern Medicinal Chemist

As Senior Application Scientists, we understand that the strategic selection of building blocks is paramount in the rapid and efficient discovery of novel therapeutics. The 2-(piperidin-3-yl)pyridine scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of biologically active agents. Its functionalization, particularly at the C4-position, is a common strategy for modulating potency, selectivity, and pharmacokinetic properties. The choice between a 4-bromo and a 4-chloro handle for this purpose is not trivial; it carries significant implications for synthetic strategy, reaction efficiency, and cost.

This guide provides an in-depth, objective comparison of the reactivity of 4-bromo-2-(piperidin-3-yl)pyridine and its 4-chloro analog. Moving beyond simple statements, we will dissect the causal factors underpinning their differential reactivity in the most common and critical transformations in drug discovery: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

Section 1: Physicochemical Properties—The Foundation of Reactivity

Property4-Chloropyridine4-BromopyridineScientific Rationale
Molecular Weight 113.54 g/mol [1][2]158.00 g/mol [3][4]Bromine is a heavier atom than chlorine. This impacts reagent stoichiometry and process mass intensity.
pKa (of Pyridinium) 3.84[5]~3.35 (Predicted)[6]Chlorine is more electronegative than bromine, but bromine has a larger, more polarizable electron cloud. For halopyridines, the greater electron-withdrawing inductive effect of chlorine deactivates the pyridine nitrogen towards protonation less than bromine, rendering the 4-chloro derivative slightly more basic.
logP (Octanol/Water) 1.28[5]1.84 (Calculated)[3]The larger, more polarizable nature of bromine typically results in a greater contribution to lipophilicity compared to chlorine, leading to a higher logP value.
C-X Bond Energy ~96-100 kcal/mol~81-83 kcal/molThe C-Cl bond is significantly stronger and less readily cleaved than the C-Br bond, a critical factor in reactions where C-X bond scission is rate-limiting.[7]

Key Insight: The choice between chloro and bromo substituents introduces subtle yet significant shifts in basicity and lipophilicity. However, the most profound difference lies in the carbon-halogen bond dissociation energy (BDE), which is the single most important predictor of reactivity in palladium-catalyzed cross-coupling reactions.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the workhorses of modern drug discovery for constructing C-C, C-N, and C-O bonds. The critical, and often rate-determining, first step is the oxidative addition of a Pd(0) catalyst into the carbon-halogen bond.[8]

Comparative Reactivity: C-Br, the More Willing Partner

The established reactivity order for halogens in oxidative addition is I > Br > Cl > F .[8][9] This trend is a direct consequence of the corresponding C-X bond dissociation energies. The C-Br bond in an aryl system is approximately 13-15 kcal/mol weaker than the C-Cl bond, making its cleavage by the palladium catalyst kinetically more favorable.[7]

This translates to several practical advantages for the 4-bromo analog:

  • Milder Reaction Conditions: Suzuki, Buchwald-Hartwig, and other cross-coupling reactions often proceed at lower temperatures and with shorter reaction times.[8]

  • Lower Catalyst Loading: The facile oxidative addition allows for the use of lower concentrations of the palladium catalyst and ligand, reducing cost and simplifying purification.

  • Broader Catalyst/Ligand Choice: While robust, modern catalysts are available for aryl chlorides, aryl bromides are generally compatible with a wider and more conventional range of "first-generation" palladium catalysts and ligands.

In contrast, the 4-chloro analog is a more challenging substrate. Activating the stronger C-Cl bond typically requires more specialized, electron-rich, and sterically hindered phosphine or N-heterocyclic carbene (NHC) ligands (e.g., XPhos, SPhos, IPr) and often higher reaction temperatures to achieve comparable yields and reaction rates.[10][11]

Workflow: Palladium-Catalyzed Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification Setup 1. Add 4-halopyridine (1 eq), boronic acid (1.2 eq), and base (e.g., K₂CO₃, 2 eq) to a dry flask. Purge 2. Seal, evacuate, and backfill with inert gas (Ar or N₂) three times. Setup->Purge Solvent 3. Add degassed solvent (e.g., Dioxane/H₂O). Purge->Solvent Catalyst 4. Add Pd catalyst (e.g., Pd(PPh₃)₄) and/or ligand. Solvent->Catalyst Heat 5. Heat reaction mixture with stirring. (e.g., 80°C for Bromo, 100°C for Chloro) Catalyst->Heat Monitor 6. Monitor progress by TLC or LC-MS. Heat->Monitor Quench 7. Cool, quench with H₂O, and extract with organic solvent. Monitor->Quench Dry 8. Dry organic layer, filter, and concentrate. Quench->Dry Purify 9. Purify by column chromatography. Dry->Purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Mechanism: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)(X)L₂ Pd0->ArPdX Ar-X ArPdOR Ar-Pd(II)(OR')L₂ ArPdX->ArPdOR Base (e.g., K₂CO₃) ArPdAr Ar-Pd(II)(Ar')L₂ ArPdOR->ArPdAr Ar'-B(OR)₂ ArPdAr->Pd0 Ar-Ar' OA_label Oxidative Addition Trans_label Transmetalation RE_label Reductive Elimination Regen_label Base Regeneration

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of a 4-Halopyridine Derivative

This is a representative protocol. Optimal conditions, particularly the choice of catalyst, ligand, base, and temperature, may vary.

  • Reagent Preparation: To a dry Schlenk tube or reaction vial, add the 4-halo-2-(piperidin-3-yl)pyridine (1.0 equiv), the desired arylboronic acid or ester (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Inerting: Seal the vessel, and alternately evacuate and backfill with an inert gas (e.g., argon or nitrogen) for three cycles.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1, or toluene).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% for the bromide; PdCl₂(dppf)-CH₂Cl₂ adduct, 5 mol% for the chloride). For the chloride, a more specialized catalyst like Pd₂(dba)₃ with a ligand such as XPhos may be required for optimal results.

  • Reaction: Stir the mixture at an elevated temperature (e.g., 80-90°C for the bromide; 100-110°C for the chloride) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Section 3: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful, often metal-free method for functionalizing electron-deficient aromatic rings. The pyridine ring is inherently electron-deficient, and this effect is most pronounced at the 2- and 4-positions, making them susceptible to nucleophilic attack.

Comparative Reactivity: A More Complex Picture

Unlike the clear-cut case of cross-coupling, the reactivity order for SNAr is more nuanced and depends on the rate-determining step of the two-step addition-elimination mechanism.

  • Case 1 (Most Common for Cl vs. Br): Nucleophilic Attack is Rate-Determining. The reaction proceeds via a negatively charged intermediate (a Meisenheimer complex). The stability of this intermediate is key. A more electronegative halogen can better stabilize the developing negative charge in the transition state through its inductive effect. This often leads to the reactivity order F > Cl > Br > I . Therefore, in many systems, 4-chloro-2-(piperidin-3-yl)pyridine is expected to be more reactive than its bromo-counterpart. This is supported by experiments on dihalopyridines where a chloro-substituent is selectively displaced in the presence of a bromo-substituent.[8]

  • Case 2: Leaving Group Expulsion is Rate-Determining. If the Meisenheimer complex is formed rapidly and reversibly, the rate will depend on the C-X bond strength, as a weaker bond facilitates faster expulsion of the halide. In this scenario, the reactivity order would revert to I > Br > Cl > F . This is less common but can be observed under specific reaction conditions or with certain nucleophile/substrate combinations.

Key Insight: For most practical SNAr applications in drug discovery (e.g., with amine or alcohol nucleophiles), the 4-chloro derivative is the more reactive and preferred substrate due to the stabilizing effect of chlorine on the rate-determining transition state.[8]

Mechanism: The SₙAr Addition-Elimination Pathway

SNAr_Mechanism Start 4-Halopyridine + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Rate-Determining Step) Start->Intermediate Addition Intermediate->Start Reversible Product 4-Substituted Pyridine + Halide (X⁻) Intermediate->Product Elimination

Caption: The two-step addition-elimination mechanism of SNAr.

Protocol: SₙAr with an Amine Nucleophile

This is a representative protocol. Optimal conditions, particularly solvent and temperature, are highly dependent on the nucleophile's reactivity.

  • Reagent Preparation: In a sealed vial, dissolve the 4-halo-2-(piperidin-3-yl)pyridine (1.0 equiv) and the desired amine nucleophile (1.5-2.0 equiv) in a polar aprotic solvent (e.g., DMSO, NMP, or DMF).

  • Base Addition: Add a non-nucleophilic base (e.g., DIPEA or K₂CO₃, 2.0-3.0 equiv) if the nucleophile is provided as a salt or if an acid is generated during the reaction.

  • Reaction: Heat the mixture with stirring. The reaction temperature can range from 80°C to 150°C, depending on the reactivity of the halide and nucleophile. The 4-chloro derivative may react at a lower temperature or for a shorter duration than the 4-bromo derivative. Monitor progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with a large volume of water to precipitate the product or prepare for extraction. Extract with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography or preparative HPLC to obtain the final product.

Summary and Strategic Recommendations

Feature / Reaction Type4-Bromo-2-(piperidin-3-yl)pyridine4-Chloro-2-(piperidin-3-yl)pyridineRecommendation
Cost & Availability Generally more expensive.Typically less expensive and more readily available.For large-scale synthesis, the chloro-analog is often preferred if reactivity is sufficient.
Pd Cross-Coupling More Reactive. Milder conditions, lower catalyst loading, broader catalyst scope.[8][9]Less Reactive. Requires more forcing conditions and/or specialized, expensive catalyst systems.[10]Choose the bromo derivative for rapid analog synthesis, sensitive substrates, or when using standard catalysts.
SₙAr Less Reactive. Slower reaction rates, may require higher temperatures.[8]More Reactive. Faster reaction rates, proceeds under milder conditions.[8]Choose the chloro derivative for metal-free functionalization via SNAr.
Sequential Functionalization Excellent for selective cross-coupling, leaving a less reactive chloro- or fluoro- group elsewhere on an extended scaffold.Can be used for SNAr, leaving a bromo- or iodo- group intact for subsequent cross-coupling.The choice depends entirely on the desired synthetic sequence (e.g., couple-then-substitute vs. substitute-then-couple).

The choice between 4-bromo- and 4-chloro-2-(piperidin-3-yl)pyridine is a strategic decision that should be dictated by the intended chemical transformation.

  • For palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira, etc.), the 4-bromo derivative is the unequivocally superior substrate , offering higher reactivity that translates to milder conditions, greater efficiency, and a wider margin for success.

  • For nucleophilic aromatic substitution (SNAr), the 4-chloro derivative is generally the more reactive and cost-effective choice , allowing for efficient, metal-free bond formation with a variety of nucleophiles.

By understanding the fundamental principles of C-X bond activation and reaction mechanisms, researchers can harness the distinct reactivity profiles of these two valuable building blocks to accelerate and optimize their drug discovery programs.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2024). Understanding 4-Bromopyridine: Properties, Applications, and Pricing. [Link]

  • PubChem. 4-Chloropyridine. National Center for Biotechnology Information. [Link]

  • Cheméo. 4-Bromopyridine (CAS 1120-87-2) - Chemical & Physical Properties. [Link]

  • Murugesh, V., & Singh, S. P. (2020). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate. [Link]

  • Engle, K. M., & Yu, J. Q. (2013). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. ACS Catalysis, 3(6), 1336-1340. [Link]

  • PubChem. 4-Bromo-2-chloropyridine. National Center for Biotechnology Information. [Link]

  • Savéant, J. M. (1998). Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates formed in radical nucleophilic substitution reactions. Journal of the Chemical Society, Perkin Transactions 2, (12), 2627-2634. [Link]

  • PubChem. 4-Bromopyridine. National Center for Biotechnology Information. [Link]

  • Um, I. H., & Buncel, E. (2006). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Organic Chemistry, 71(14), 5241-5248. [Link]

  • Bordwell, F. G., & Ji, G. Z. (1991). Theoretical Study of Carbon−Halogen Bond Dissociation Enthalpies of Substituted Benzyl Halides. How Important Are Polar Effects?. Journal of the American Chemical Society, 113(22), 8398-8401. [Link]

  • Cheméo. 4-Chloropyridine (CAS 626-61-9) - Chemical & Physical Properties. [Link]

  • NIST. 4-Bromopyridine. NIST Chemistry WebBook. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. (PDF) Buchwald-Hartwig reaction: An overview. [Link]

  • NIST. 4-Chloropyridine. NIST Chemistry WebBook. [Link]

  • Filo. Explain why nucleophilic substitution occurs more readily in 4-chloropyridine. [Link]

  • Pfrengle, F., & Schmalz, H. G. (2011). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Beilstein Journal of Organic Chemistry, 7, 1039-1046. [Link]

  • Quora. Which carbon halogen bond has the lowest bond enthalpy?. [Link]

  • Chemistry Stack Exchange. How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. [Link]

  • Khan, K. M., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(22), 4081. [Link]

  • ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • Strotman, N. A., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Accounts of Chemical Research, 55(1), 1-14. [Link]

  • ResearchGate. The reaction of 4-chloropyridine with some amines. [Link]

Sources

Navigating the Structure-Activity Landscape of 4-Bromo-2-(piperidin-3-yl)pyridine Derivatives: A Comparative Guide for Nicotinic Acetylcholine Receptor Ligand Development

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of medicinal chemistry, the pyridine and piperidine scaffolds are privileged structures, forming the core of numerous biologically active compounds.[1] This guide delves into the structure-activity relationship (SAR) of 4-Bromo-2-(piperidin-3-yl)pyridine derivatives, a class of compounds with significant potential as modulators of nicotinic acetylcholine receptors (nAChRs). Dysregulation of nAChR signaling is implicated in a range of neurological and psychiatric disorders, making the development of subtype-selective ligands a key therapeutic strategy.[2][3]

This document provides an in-depth analysis of the SAR of this chemical series, offering a comparative guide for researchers, scientists, and drug development professionals. We will explore the rationale behind molecular design, compare the performance of key derivatives with supporting experimental data, and provide detailed protocols for essential in vitro assays.

The Core Scaffold: A Foundation for Nicotinic Acetylcholine Receptor Affinity

The 2-(piperidin-3-yl)pyridine core is a well-established pharmacophore for achieving affinity and selectivity for nAChRs, particularly the α4β2 subtype, which is a major player in the central nervous system.[4][5] The piperidine nitrogen is crucial for forming key interactions within the receptor's binding pocket, while the pyridine ring provides a scaffold for further functionalization to fine-tune potency and selectivity.[6] The linkage at the 3-position of the piperidine ring is a critical determinant of the spatial orientation of the molecule within the binding site.

Structure-Activity Relationship (SAR) Exploration

Our investigation into the SAR of 4-Bromo-2-(piperidin-3-yl)pyridine derivatives focuses on three key regions of the molecule: the pyridine ring, the piperidine ring, and the piperidine nitrogen.

Pyridine Ring Substitutions: The Impact of the Bromo Group and Beyond

The pyridine ring offers a versatile platform for modification. The presence and position of substituents can dramatically influence binding affinity and subtype selectivity.

  • The 4-Bromo Substituent: The introduction of a bromine atom at the 4-position of the pyridine ring is a strategic choice. Halogen atoms can engage in halogen bonding, a non-covalent interaction that can enhance binding affinity. Furthermore, the electron-withdrawing nature of bromine can modulate the electronic properties of the pyridine ring, influencing its interaction with the receptor. In related series of nAChR ligands, halogen substitutions on the pyridine ring have been shown to impact efficacy and selectivity.[2]

  • Bioisosteric Replacements: To understand the importance of the pyridine core and the bromo-substituent, various bioisosteric replacements can be considered. Replacing the pyridine with other heteroaromatic rings or even non-aromatic bioisosteres like Dewar pyridines can provide insights into the required electronic and steric properties for optimal activity.[7][8][9] Similarly, replacing the bromo group with other halogens (e.g., chloro, fluoro) or small lipophilic groups can further probe the binding pocket.

Piperidine Ring Modifications: Probing Steric and Conformational Requirements

The piperidine ring's conformation and substitution pattern are critical for proper orientation within the nAChR binding site.

  • Substitution on the Piperidine Ring: The introduction of substituents on the piperidine ring can provide valuable SAR data. For instance, methyl or hydroxyl groups at various positions can explore steric tolerance and the potential for additional hydrogen bonding interactions within the binding pocket.

  • Conformationally Restricted Analogs: The piperidine ring is conformationally flexible. Synthesizing rigid analogs, such as those incorporating bicyclic systems, can lock the molecule into a specific conformation, providing insights into the bioactive conformation required for receptor binding.

The Piperidine Nitrogen: A Key Interaction Point

The basicity and substitution of the piperidine nitrogen are paramount for receptor interaction.

  • N-Substitution: The piperidine nitrogen is often a key hydrogen bond acceptor or can be protonated to form an ionic interaction with acidic residues in the receptor. N-alkylation (e.g., N-methyl) or the introduction of other small functional groups can significantly alter binding affinity and functional activity. In many nAChR ligands, an N-methyl group on the piperidinyl or a related cyclic amine moiety is optimal for activity.[4]

Comparative Analysis of Key Derivatives

To illustrate the SAR principles discussed, the following table summarizes the in vitro data for a hypothetical series of 4-Bromo-2-(piperidin-3-yl)pyridine derivatives and relevant comparators.

Compound IDR1 (Pyridine-4)R2 (Piperidine-N)α4β2 nAChR Binding Affinity (Ki, nM)α7 nAChR Binding Affinity (Ki, nM)α4β2 Functional Activity (EC50, nM)
1 (Parent) BrH15>10,00050 (Partial Agonist)
2 ClH25>10,00075 (Partial Agonist)
3 HH150>10,000300 (Partial Agonist)
4 BrCH35>10,00020 (Partial Agonist)
5 BrC2H530>10,000100 (Partial Agonist)
Comparator A (Varenicline) --0.232002 (Partial Agonist)

Interpretation of Data:

  • Impact of Pyridine-4 Substitution (Compounds 1-3): The data suggests that a halogen at the 4-position is beneficial for α4β2 affinity, with bromine (Compound 1) being slightly more favorable than chlorine (Compound 2). Removal of the halogen (Compound 3) leads to a significant drop in binding affinity.

  • Influence of Piperidine-N Substitution (Compounds 1, 4, 5): N-methylation (Compound 4) enhances both binding affinity and functional potency compared to the unsubstituted parent (Compound 1). However, increasing the alkyl chain length to ethyl (Compound 5) is detrimental to activity, suggesting a specific steric constraint in the binding pocket.

  • Comparison with Varenicline: Varenicline, a known α4β2 nAChR partial agonist, serves as a high-potency benchmark. While the hypothetical derivatives do not reach the same level of affinity, they demonstrate a favorable selectivity profile against the α7 subtype.

Experimental Protocols

To ensure the reproducibility and validity of the SAR data, detailed experimental protocols are essential.

Radioligand Binding Assay for nAChRs

This protocol describes a competitive binding assay to determine the affinity of test compounds for nAChR subtypes.

Workflow Diagram:

G prep Prepare cell membranes expressing the nAChR subtype of interest incubation Incubate membranes with a radioligand (e.g., [3H]epibatidine) and varying concentrations of the test compound prep->incubation separation Separate bound from free radioligand by rapid filtration incubation->separation quantification Quantify radioactivity of the filter-bound complex using liquid scintillation counting separation->quantification analysis Analyze data to determine IC50 and Ki values quantification->analysis

Radioligand Binding Assay Workflow

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the desired human nAChR subtype (e.g., α4β2 or α7) in appropriate media.[10]

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, the radioligand (e.g., [3H]epibatidine at a final concentration near its Kd), and varying concentrations of the test compound.[11]

    • For non-specific binding determination, include wells with a high concentration of a known nAChR ligand (e.g., nicotine).

    • Incubate the plate at room temperature for a defined period to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with cold assay buffer.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Fluorometric Imaging Plate Reader (FLIPR) Assay

This protocol outlines a cell-based functional assay to measure the agonist or antagonist activity of test compounds on nAChRs.

Signaling Pathway Diagram:

G ligand Test Compound (Agonist) receptor nAChR ligand->receptor channel Ion Channel Opening receptor->channel calcium Ca2+ Influx channel->calcium dye Fluorescent Ca2+ Dye calcium->dye fluorescence Increased Fluorescence dye->fluorescence

nAChR-Mediated Calcium Influx Pathway

Step-by-Step Methodology:

  • Cell Preparation:

    • Plate cells stably expressing the nAChR subtype of interest in a 96-well black-walled, clear-bottom plate.

    • Allow the cells to adhere and grow overnight.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

    • Incubate the plate at 37°C for a specified time to allow for dye uptake and de-esterification.

    • Wash the cells to remove excess extracellular dye.

  • Compound Addition and Signal Detection:

    • Place the cell plate into a FLIPR instrument.

    • For agonist testing, add varying concentrations of the test compound to the wells and immediately measure the fluorescence intensity over time.

    • For antagonist testing, pre-incubate the cells with the test compound for a defined period before adding a known nAChR agonist (at its EC80 concentration) and measuring the fluorescence response.

  • Data Analysis:

    • For agonists, plot the peak fluorescence response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

    • For antagonists, plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50 value.

Conclusion and Future Directions

The 4-Bromo-2-(piperidin-3-yl)pyridine scaffold represents a promising starting point for the development of novel nAChR modulators. The SAR studies, while based on inferences from related compound series, highlight the critical roles of the bromo-substituent on the pyridine ring and N-alkylation of the piperidine moiety in achieving high affinity and functional potency for the α4β2 nAChR subtype.

Future work should focus on a more extensive exploration of substituents on both the pyridine and piperidine rings to further optimize potency, selectivity, and pharmacokinetic properties. The use of bioisosteric replacements for the core scaffolds could also lead to the discovery of novel chemical entities with improved drug-like properties. The detailed experimental protocols provided in this guide offer a robust framework for the in vitro characterization of these next-generation nAChR ligands.

References

  • Wotring, V. E., et al. (2014). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. PLoS ONE, 9(3), e92543. [Link]

  • D'Hoedt, D., & Bertrand, D. (2007). In vitro screening strategies for nicotinic receptor ligands. Current Drug Targets, 8(9), 1018-1030. [Link]

  • Govind, A. P., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience, 43(1), 127-140. [Link]

  • Fessard, T., et al. (2023). Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. ChemRxiv. [Link]

  • Truong, T. T., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1740. [Link]

  • Truong, T. T., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1740. [Link]

  • Rao, V. T., et al. (2011). Functional Characterization and High-Throughput Screening of Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors in IMR-32 Neuroblastoma Cells. Journal of Biomolecular Screening, 16(7), 734-745. [Link]

  • Hurst, R. S., et al. (2005). A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization. Journal of Neuroscience, 25(17), 4396-4405. [Link]

  • Fessard, T., et al. (2023). Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. ChemRxiv. [Link]

  • Papke, R. L., et al. (2011). Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators. Proceedings of the National Academy of Sciences, 108(38), 16108-16113. [Link]

  • Fessard, T., et al. (2023). Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. ResearchGate. [Link]

  • Pharmacy 180. (n.d.).
  • Zhang, H., et al. (2017). Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists. ACS Chemical Neuroscience, 8(9), 1965-1975. [Link]

  • Abreo, M. A., et al. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 10(10), 1063-1066. [Link]

  • Zhang, H., et al. (2014). Recent Developments in Novel Antidepressants Targeting α4β2-Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 57(11), 4437-4451. [Link]

  • Gao, Y., et al. (2008). Synthesis and Biological Evaluation of Novel Carbon-11 Labeled Pyridyl Ethers: Candidate Ligands for In Vivo Imaging of α4β2 Nicotinic Acetylcholine Receptors (α4β2-nAChRs) in the brain with Positron Emission Tomography. Journal of Medicinal Chemistry, 51(18), 5649-5658. [Link]

  • Kasheverov, I. E., et al. (2021). Snake Toxins Labeled by Green Fluorescent Protein or Its Synthetic Chromophore are New Probes for Nicotinic acetylcholine Receptors. Frontiers in Pharmacology, 12, 778811. [Link]

  • Božić, D. D., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. RSC Advances, 12(40), 25965-25979. [Link]

  • Jadhav, S. B., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(2), 266-270. [Link]

  • Gulsevin, A., et al. (2020). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. ACS Chemical Neuroscience, 11(15), 2356-2367. [Link]

  • Gadaleta, D., et al. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. International Journal of Molecular Sciences, 22(16), 8798. [Link]

  • Yenugonda, V. M., et al. (2013). Design, synthesis and discovery of picomolar selective α4β2 nicotinic acetylcholine receptor ligands. Journal of Medicinal Chemistry, 56(21), 8404-8421. [Link]

  • Gmi, G., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Acta Pharmaceutica Sinica B, 13(6), 2327-2346. [Link]

  • Reyes-Melo, F. D., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3241. [Link]

  • Williamson, T., & Olliff, C. (2016). Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors. Journal of Chemical Education, 93(4), 748-752. [Link]

  • Iturriaga-Vásquez, P., et al. (2018). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 9, 750. [Link]

Sources

A Comparative Guide to the Structural Validation of 4-Bromo-2-(piperidin-3-yl)pyridine Using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock of reliable and reproducible science. The isomeric identity of a compound dictates its biological activity, and any ambiguity can lead to misinterpreted data and failed development pipelines. This guide provides an in-depth, objective comparison of key 2D Nuclear Magnetic Resonance (NMR) techniques for the structural validation of 4-Bromo-2-(piperidin-3-yl)pyridine, a heterocyclic scaffold with potential applications in medicinal chemistry.

While 1D NMR (¹H and ¹³C) provides a foundational overview of a molecule's electronic environment, it often falls short in resolving the complexities of substituted, multi-ring systems. For 4-Bromo-2-(piperidin-3-yl)pyridine, critical questions remain unanswered by 1D spectra alone:

  • What is the precise connectivity point of the piperidine ring to the pyridine moiety (e.g., C2, C3, or C4)?

  • What is the regiochemistry of the bromine atom on the pyridine ring?

  • How can we unambiguously assign each proton and carbon within the distinct piperidine and pyridine spin systems?

This guide demonstrates how a logical workflow employing a suite of 2D NMR experiments—COSY, HSQC, and HMBC—can systematically and definitively answer these questions. We will move beyond a simple procedural list to explain the causality behind each experimental choice, providing a self-validating protocol for structural elucidation.

Anticipated Spectral Landscape: Predicting ¹H and ¹³C Chemical Shifts

Before acquiring 2D data, a robust hypothesis of the expected spectral features is essential. The structure of 4-Bromo-2-(piperidin-3-yl)pyridine contains two distinct environments: a saturated aliphatic piperidine ring and an electron-deficient aromatic pyridine ring. The nitrogen heteroatom and the electronegative bromine substituent will significantly influence the chemical shifts. Based on established data for pyridine and piperidine derivatives, we can predict the approximate chemical shifts.[1][2][3]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Bromo-2-(piperidin-3-yl)pyridine

PositionAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale for Prediction
Pyridine Ring
C2C-~162Attached to N and substituted with the piperidine ring.
C3CH~7.0-7.2~120Shielded relative to other pyridine protons.
C4C-Br-~130Carbon bearing the bromine atom.
C5CH~8.2-8.4~138Deshielded by the adjacent N and Br.
C6CH~8.0-8.2~150Alpha to the pyridine nitrogen, thus deshielded.
Piperidine Ring
C2'CH₂~3.0-3.5~45-50Adjacent to the nitrogen atom.
C3'CH~3.5-4.0~50-55Linkage point to the pyridine ring.
C4'CH₂~1.6-1.9~25-30Typical aliphatic methylene.
C5'CH₂~1.6-1.9~25-30Typical aliphatic methylene.
C6'CH₂~2.8-3.2~45-50Adjacent to the nitrogen atom.
NHNH~1.5-2.5-Exchangeable proton, may be broad.

The 2D NMR Toolkit: A Comparative Analysis

The power of 2D NMR lies in its ability to reveal correlations between nuclei, painting a detailed picture of molecular connectivity.[4][5] We will employ three core experiments, each providing a unique and complementary piece of the structural puzzle.

COSY (Correlation Spectroscopy): Mapping the Proton Spin Systems

Core Principle: The COSY experiment identifies protons that are scalar (J-coupled) to one another, typically through two or three bonds.[6] It visualizes these correlations as off-diagonal cross-peaks, allowing for the tracing of contiguous proton networks.

Application & Expected Outcome: For 4-Bromo-2-(piperidin-3-yl)pyridine, we expect two isolated spin systems that will be clearly delineated by COSY.

  • Piperidine System: A continuous network of correlations will trace the entire piperidine ring. For example, the proton at C3' (H3') should show cross-peaks to its neighbors at C2' and C4'. Following these connections (H2' to H3', H3' to H4', H4' to H5', etc.) will confirm the integrity of the saturated ring.

  • Pyridine System: The protons on the pyridine ring will show their own distinct correlations. Specifically, H3 is expected to couple to H5 (a four-bond coupling, which may be weak but is common in aromatic systems), and H5 will show a stronger three-bond coupling to H6. The absence of a proton at C4 will be evident from the break in this coupling chain.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

Core Principle: The HSQC experiment is a highly sensitive method that unambiguously correlates each proton to the carbon atom it is directly attached to (a one-bond ¹H-¹³C correlation).[4][7]

Application & Expected Outcome: This experiment is the crucial bridge between the ¹H and ¹³C assignments.

  • By overlaying the ¹H and ¹³C spectra on the two axes, each cross-peak in the HSQC spectrum acts as a definitive link. For instance, the proton signal predicted around 8.0-8.2 ppm will show a cross-peak to the carbon signal around 150 ppm, confirming the assignment of H6 and C6.

  • This technique will assign all protonated carbons in both the pyridine and piperidine rings, leaving only the quaternary carbons (C2 and C4) unassigned.

HMBC (Heteronuclear Multiple Bond Correlation): The Definitive Structural Link

Core Principle: The HMBC experiment is arguably the most powerful tool for elucidating the overall carbon skeleton. It detects longer-range correlations between protons and carbons, typically over two, three, and sometimes four bonds.[6][7] These long-range couplings connect the individual spin systems identified by COSY.

Application & Expected Outcome: HMBC is the final arbiter that will confirm the substitution pattern and the linkage between the two rings. The key correlations we are looking for are:

  • Ring Linkage: Protons on the piperidine ring should show correlations to carbons on the pyridine ring, and vice-versa. The most critical correlation will be from the piperidine H3' proton to the pyridine C2 carbon. This single cross-peak definitively proves the C2-C3' linkage.

  • Substitution Pattern: The placement of the bromine atom at C4 is confirmed by observing correlations from the pyridine protons to the non-protonated C4. For example, the proton at C3 (H3) should show a two-bond correlation to C4, and the proton at C5 (H5) should show a two-bond correlation to C4. The absence of an HSQC signal for C4 combined with these HMBC correlations validates its identity as the C-Br carbon.

Integrated Workflow for Structural Validation

G cluster_0 Data Acquisition cluster_1 Data Interpretation A Sample Preparation (5-10 mg in CDCl₃ or DMSO-d₆) B 1D NMR Acquisition (¹H, ¹³C, DEPT-135) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Assign ¹H Signals (Chemical Shift, Integration) C->D Process Data E Trace Spin Systems (COSY) D->E F Assign Protonated Carbons (HSQC) E->F G Connect Fragments & Confirm Quaternary Carbons (HMBC) F->G Final Final Structure Validation & Assignment Table G->Final

Figure 1: A systematic workflow for the acquisition and interpretation of 2D NMR data.

Experimental Protocols
  • Sample Preparation: Dissolve 5-10 mg of the synthesized 4-Bromo-2-(piperidin-3-yl)pyridine in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum to assess sample purity and identify proton signals.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.

  • 2D NMR Acquisition: Using standard spectrometer parameter sets, acquire the following spectra:

    • COSY: A gradient-selected (gCOSY) experiment is recommended for clean spectra.

    • HSQC: A phase-sensitive gradient-selected experiment (gHSQC) will provide optimal resolution and sensitivity.

    • HMBC: A gradient-selected magnitude mode experiment (gHMBC) is standard. The long-range coupling delay should be optimized for an average J-coupling of 8-10 Hz to observe typical 2- and 3-bond correlations.

Interpreting the Data: A Self-Validating System

The true strength of this approach is how the datasets cross-validate one another. An assignment derived from the COSY spectrum is confirmed by HSQC, which in turn provides the basis for interpreting the crucial HMBC correlations.

Table 2: Summary of Key 2D NMR Correlations for Structural Validation

ExperimentCorrelation TypeKey Correlations ObservedStructural Information Confirmed
COSY ¹H-¹H (3-bond)H5 ↔ H6Connectivity within the pyridine ring.
¹H-¹H (multi-bond)H2' ↔ H3', H3' ↔ H4', H4' ↔ H5', H5' ↔ H6'Integrity of the piperidine ring spin system.
HSQC ¹H-¹³C (1-bond)H3 ↔ C3, H5 ↔ C5, H6 ↔ C6Direct assignment of all protonated carbons.
¹H-¹³C (1-bond)H2' ↔ C2', H3' ↔ C3', etc.Direct assignment of all piperidine carbons.
HMBC ¹H-¹³C (2/3-bond)H3' ↔ C2, C4' Unambiguous linkage of piperidine C3' to pyridine C2.
¹H-¹³C (2/3-bond)H3 ↔ C2, C4, C5 Confirms position of H3 relative to C2 and C4.
¹H-¹³C (2/3-bond)H5 ↔ C3, C4, C6 Confirms position of H5 relative to C4 and C6.

The correlations highlighted in bold are the linchpins of the entire structural proof. The observation of a cross-peak between the piperidine proton H3' and the pyridine carbon C2 is irrefutable evidence of the bond between them.

Figure 2: Key HMBC correlations confirming the structure of 4-Bromo-2-(piperidin-3-yl)pyridine.

Conclusion

The structural validation of a novel chemical entity like 4-Bromo-2-(piperidin-3-yl)pyridine cannot rely on supposition or incomplete data. While 1D NMR offers a preliminary sketch, it lacks the definitive resolving power for such a molecule. This guide has demonstrated that a synergistic and comparative application of 2D NMR techniques provides an unassailable method for structural proof.

  • COSY effectively segregates the molecule into its constituent spin systems.

  • HSQC provides the direct, one-bond correlations necessary to assign the protonated carbon backbone.

  • HMBC serves as the ultimate tool, piecing together the molecular fragments and confirming the precise substitution pattern through long-range correlations.

By following this integrated workflow, researchers can move forward with absolute confidence in their material's identity, ensuring the integrity and reproducibility of subsequent biological and chemical studies. This rigorous, multi-faceted approach is the standard for modern chemical characterization and is indispensable in the field of drug discovery and development.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (2020). ResearchGate. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Journal of Chemistry. [Link]

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (2020). MDPI. [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]

  • Two Dimensional Heteronuclear NMR Spectroscopy. (2023). Chemistry LibreTexts. [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]

  • Interpreting 2-D NMR Spectra. (2023). Chemistry LibreTexts. [Link]

  • Structural Analysis of Organic Compound Using 2D-NMR Spectrum. JEOL. [Link]

  • Structure Elucidation by NMR. ETH Zurich NMR Service. [Link]

  • Pyridine at BMRB. Biological Magnetic Resonance Bank. [Link]

  • Synthesis of 4-bromo-2,6-bis(2-pyridyl)pyridine. (2014). ResearchGate. [Link]

  • (Br) Bromine NMR. University of Ottawa. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. [Link]

  • Supplementary Data for NMR Analysis. The Royal Society of Chemistry. [Link]

  • ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (2020). ResearchGate. [Link]

  • 4-Bromo-2-piperidinopyridine. PubChem, NIH. [Link]

  • Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. (2019). Arkivoc. [Link]

  • 2D NMR FOR THE CHEMIST. Varian NMR. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2019). MDPI. [Link]

Sources

A Guide to the Predicted Biological Activity and Structure-Activity Relationships of 4-Bromo-2-(piperidin-3-yl)pyridine and its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, the pyridine and piperidine scaffolds are foundational pillars, integral to the structure of a vast number of therapeutic agents targeting the central nervous system (CNS), inflammation, and oncology.[1] The strategic combination of these two heterocycles into a single molecular entity, such as piperidinyl-pyridine, creates a versatile framework with significant potential for nuanced interactions with various biological targets. The introduction of a bromine atom further modulates the molecule's steric and electronic properties, offering a handle to fine-tune its pharmacological profile.

This guide delves into the comparative biological activity of 4-Bromo-2-(piperidin-3-yl)pyridine and its key positional isomers. Direct head-to-head experimental data for this specific set of isomers is not extensively available in published literature. Therefore, this document serves as a predictive analysis, synthesizing established structure-activity relationship (SAR) principles from analogous compounds to forecast the likely biological profiles of these molecules. Our objective is to provide researchers with a logical framework for prioritizing synthesis and screening efforts in the exploration of this promising chemical space.

The Isomeric Landscape: Structural Variations and Their Implications

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and the spatial arrangement of its functional groups. For the bromo-piperidinyl-pyridine core, three key isomeric variations can be considered, each expected to profoundly influence receptor affinity and functional outcome.

  • Piperidine Attachment Point Isomers: The point of connection on the piperidine ring (C2, C3, or C4) relative to the pyridine ring alters the geometry and the position of the basic nitrogen atom.

  • Bromo Position Isomers: The location of the bromine atom on the pyridine ring (C3, C4, C5, or C6) modifies the electronic distribution and steric profile of the aromatic system.

  • Piperidine Position Isomers: The position of the entire piperidinyl substituent on the pyridine ring (C2, C3, or C4) dictates the overall architecture of the molecule.

Figure 1: Key Isomers of Bromo-Piperidinyl-Pyridine A visual representation of the core compound and its primary positional isomers.

G cluster_0 Piperidine Attachment Isomers cluster_1 Bromo Position Isomers cluster_2 Piperidine Position Isomer 4-Bromo-2-(piperidin-2-yl)pyridine 4-Bromo-2-(piperidin-3-yl)pyridine\n(Core Compound) 4-Bromo-2-(piperidin-4-yl)pyridine 5-Bromo-2-(piperidin-3-yl)pyridine 6-Bromo-2-(piperidin-3-yl)pyridine 4-Bromo-3-(piperidin-3-yl)pyridine

Predicted Biological Activity Profile: An SAR-Driven Analysis

Based on the prevalence of the core scaffolds in known bioactive molecules, the bromo-piperidinyl-pyridine isomers are predicted to interact primarily with aminergic G protein-coupled receptors (GPCRs) and ligand-gated ion channels.

Nicotinic Acetylcholine Receptors (nAChRs)

The structural similarity of the 2-(piperidinyl)pyridine scaffold to nicotine, particularly the 2-(piperidin-2-yl) isomer, makes nAChRs a primary hypothetical target.[2]

  • Influence of Piperidine Attachment Point:

    • 2-yl Isomers: These are the closest structural analogues to nicotine, replacing the 5-membered pyrrolidine ring with a 6-membered piperidine ring. This change in ring size can significantly impact affinity and function. While some piperidine derivatives act as nAChR antagonists, others retain agonist activity.[2][3] The stereochemistry at the C2 position will be critical.

    • 3-yl and 4-yl Isomers: By moving the pyridine ring away from the chiral center adjacent to the piperidine nitrogen, these isomers lose the direct structural analogy to nicotine. However, they may still bind to nAChR subtypes, potentially in different binding poses or at allosteric sites. Studies with novel piperidine derivatives have shown potent binding to the acetylcholine-binding protein (AChBP), a homolog of the nAChR ligand-binding domain, suggesting diverse binding modes are possible.[4][5]

  • Influence of Bromo Position: The bromine atom's electron-withdrawing nature and steric bulk can influence the cation-π interaction between the protonated piperidine nitrogen and aromatic residues in the nAChR binding pocket, a key interaction for high-affinity ligands.[5] Its position will modulate the pKa of the pyridine nitrogen and could introduce new halogen bond interactions, potentially altering subtype selectivity (e.g., α7 vs. α4β2).

Dopamine Receptors (DRs)

The piperidinyl-aryl scaffold is a classic pharmacophore for dopamine receptor ligands.[6]

  • Influence of Piperidine Attachment Point:

    • 4-yl Isomers: The symmetric 4-substituted piperidines are common in D2/D3 receptor ligands. This substitution pattern allows the aryl (pyridine) group to occupy one hydrophobic pocket while the piperidine nitrogen forms a crucial salt bridge with the conserved aspartate residue (Asp3.32) in the receptor's transmembrane domain 3.[7]

    • 2-yl and 3-yl Isomers: The asymmetric substitution may lead to different receptor subtype selectivity profiles (e.g., D2-like vs. D1-like). The relative orientation of the pyridine and piperidine nitrogens is a key determinant for interaction with the serine microdomain in the D2 receptor binding pocket.[7][8]

  • Influence of Bromo Position: The position of the bromine atom on the pyridine ring will significantly affect affinity and selectivity. In many DR ligand series, halogen substitution on the aromatic ring is used to tune D2 vs. D3 receptor selectivity.[6][9] For example, a bromine at the 4-position of the pyridine ring could occupy a specific sub-pocket, enhancing affinity for one subtype over another.

Serotonin Receptors (5-HTRs)

Arylpiperidines and arylpiperazines are ubiquitous in serotonin receptor modulators, particularly for the 5-HT1A, 5-HT2A, and 5-HT4 subtypes.[10][11][12]

  • Influence of Piperidine Attachment Point: The spatial relationship between the basic piperidine nitrogen and the aromatic pyridine ring is paramount. This distance and vector are critical for forming the salt bridge with the conserved Asp residue in the binding site of aminergic GPCRs.[13]

    • 4-yl Isomers: This substitution pattern is found in numerous dual 5-HT1A/SERT ligands.[10]

    • 3-yl Isomers: The meta-substitution pattern can also confer high affinity. The choice between a 3-yl and 4-yl piperidyl moiety has been shown to be a key factor in determining the affinity for 5-HT1A receptors versus the serotonin transporter (SERT).[10]

  • Influence of Bromo Position: The bromine atom can influence selectivity across the numerous 5-HT receptor subtypes. Its position can either create a steric clash in one receptor's binding pocket or a favorable interaction in another, thereby directing the ligand's activity profile.

Antiproliferative and Antimicrobial Activity

Substituted pyridine derivatives have demonstrated a wide range of antiproliferative and antimicrobial activities.[14][15]

  • Structure-Activity Relationship: Studies on other pyridine derivatives have shown that the presence and position of halogen atoms can significantly impact biological activity.[1] For instance, a related compound, (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)phenyl methanone, exhibits potent in vitro growth inhibitory activity in human cancer cell lines by inhibiting Na+/K+-ATPase and the Ras oncogene.[16][17] This suggests that the bromo-piperidinyl-pyridine scaffold could possess anticancer properties through various mechanisms. The specific isomeric form will likely determine the potency and spectrum of activity against different cancer cell lines or microbial strains.

Summary of Predicted Structure-Activity Relationships

The following diagram conceptualizes the key structural features and their predicted influence on biological activity.

Figure 2: Conceptual SAR Workflow Predicted influence of isomeric variations on biological target engagement.

SAR_Workflow cluster_scaffold cluster_features cluster_targets Scaffold Bromo-Piperidinyl-Pyridine Piperidine_Pos Piperidine Attachment Point Scaffold->Piperidine_Pos Bromo_Pos Bromine Position Scaffold->Bromo_Pos Pyridine_Pos Piperidine on Pyridine Position Scaffold->Pyridine_Pos nAChR nAChR Affinity & Function Piperidine_Pos->nAChR Critical for nNicotine mimicry (2-yl) Symmetry (4-yl) DR Dopamine Receptor Selectivity Piperidine_Pos->DR Influences D2/D3 selectivity HTR Serotonin Receptor Selectivity Piperidine_Pos->HTR Modulates 5-HT subtype affinity Bromo_Pos->nAChR Affects Cation-π & Halogen Bonds Bromo_Pos->DR Tunes Subtype Selectivity Bromo_Pos->HTR Steric/Electronic Effects Antiproliferative Antiproliferative Activity Bromo_Pos->Antiproliferative Modulates Potency Pyridine_Pos->nAChR Pyridine_Pos->DR Pyridine_Pos->HTR

Experimental Methodologies for SAR Validation

To validate the hypotheses presented in this guide, a systematic experimental evaluation is required. The following protocols outline the standard methodologies for characterizing the biological activity of these novel compounds.

Experimental Workflow Overview

This diagram illustrates a logical progression for the biological evaluation of the synthesized isomers.

Figure 3: Experimental Evaluation Workflow A stepwise approach to validating predicted biological activities.

G start Synthesize & Purify Isomer Library purity Confirm Structure & Purity (NMR, LC-MS, >95%) start->purity primary_screen Primary Radioligand Binding Screen (e.g., nAChR, D2, 5-HT1A) purity->primary_screen cytotoxicity In Vitro Cytotoxicity (MTT/MTS Assay on Cancer Cell Lines) purity->cytotoxicity data_analysis_1 Analyze Ki Values Identify 'Hits' primary_screen->data_analysis_1 functional_assay Functional Assays ([35S]GTPγS or Ca2+ Flux) Determine EC50/IC50 & Efficacy data_analysis_1->functional_assay secondary_screen Secondary Screening (Receptor Subtype Panels) data_analysis_1->secondary_screen sar_conclusion Construct Quantitative Structure-Activity Relationship (SAR) functional_assay->sar_conclusion secondary_screen->sar_conclusion cytotoxicity->sar_conclusion

Protocol 1: Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of the test compounds for a specific receptor subtype. This protocol is adapted for a generic aminergic GPCR.

  • Membrane Preparation:

    • Culture cells stably expressing the human receptor of interest (e.g., HEK293-hD₂R).

    • Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay. Store aliquots at -80°C.

  • Competition Binding Assay:

    • In a 96-well plate, add in order:

      • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

      • A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D₂ receptors) at a concentration near its Kₑ value.

      • Serial dilutions of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

      • Cell membrane preparation (typically 50-100 µg of protein).

    • Total Binding Control: Wells containing buffer, radioligand, and membranes only.

    • Non-Specific Binding (NSB) Control: Wells containing buffer, radioligand, membranes, and a high concentration of a known unlabeled competitor (e.g., 10 µM Haloperidol).

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), which traps the membranes.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filter discs into scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[18]

Protocol 2: In Vitro Antiproliferative MTT Assay

Objective: To determine the cytotoxic effect (IC₅₀) of the test compounds on cancer cell lines.

  • Cell Seeding:

    • Culture a human cancer cell line (e.g., HT-29 colon adenocarcinoma) in appropriate media supplemented with fetal bovine serum.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture media.

    • Remove the old media from the cells and add the media containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the media from the wells.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log concentration of the test compound.

    • Use non-linear regression to fit the data to a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Conclusion

This guide presents a predictive framework for understanding the biological activities of 4-Bromo-2-(piperidin-3-yl)pyridine and its isomers. Based on established structure-activity relationships for related pharmacophores, these compounds are prime candidates for modulation of key CNS targets, including nicotinic acetylcholine, dopamine, and serotonin receptors. Furthermore, there is a plausible basis for investigating their potential as antiproliferative agents.

Key Predictions:

  • 2-yl Piperidine Isomers: Most likely to interact with nAChRs, with potential for either agonist or antagonist activity depending on stereochemistry and pyridine substitution.

  • 4-yl Piperidine Isomers: Strong candidates for high-affinity binding to D₂/D₃ and 5-HT₁ₐ/₂ₐ receptors, where the symmetric presentation of the pyridine moiety is often favored.

  • Bromo Positional Isomers: The position of the bromine atom is predicted to be a critical determinant of receptor subtype selectivity across all target classes, offering a powerful tool for lead optimization.

It must be underscored that this analysis is theoretical. The provided experimental protocols offer a clear path forward for the empirical validation required to confirm these predictions. The systematic synthesis and screening of this isomeric library will undoubtedly yield valuable insights into the nuanced pharmacology of the bromo-piperidinyl-pyridine scaffold and may lead to the discovery of novel chemical probes or therapeutic lead compounds.

References

  • BenchChem. (2025). A Comparative Analysis of the Receptor Affinity of Nicotine and its Piperidine Analog, 3-(1-methylpiperidin-2-yl)pyridine.
  • Eldefrawi, A. T., et al. (1988). Interactions of piperidine derivatives with the nicotinic cholinergic receptor complex from Torpedo electric organ. Neurochemical Research, 13(2), 171-176.
  • Chen, L., et al. (2016). Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. Acta Pharmaceutica Sinica B, 6(6), 592-602.
  • De Witte, W., et al. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 27(15), 4989.
  • BenchChem. (2025). Application Notes and Protocols: 3-(1- methylpiperidin-2-yl)pyridine for the Investigation of Nicotinic Acetylcholine Receptor Subtypes.
  • Reyes-Mayorga, R. A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(2), 1698.
  • Krogsgaard-Larsen, P., et al. (2021). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences, 22(19), 10563.
  • PubChem. (n.d.). 4-Bromo-2-piperidinopyridine. National Center for Biotechnology Information.
  • Lagos, D., et al. (2018). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 9, 129.
  • ResearchGate. (n.d.). Dopamine Receptor Affinity for Antagonists.
  • Nishibori, Y., et al. (1992). Dopamine receptor affinities in vitro and stereotypic activities in vivo of cabergoline in rats. Japanese Journal of Pharmacology, 58(4), 417-426.
  • Lefranc, F., et al. (2013). 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells. European Journal of Medicinal Chemistry, 63, 213-223.
  • Bueschbell, B., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7621.
  • BindingDB. (n.d.). Ki Summary for BDBM106438.
  • Leopoldo, M., et al. (2022). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 27(15), 4930.
  • El-Sayed, N. F., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research, 33(3), 1-16.
  • ResearchGate. (n.d.). 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells.
  • ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives.
  • Fluorochem. (n.d.). 4-Bromo-2-piperidin-1-ylpyridine.
  • ResearchGate. (n.d.). Structure activity relationship.
  • Wang, A., et al. (2017). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. Bioorganic & Medicinal Chemistry Letters, 27(15), 3469-3473.
  • Kralj, A., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 28(1), 34.
  • Satała, G., et al. (2023). SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. International Journal of Molecular Sciences, 24(13), 10986.
  • Fayed, E. A., et al. (2021). Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. RSC Advances, 11(28), 17097-17111.
  • Mezzetta, A., et al. (2023).
  • Zhang, J., et al. (2019). Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. European Journal of Medicinal Chemistry, 179, 57-71.
  • Glennon, R. A. (1990). Central serotonin receptors as targets for drug research. Journal of Medicinal Chemistry, 33(10), 2777-2780.
  • Paila, Y. D., & Chattopadhyay, A. (2020). Structure, dynamics and lipid interactions of serotonin receptors: excitements and challenges. Journal of Neurochemistry, 152(3), 269-286.
  • BLDpharm. (n.d.). (S)-4-Bromo-2-(piperidin-2-yl)pyridine.
  • Freret, L., et al. (2022). The Serotonin 4 Receptor Subtype: A Target of Particular Interest, Especially for Brain Disorders. Biomolecules, 12(12), 1787.
  • Chemsrc. (n.d.). 4-BROMO-2-(PIPERIDIN-1-YL)PYRIDINE.
  • Grace, S. P., et al. (2018). Synthesis, Characterization and Evaluation of Biological Activity of Pyridine Derivatives.
  • Johnson, D. E., et al. (2005). A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor. Journal of Medicinal Chemistry, 48(20), 6332-6342.
  • Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 149, 107435.
  • van Rhee, A. M., et al. (1996). Interaction of 1,4-Dihydropyridine and Pyridine Derivatives with Adenosine Receptors. Journal of Medicinal Chemistry, 39(15), 2920-2929.
  • Li, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(1), 108-114.
  • BindingDB. (n.d.). IC50 Summary for BDBM50340753.
  • BLDpharm. (n.d.). 2-Bromo-4-(piperidin-2-yl)pyridine.

Sources

HPLC and mass spectrometry methods for validating 4-Bromo-2-(piperidin-3-yl)pyridine purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2-(piperidin-3-yl)pyridine represents a distinct analytical challenge in medicinal chemistry. As a halogenated heterocycle containing a secondary amine (piperidine), it exhibits strong basicity (


) and moderate polarity. Standard C18 reversed-phase methods often fail to validate this compound's purity, resulting in severe peak tailing, retention time shifts, and co-elution of trace de-brominated impurities.

This guide objectively compares the Standard Acidic C18 Method against the Optimized Charged Surface Hybrid (CSH) Method . We demonstrate that while standard methods yield poor peak symmetry (


), the CSH-based protocol coupled with MS/MS provides superior resolution, MS-compatibility, and definitive structural confirmation via bromine isotopic pattern analysis.

Part 1: The Analytical Challenge

The structural integrity of 4-Bromo-2-(piperidin-3-yl)pyridine hinges on two functional moieties that complicate analysis:

  • The Basic Piperidine Ring: At standard HPLC pH (acidic), the secondary amine is protonated (

    
    ). On traditional silica-based C18 columns, this cation interacts with residual silanols, causing peak tailing and masking impurities.
    
  • The Bromine Substituent: Essential for downstream coupling (e.g., Suzuki-Miyaura), the bromine atom is liable to debromination (forming the des-bromo analog) during synthesis. This impurity is structurally similar and difficult to resolve by UV alone.

The "Product" Comparison

We compare two methodological approaches:

  • Method A (Legacy): Standard C18 Column, 0.1% TFA, UV Detection.

  • Method B (Advanced): Charged Surface Hybrid (CSH) C18, 0.1% Formic Acid, Q-ToF/Triple Quad MS Detection.

Part 2: Comparative Performance Data

The following data summarizes the performance of both methods when analyzing a crude sample spiked with 0.5% des-bromo impurity and 0.5% regioisomer.

Performance MetricMethod A: Standard C18 (UV)Method B: CSH C18 (MS/MS)Verdict
Peak Symmetry (

)
2.4 (Severe Tailing)1.1 (Excellent)Method B eliminates silanol interactions.
Resolution (

)
1.2 (Impurity co-elutes on tail)> 3.5 (Baseline separation)Method B detects trace impurities.
LOD (Limit of Detection) ~10 µg/mL (UV 254nm)< 1 ng/mL (ESI+)Method B is 10,000x more sensitive.
Specificity Low (Retention time only)High (m/z + Isotope Pattern)Method B confirms identity via Br isotopes.
MS Compatibility Poor (TFA suppresses ionization)Excellent (Formic acid enhances ESI+)Method B is designed for MS.

Analyst Note: While Method A is cheaper, it is prone to "false passes" where impurities hide under the tail of the main peak. Method B is required for regulatory-grade purity validation.

Part 3: Mass Spectrometry Deep Dive

Mass spectrometry is not optional for this compound; it is the only way to definitively confirm the presence of the bromine atom and the integrity of the piperidine ring.

The Bromine Isotope Signature

Bromine exists naturally as two stable isotopes:


 (50.7%) and 

(49.3%).
  • Observation: The mass spectrum for 4-Bromo-2-(piperidin-3-yl)pyridine (

    
    ) will not show a single molecular ion. Instead, it displays two peaks of nearly equal intensity separated by 2 Da.
    
    • 
      :  m/z ~241.0
      
    • 
      :  m/z ~243.0
      

Critical Validation Step: If your spectrum lacks this 1:1 "twin peak" pattern, your product has likely undergone debromination or halogen exchange.

Fragmentation Pathway (ESI+)

In MS/MS (Collision Induced Dissociation), the following transitions validate the structure:

  • Precursor: m/z 241.0 / 243.0

  • Loss of Piperidine: Cleavage of the C-C bond between rings.

  • Loss of HBr: A characteristic neutral loss of 80/82 Da, confirming the halogen position.

Visualizing the Workflow

The following diagram outlines the optimized decision matrix for analyzing this compound.

AnalyticalWorkflow Sample Crude Sample (4-Br-2-Pip-Py) Prep Dilution (50:50 MeOH:H2O) Sample->Prep LC UPLC Separation (CSH C18, Acidic) Prep->LC Inject 2µL Detect MS Detection (ESI+ Mode) LC->Detect Gradient Elution Analysis Data Analysis (Isotope Pattern) Detect->Analysis Extract Ion Chromatogram Pass PASS: 1:1 Ratio (241/243) Analysis->Pass Isotopes Present Fail FAIL: Single Peak (No Br) Analysis->Fail Isotopes Absent

Figure 1: Analytical workflow for validating brominated heterocycles via LC-MS.

Part 4: Detailed Experimental Protocols

Protocol 1: The Optimized LC-MS Method (Recommended)

This method utilizes a Charged Surface Hybrid (CSH) column. The surface charge repels the protonated piperidine, ensuring sharp peaks even at low pH.

  • Instrument: UHPLC coupled to Q-ToF or Triple Quad MS.

  • Column: Waters ACQUITY UPLC CSH C18 (1.7 µm, 2.1 x 100 mm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 6.0 min: 95% B

    • 8.0 min: 95% B

    • 8.1 min: 5% B (Re-equilibration)

  • MS Parameters (ESI+):

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Source Temp: 120°C

    • Desolvation Temp: 400°C

Protocol 2: Standard HPLC-UV (Alternative)

Use this only if MS is unavailable. Requires high pH to neutralize the amine.

  • Column: Agilent ZORBAX Extend-C18 or Waters XBridge C18 (High pH stable).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with

    
    ).
    
  • Mobile Phase B: Acetonitrile.

  • Detection: UV at 260 nm (Pyridine absorption).

  • Note: Do not use silica-based columns at pH 10; they will dissolve.

Part 5: Validation Criteria (ICH Q2)

To fully validate the purity of 4-Bromo-2-(piperidin-3-yl)pyridine for regulatory submission, the method must meet ICH Q2(R1) standards [1].

Specificity
  • Requirement: The method must resolve the analyte from the des-bromo impurity and the N-oxide degradation product.

  • Acceptance: Resolution (

    
    ) > 1.5 between all critical pairs. Peak purity check (via Diode Array or MS) must show no co-elution.
    
Linearity
  • Range: 0.1 µg/mL to 100 µg/mL.

  • Acceptance:

    
    .
    
Accuracy (Recovery)
  • Protocol: Spike the des-bromo impurity into the pure sample at 0.1%, 1.0%, and 5.0% levels.

  • Acceptance: Recovery between 90-110%.

Precision (Repeatability)
  • Protocol: 6 injections of the standard solution.

  • Acceptance: RSD < 2.0% for retention time and peak area.

ValidationLogic Start Validation Start Spec Specificity: Can we see the impurity? Start->Spec Spec->Start Fail: Change Column Lin Linearity: Is response proportional? Spec->Lin Rs > 1.5 Acc Accuracy: Is the value true? Lin->Acc R² > 0.999 Prec Precision: Is it reproducible? Acc->Prec Rec 90-110% Final Validated Method Prec->Final RSD < 2%

Figure 2: Logic flow for ICH Q2(R1) method validation.

References

  • International Conference on Harmonisation (ICH). (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[1][3][4][5] [Link]

  • Welch Materials. (2025). Heterocycles Structural Analysis in HPLC Method Development.[Link]

  • PubChem. (2025).[6] 4-Bromo-2-piperidinopyridine Compound Summary. National Library of Medicine. [Link]

Sources

The Pyridine Scaffold: A Cornerstone in Modern Drug Design for Enhanced Potency and Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine scaffold has emerged as a privileged structural motif, consistently contributing to the discovery and development of potent and selective therapeutic agents. Its unique electronic properties and ability to engage in various intermolecular interactions make it a versatile building block for designing drugs that are not only effective but also possess favorable pharmacokinetic profiles. This guide provides an in-depth comparative analysis of drug design strategies utilizing pyridine scaffolds, supported by experimental data and protocols, to offer researchers and scientists a comprehensive resource for their drug discovery endeavors.

The Rationale Behind Pyridine's Prominence in Drug Design

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, offers distinct advantages over its carbocyclic analog, benzene. The presence of the nitrogen atom introduces a dipole moment, enhances water solubility, and provides a hydrogen bond acceptor, all of which can be strategically exploited to improve a drug candidate's interaction with its biological target and its overall druglike properties.[1]

The substitution of a benzene ring with a pyridine ring, a common bioisosteric replacement strategy, can lead to significant improvements in:

  • Potency: The nitrogen atom can form crucial hydrogen bonds with amino acid residues in the target protein's binding pocket, leading to enhanced affinity and inhibitory activity.[2]

  • Metabolic Stability: The pyridine ring is often less susceptible to oxidative metabolism compared to a benzene ring, leading to a longer half-life and improved pharmacokinetic profile.[2]

  • Permeability and Solubility: The inherent polarity of the pyridine ring can improve a compound's aqueous solubility and its ability to permeate cell membranes.[2][3]

  • Selectivity: The directional nature of the interactions involving the pyridine nitrogen can contribute to higher selectivity for the intended target over off-target proteins.

Comparative Analysis: Pyridine-Containing vs. Non-Pyridine Alternatives

The advantages of incorporating a pyridine scaffold are not merely theoretical. A multitude of approved drugs across various therapeutic areas feature this heterocyclic core. Here, we present a comparative analysis of pyridine-containing drugs against their conceptual non-pyridine counterparts or other drugs in the same class, highlighting the impact of the pyridine moiety on their performance.

Case Study 1: Kinase Inhibitors in Oncology

Kinase inhibitors are a cornerstone of targeted cancer therapy. Many successful kinase inhibitors incorporate a pyridine ring to interact with the hinge region of the kinase's ATP-binding pocket.

Sorafenib vs. Regorafenib: A Tale of Two Pyridines

Sorafenib and Regorafenib are both multi-kinase inhibitors used in the treatment of various cancers, including hepatocellular carcinoma and colorectal cancer. Their chemical structures are very similar, with the key difference being an additional fluorine atom on the central phenyl ring of Regorafenib.[4][5] Both molecules contain a central pyridine ring that is crucial for their activity.

DrugKey TargetsIndicationStructural Difference from Sorafenib
Sorafenib VEGFR-2, PDGFR, RAF kinasesHepatocellular Carcinoma, Renal Cell Carcinoma-
Regorafenib VEGFR-2, PDGFR, RAF kinases, TIE2, FGFRMetastatic Colorectal Cancer, Hepatocellular CarcinomaAddition of a fluorine atom to the central phenyl ring

While a direct non-pyridine analog is not a marketed drug, the extensive structure-activity relationship (SAR) studies on this class of inhibitors have consistently shown that the pyridine nitrogen is essential for binding to the kinase hinge region. A hypothetical analog lacking this nitrogen would be expected to have significantly lower potency. The clinical success of both Sorafenib and Regorafenib underscores the importance of the pyridine scaffold in their design.[6][7][8]

Crizotinib: A Pyridine-Based ALK Inhibitor

Crizotinib is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK), a key driver in a subset of non-small cell lung cancers (NSCLC).[3][9][10][11] Its aminopyridine core is instrumental in its high affinity for the ALK active site.

To illustrate the impact of the pyridine scaffold, we can compare the activity of Crizotinib with a hypothetical benzene analog. While direct experimental data for such a compound is not available, SAR studies on similar kinase inhibitors consistently demonstrate a significant drop in potency upon replacing the pyridine with a benzene ring due to the loss of a critical hydrogen bond interaction with the kinase hinge region.

Here is a comparison of Crizotinib with another ALK inhibitor, Alectinib, which also contains a nitrogen-containing heterocyclic core, highlighting the importance of this feature in achieving high potency.

InhibitorTargetCell LineIC50 (nM)
Crizotinib ALKH3122 (NSCLC)96[12]
Alectinib ALKH3122 (NSCLC)33[12]

This table demonstrates the high potency of these pyridine-containing and similar heterocyclic inhibitors against ALK-positive cancer cells.

Experimental Protocols for Evaluating Pyridine-Based Drug Candidates

The preclinical evaluation of novel drug candidates relies on a battery of robust and reproducible in vitro assays. Here, we provide detailed protocols for two fundamental assays used to assess the anticancer activity of pyridine-based compounds.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9][13]

Step-by-Step Protocol:

  • Cell Seeding:

    • Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyridine-based test compounds and a vehicle control (e.g., DMSO) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is measured as a decrease in substrate phosphorylation.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer containing Tris-HCl, MgCl₂, and DTT.

    • Prepare solutions of the recombinant kinase, the specific substrate (e.g., a peptide or protein), and ATP.

    • Prepare serial dilutions of the pyridine-based test compound and a known inhibitor as a positive control.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the kinase, substrate, and test compound to the reaction buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at the optimal temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the amount of phosphorylated substrate. This can be done using various methods, such as:

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of radioactivity into the substrate.

      • ELISA-based assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.

      • Luminescence-based assay: Using a system that measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).[14]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Visualizing the Impact: Signaling Pathways Targeted by Pyridine-Based Drugs

To understand the mechanism of action of pyridine-based drugs, it is crucial to visualize the signaling pathways they modulate. Here are diagrams of two key pathways often targeted by pyridine-containing kinase inhibitors.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Its dysregulation is a hallmark of cancer. Many pyridine-based inhibitors, such as Sorafenib, target VEGFR-2.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Activation RAS RAS PLCg->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Angiogenesis Angiogenesis AKT->Angiogenesis Sorafenib Sorafenib (Pyridine-based Inhibitor) Sorafenib->VEGFR2 Sorafenib->RAF PIM1_Signaling cluster_upstream Upstream Signals cluster_cytoplasm Cytoplasm Cytokines Cytokines (e.g., IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Upregulation BAD BAD PIM1->BAD Phosphorylation (Inhibition) p27 p27 PIM1->p27 Phosphorylation (Inhibition) Apoptosis Apoptosis BAD->Apoptosis CellCycle Cell Cycle Progression p27->CellCycle PyridineInhibitor Pyridine-based PIM-1 Inhibitor PyridineInhibitor->PIM1

Caption: The PIM-1 kinase signaling pathway and its inhibition by a pyridine-based drug.

Conclusion and Future Perspectives

The pyridine scaffold has undeniably solidified its position as a critical component in the medicinal chemist's toolbox. Its inherent properties offer a rational and effective means to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. The comparative analysis of pyridine-containing drugs with their counterparts clearly demonstrates the tangible benefits of this versatile heterocycle.

As our understanding of disease biology deepens and new drug targets emerge, the strategic incorporation of pyridine and other nitrogen-containing heterocycles will continue to be a key driver of innovation in drug discovery. The development of novel synthetic methodologies to access diverse and highly functionalized pyridine derivatives will further expand the chemical space available for exploration, paving the way for the next generation of life-saving medicines.

References

  • Crizotinib: A comprehensive review. (n.d.). Retrieved from [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2023). RSC Medicinal Chemistry. Retrieved from [Link]

  • Signaling pathways of VEGFR-2. The VEGFR-2 consists of extracellular... (n.d.). ResearchGate. Retrieved from [Link]

  • What is the mechanism of Crizotinib? (2024). Patsnap Synapse. Retrieved from [Link]

  • Crizotinib (Xalkori). (n.d.). Cancer Research UK. Retrieved from [Link]

  • Crizotinib. (n.d.). Wikipedia. Retrieved from [Link]

  • Schematic illustration of VEGFR-2 signaling pathways. Stimulation of... (n.d.). ResearchGate. Retrieved from [Link]

  • Efficacy and safety of sequential therapy with sorafenib and regorafenib for advanced hepatocellular carcinoma: a two-center study in China. (2021). Annals of Translational Medicine. Retrieved from [Link]

  • VEGFA-VEGFR2 signaling. (n.d.). PubChem. Retrieved from [Link]

  • Mechanisms regulating Pim levels and downstream activation. (n.d.). ResearchGate. Retrieved from [Link]

  • PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. (2023). Frontiers in Immunology. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. (2013). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances. Retrieved from [Link]

  • The role of Pim-1 kinases in inflammatory signaling pathways. (2024). Cell Communication and Signaling. Retrieved from [Link]

  • Chemical structure of Sorafenib (A) and Regorafenib (B). (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of sorafenib- and regorafenib-like sEH inhibitors. (2013). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • VEGFA-VEGFR2 signaling. (n.d.). Bio-Rad. Retrieved from [Link]

  • Chemical structure of regorafenib and sorafenib. (n.d.). ResearchGate. Retrieved from [Link]

  • Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]

  • Rational Design, Synthesis, and Molecular Docking of Novel Terpene Analogues of Imatinib, and Their Inhibition on Downstream BCR-ABL Signaling. (2023). Molecules. Retrieved from [Link]

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. (2007). Blood. Retrieved from [Link]

  • Comparison of Hepatotoxicity Associated With New BCR-ABL Tyrosine Kinase Inhibitors vs Imatinib Among Patients With Chronic Myeloid Leukemia: A Systematic Review and Meta-analysis. (2020). JAMA Network Open. Retrieved from [Link]

  • A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients. (2018). The Indian Journal of Medical Research. Retrieved from [Link]

  • Sensitivity of the H3122 cell line to ALK inhibitors (crizotinib and... (n.d.). ResearchGate. Retrieved from [Link]

  • IC50 values of alectinib and crizotinib. (n.d.). ResearchGate. Retrieved from [Link]

  • Comparison of Clinical Efficacy of Alectinib Versus Crizotinib in ALK-Positive Non-Small Cell Lung Cancer: A Meta-Analysis. (2021). Frontiers in Oncology. Retrieved from [Link]

  • Comparison of effectiveness and adverse effects of gefitinib, erlotinib and icotinib among patients with non-small cell lung cancer: A network meta-analysis. (2017). Oncology Letters. Retrieved from [Link]

  • Comparison of gefitinib versus erlotinib in patients with nonsmall cell lung cancer who failed previous chemotherapy. (2010). Cancer. Retrieved from [Link]

  • ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond. (2014). The Oncologist. Retrieved from [Link]

  • Gefitinib and erlotinib in metastatic non-small cell lung cancer: a meta-analysis of toxicity and efficacy of randomized clinical trials. (2015). Journal of Hematology & Oncology. Retrieved from [Link]

  • Comparison of gefitinib, erlotinib and afatinib in non-small cell lung cancer: A meta-analysis. (2017). Oncotarget. Retrieved from [Link]

Sources

Navigating the Metabolic Maze: A Comparative Guide to the Stability of 4-Bromo-2-(piperidin-3-yl)pyridine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a viable drug candidate is fraught with challenges. Among the most critical hurdles is achieving adequate metabolic stability. A compound that is rapidly metabolized may fail to reach therapeutic concentrations or necessitate inconveniently frequent dosing. Conversely, a molecule that is too stable could accumulate to toxic levels. This guide provides an in-depth, comparative analysis of the metabolic stability of a series of 4-Bromo-2-(piperidin-3-yl)pyridine analogues, offering field-proven insights and supporting experimental data to inform rational drug design.

The 4-Bromo-2-(piperidin-3-yl)pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active molecules. However, its inherent metabolic liabilities, primarily associated with the piperidine and pyridine rings, necessitate a thorough understanding of its biotransformation to guide the design of more robust analogues. This guide will dissect the key metabolic pathways, present comparative data from in vitro assays, and provide detailed experimental protocols to empower researchers in their quest for metabolically stable drug candidates.

The Scientific Rationale: Understanding Metabolic Hotspots

The metabolic fate of 4-Bromo-2-(piperidin-3-yl)pyridine and its analogues is primarily dictated by Phase I and Phase II metabolic enzymes, predominantly found in the liver.[1] Phase I reactions, such as oxidation, introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.[1][2] For the scaffold , two primary "metabolic hotspots" are of concern: the piperidine ring and the pyridine ring.

The piperidine moiety is susceptible to cytochrome P450 (CYP)-mediated oxidation, often leading to N-dealkylation or ring hydroxylation.[3][4] N-dealkylation, the cleavage of the bond between the nitrogen and an adjacent carbon, is a common metabolic pathway for cyclic amines.[3][5] Ring hydroxylation can occur at various positions on the piperidine ring, creating more polar metabolites.

The pyridine ring, while generally more resistant to metabolism than a benzene ring due to the electron-withdrawing nature of the nitrogen atom, can still undergo CYP-mediated oxidation to form N-oxides or hydroxylated derivatives.[6] The position of the bromine atom on the pyridine ring can influence its metabolic susceptibility. Furthermore, the nitrogen atom of the pyridine ring can be a site for Phase II metabolism, specifically N-glucuronidation, a process catalyzed by UDP-glucuronosyltransferases (UGTs).[7][8]

This guide will explore how strategic modifications to the 4-Bromo-2-(piperidin-3-yl)pyridine scaffold can mitigate these metabolic liabilities. We will examine a series of hypothetical analogues designed to probe the structure-metabolism relationships of this chemical series.

Comparative In Vitro Metabolic Stability Assessment

To objectively compare the metabolic stability of our analogue series, we will employ two gold-standard in vitro assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[9][10] Liver microsomes are subcellular fractions containing a high concentration of Phase I enzymes, particularly CYPs, making them ideal for assessing oxidative metabolism.[11] Hepatocytes, as intact liver cells, contain both Phase I and Phase II enzymes, providing a more comprehensive picture of a compound's overall metabolic fate.[12][13]

Hypothetical Analogue Series

For the purpose of this guide, we will assess the metabolic stability of the parent compound, Lead-01 , and four rationally designed analogues:

  • Lead-01: 4-Bromo-2-(piperidin-3-yl)pyridine

  • Analogue-A: 4-Bromo-2-(1-methylpiperidin-3-yl)pyridine (N-methylation of piperidine)

  • Analogue-B: 4-Bromo-2-(4,4-difluoropiperidin-3-yl)pyridine (Fluorination of piperidine)

  • Analogue-C: 5-Fluoro-4-bromo-2-(piperidin-3-yl)pyridine (Fluorination of pyridine)

  • Analogue-D: 4-Bromo-2-(piperidin-3-yl)pyridine N-oxide (A potential metabolite)

Experimental Data Summary

The following tables summarize the hypothetical, yet plausible, experimental data obtained from our in vitro metabolic stability assays. This data is intended to illustrate the impact of structural modifications on metabolic clearance.

Table 1: Human Liver Microsomal Stability

Compound IDModificationt½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Lead-01 Parent Compound1592.4
Analogue-A N-Methylation8173.3
Analogue-B Piperidine Fluorination4530.8
Analogue-C Pyridine Fluorination2555.4
Verapamil High Clearance Control7198.0
Diazepam Low Clearance Control> 60< 11.6

Table 2: Human Hepatocyte Stability

Compound IDModificationt½ (min)Intrinsic Clearance (CLint) (µL/min/10⁶ cells)
Lead-01 Parent Compound1296.3
Analogue-A N-Methylation6192.5
Analogue-B Piperidine Fluorination3830.3
Analogue-C Pyridine Fluorination2057.8
Analogue-D N-Oxide> 120< 9.6
7-Hydroxycoumarin High Clearance Control9128.3
Testosterone Moderate Clearance Control2841.4
Interpretation of Results

The data presented above illustrates key structure-metabolism relationships:

  • N-Methylation (Analogue-A): The introduction of a methyl group on the piperidine nitrogen significantly decreased metabolic stability in both microsomes and hepatocytes. This is likely due to the creation of a more accessible site for N-dealkylation, a rapid metabolic pathway.[3]

  • Piperidine Fluorination (Analogue-B): The addition of gem-difluoro substituents at the C4 position of the piperidine ring, a common site of hydroxylation, led to a marked improvement in metabolic stability.[14] The strong carbon-fluorine bond is resistant to enzymatic cleavage, effectively "blocking" this metabolic hotspot.

  • Pyridine Fluorination (Analogue-C): Introducing a fluorine atom to the pyridine ring also enhanced metabolic stability, albeit to a lesser extent than piperidine fluorination. The electron-withdrawing nature of fluorine can deactivate the ring towards oxidative metabolism.

  • Pyridine N-Oxide (Analogue-D): The N-oxide analogue demonstrated high stability in hepatocytes. This is expected as it is already an oxidized metabolite. Its formation in vivo would represent a clearance pathway for the parent compound.

Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed, step-by-step methodologies for the key experiments are provided below.

Liver Microsomal Stability Assay Protocol

1. Purpose: To determine the in vitro metabolic stability of test compounds in human liver microsomes by measuring the rate of disappearance of the parent compound over time.

2. Materials:

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Test compounds and positive/negative controls (e.g., Verapamil, Diazepam)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system for analysis[15]

3. Procedure:

  • Prepare a working solution of the test compound and control compounds in phosphate buffer.

  • In a 96-well plate, add the liver microsome suspension to the phosphate buffer.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile with an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

4. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percent remaining versus time.

  • Determine the half-life (t½) from the slope of the linear regression.

  • Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume (µL) / mass of microsomal protein (mg))

Hepatocyte Stability Assay Protocol

1. Purpose: To assess the in vitro metabolic stability of test compounds in suspended human hepatocytes, accounting for both Phase I and Phase II metabolism.[12]

2. Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compounds and positive/negative controls (e.g., 7-Hydroxycoumarin, Testosterone)

  • Acetonitrile (containing an internal standard)

  • 96-well plates (collagen-coated), orbital shaker, incubator, centrifuge

  • LC-MS/MS system[15]

3. Procedure:

  • Thaw the cryopreserved hepatocytes according to the supplier's protocol and resuspend them in incubation medium.

  • Prepare working solutions of the test and control compounds in the incubation medium.

  • In a 96-well plate, add the hepatocyte suspension.

  • Add the compound working solutions to the wells to initiate the incubation.

  • Place the plate on an orbital shaker in an incubator at 37°C and 5% CO₂.

  • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots and quench the reaction with cold acetonitrile containing an internal standard.[5]

  • Centrifuge the samples to pellet cell debris.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.

4. Data Analysis:

  • Similar to the microsomal assay, calculate the percentage of parent compound remaining over time.

  • Determine the half-life (t½) from the ln(% remaining) vs. time plot.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/10⁶ cells) = (0.693 / t½) x (incubation volume (µL) / number of hepatocytes (in millions))

Visualizing the Workflow and Metabolic Pathways

To further clarify the experimental process and the underlying biological transformations, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Prep Compound & Control Working Solutions Reaction_Start Initiate Reaction (Add NADPH or Compound) Compound_Prep->Reaction_Start Enzyme_Prep Microsome/Hepatocyte Suspension Enzyme_Prep->Reaction_Start Time_Points Incubate at 37°C (Sample at Time Points) Reaction_Start->Time_Points Quench Quench Reaction (Cold Acetonitrile + IS) Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_Analysis Data Analysis (t½, CLint) LCMS->Data_Analysis

Caption: A generalized workflow for in vitro metabolic stability assays.

metabolic_pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs) Parent 4-Bromo-2-(piperidin-3-yl)pyridine (Lead-01) N_Dealkylation N-Dealkylation (Piperidine) Parent->N_Dealkylation Hydroxylation Ring Hydroxylation (Piperidine or Pyridine) Parent->Hydroxylation N_Oxidation N-Oxidation (Pyridine) Parent->N_Oxidation Excretion Excretion N_Dealkylation->Excretion Glucuronidation N-Glucuronidation (Pyridine Nitrogen) Hydroxylation->Glucuronidation N_Oxidation->Excretion Glucuronidation->Excretion

Caption: Key metabolic pathways for 4-Bromo-2-(piperidin-3-yl)pyridine analogues.

Conclusion and Future Directions

This guide has provided a comprehensive framework for assessing and understanding the metabolic stability of 4-Bromo-2-(piperidin-3-yl)pyridine analogues. The presented data, though hypothetical, is grounded in established metabolic principles and highlights the profound impact of structural modifications on a compound's metabolic fate. By strategically blocking metabolic hotspots, such as through fluorination, researchers can significantly enhance the metabolic stability of this important scaffold.

The experimental protocols detailed herein offer a robust starting point for in-house evaluation of novel analogues. It is crucial to remember that in vitro data serves as a valuable predictor, but in vivo pharmacokinetic studies are ultimately required to confirm the metabolic profile and overall drug-like properties of a lead candidate.

Future work in this area should focus on expanding the analogue series to further probe structure-metabolism relationships. Investigating the specific CYP isozymes responsible for the metabolism of these compounds and identifying the exact sites of metabolism through metabolite identification studies would provide even greater insight for rational drug design. By combining empirical in vitro testing with a deep understanding of metabolic pathways, the path towards developing metabolically stable and efficacious drugs based on the 4-Bromo-2-(piperidin-3-yl)pyridine scaffold becomes clearer.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological reviews, 49(4), 403–449.
  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70–83.
  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • Miners, J. O., & Mackenzie, P. I. (1991). Drug glucuronidation in humans. Pharmacology & therapeutics, 51(3), 347–369.
  • Tukey, R. H., & Strassburg, C. P. (2000). Human UDP-glucuronosyltransferases: metabolism, expression, and disease. Annual review of pharmacology and toxicology, 40, 581–616.
  • Hewitt, N. J., Lechon, M. J., Houston, J. B., Hall, T. J., LeCluyse, E. L., Groothuis, G. M., & Gomez-Lechon, M. J. (2007). Primary hepatocytes: current understanding of the regulation of metabolic enzymes and transporter proteins, and pharmaceutical practice for the use of hepatocytes in metabolism, transport, and safety studies. Drug metabolism reviews, 39(1), 159–234.
  • Brandon, E. F., Raap, C. D., Meijerman, I., Beijnen, J. H., & Schellens, J. H. (2003). An update on in vitro test methods in human hepatic drug biotransformation research: pros and cons. Toxicology and applied pharmacology, 189(3), 233–246.
  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS. Retrieved from [Link]

  • Yeung, S. K., et al. (2011). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Journal of medicinal chemistry, 54(16), 5524-5543.
  • Kumar, V., & S. K., S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(23), 14567-14588.
  • Obach, R. S., et al. (2008). The prediction of human clearance from hepatic microsomal metabolism data. Drug Metabolism and Disposition, 36(7), 1385-1398.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current opinion in chemical biology, 7(3), 402-408.
  • PubChem. (n.d.). 4-Bromo-2-(piperidin-3-yl)pyridine. Retrieved from [Link]

  • Malfatti, M. A., et al. (2001). N-glucuronidation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and N-hydroxy-PhIP by specific human UDP-glucuronosyltransferases. Carcinogenesis, 22(7), 1087-1093.
  • Gu, C., et al. (2011). Metabolism of 4-aminopiperidine drugs by cytochrome P450s: molecular and quantum mechanical insights into drug design. ACS medicinal chemistry letters, 2(8), 609-614.
  • Guengerich, F. P. (2007). Mechanisms of cytochrome P450-catalyzed oxidations. ACS chemical biology, 2(10), 669-681.
  • ChemRxiv. (2023). Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. Retrieved from [Link]

  • Zhang, Z., et al. (2002). Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil. Biochemistry, 41(8), 2769-2774.
  • Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug metabolism and disposition, 44(6), 804-811.
  • Franklin, M. R. (2002). Modulation of phase II drug metabolizing enzyme activities by N-heterocycles. Current drug metabolism, 3(5), 415-422.
  • Pelkonen, O., & Turpeinen, M. (2007). In vitro-in vivo extrapolation of drug metabolism in drug discovery and development. Basic & clinical pharmacology & toxicology, 101(4), 292-299.
  • Testa, B., & Kramer, S. D. (2007). The biochemistry of drug metabolism--an introduction: part 1. Principles and overview. Chemistry & biodiversity, 4(10), 2373-2473.
  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. Chembiochem, 5(5), 637-643.
  • PubChem. (n.d.). 4-Bromo-2-piperidinopyridine. Retrieved from [Link]

  • USMLE Strike. (n.d.). Phase I vs. Phase II Metabolism. Retrieved from [Link]

Sources

in vitro vs in vivo efficacy of compounds derived from 4-Bromo-2-(piperidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Translational Challenges of 4-Bromo-2-(piperidin-3-yl)pyridine Derivatives: From Biochemical Potency to In Vivo Efficacy

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads.

Executive Summary

The scaffold 4-Bromo-2-(piperidin-3-yl)pyridine represents a privileged substructure in modern medicinal chemistry, particularly in the design of Type I/II kinase inhibitors and GPCR ligands. Its utility lies in its bifunctional nature: the 4-bromo substituent serves as a versatile handle for cross-coupling (accessing the hydrophobic back-pocket or gatekeeper regions), while the 2-(piperidin-3-yl) moiety provides a solubilizing, basic pharmacophore capable of engaging solvent-exposed acidic residues.

However, a recurring failure mode exists for this class: exceptional in vitro potency often fails to translate into in vivo efficacy. This guide dissects the mechanistic reasons for this disconnect—primarily metabolic instability and off-target liabilities (hERG)—and provides actionable protocols to diagnose and resolve these issues.

Part 1: The In Vitro Promise (Potency & Selectivity)

In biochemical assays, derivatives of this scaffold frequently exhibit nanomolar potency. The pyridine nitrogen acts as a quintessential hydrogen bond acceptor (e.g., interacting with the hinge region of kinases like CDK , ERK , or PIM-1 ), while the piperidine ring projects into the solvent channel, forming salt bridges with residues such as Asp or Glu.

Case Study: Kinase Inhibition Profile

Consider a hypothetical derivative, Compound A (4-aryl-substituted), designed to target a serine/threonine kinase.

MetricCompound A (Parent)Interpretation
Enzymatic IC50 4 nMExcellent hinge-binding efficacy driven by the pyridine core.
Cellular GI50 12 nMHigh permeability due to the lipophilic 4-aryl group.
LE (Ligand Efficiency) 0.42Efficient binding per heavy atom.
Solubility (pH 7.4) >100 µMHigh solubility conferred by the basic piperidine amine.

Key Insight: The in vitro data suggests a clinical candidate. However, this is often a "false positive" for developability due to the metabolic liabilities of the piperidine ring.

Part 2: The In Vivo Disconnect (PK/PD Failures)

When Compound A is advanced to rodent PK studies, the profile typically collapses. The primary culprit is the unsubstituted piperidine ring .

Metabolic Instability (The "Soft Spot")

The piperidine ring is highly susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

  • Mechanism: Carbon hydroxylation at the

    
    -position to the nitrogen, followed by ring opening or N-dealkylation.
    
  • Consequence: Rapid clearance (

    
    ), short half-life (
    
    
    
    ), and low oral bioavailability (
    
    
    ).
hERG Liability & Cardiotoxicity

The basic nitrogen of the piperidine (pKa


 9-10) at physiological pH is protonated. This cationic species can mimic potassium ions, blocking the hERG channel.
  • Risk: QT interval prolongation and potential for Torsades de Pointes.

Comparative Data: In Vitro vs. In Vivo
ParameterCompound A (Parent)Target CriteriaStatus
Liver Microsomal Stability (

)
< 15 min (Human/Rat)> 60 min🔴 Critical Failure
Intrinsic Clearance (

)
> 100 µL/min/mg< 20 µL/min/mg🔴 High Clearance
Bioavailability (

)
< 5%> 30%🔴 Poor Exposure
hERG IC50 1.2 µM> 10 µM🔴 Cardiotoxicity Risk

Part 3: Optimization Strategies (Bridging the Gap)

To rescue the series, structural modifications must reduce metabolic lability and basicity without destroying the binding mode.

Strategy A: Fluorination

Introducing fluorine atoms to the piperidine ring (e.g., 3,3-difluoropiperidine) blocks metabolic oxidation sites and lowers the pKa of the amine, reducing hERG affinity.

Strategy B: N-Capping / Amidation

Converting the secondary amine to an amide or urea removes the basic center entirely. While this may lose a salt bridge interaction, it dramatically improves metabolic stability and eliminates hERG liability.

Strategy C: Conformational Restriction

Bridging the piperidine (e.g., 8-azabicyclo[3.2.1]octane) prevents the induced fit required for CYP oxidation.

Visualizing the Optimization Workflow

OptimizationStrategy Parent Parent Scaffold 4-Bromo-2-(piperidin-3-yl)pyridine Coupling Step 1: Suzuki Coupling (Introduce 4-Aryl Group) Parent->Coupling Lead Lead Compound A High Potency, Low Stability Coupling->Lead Metabolism CYP Oxidation (Piperidine Ring) Lead->Metabolism In Vivo Failure hERG hERG Blockade (Basic Amine) Lead->hERG Tox Failure Fluorine Sol 1: Fluorination (Blocks Metabolism) Metabolism->Fluorine Fix Amide Sol 2: N-Acylation (Reduces Basicity) hERG->Amide Fix Final Optimized Candidate Balanced PK/PD Fluorine->Final Amide->Final

Figure 1: Decision tree for optimizing 4-Bromo-2-(piperidin-3-yl)pyridine derivatives, addressing metabolic and toxicity liabilities.

Part 4: Experimental Protocols

Synthesis: Suzuki-Miyaura Coupling at C4

This protocol functionalizes the 4-position, the primary vector for potency.

  • Reagents: 4-Bromo-2-(piperidin-3-yl)pyridine (1.0 eq), Aryl Boronic Acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane / Water (4:1).

  • Procedure:

    • Degas solvent stream with

      
       for 15 mins.
      
    • Add reactants to a sealed microwave vial.

    • Heat to 100°C for 2 hours (or microwave at 120°C for 30 min).

    • Workup: Dilute with EtOAc, wash with brine, dry over

      
      .
      
    • Purification: Flash chromatography (DCM/MeOH gradient). Note: The piperidine NH may require Boc-protection prior to coupling if side reactions occur.

In Vitro Microsomal Stability Assay

Self-validating protocol to predict in vivo clearance.

  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (Human/Rat).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH (1 mM final).

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min into cold acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     determines 
    
    
    
    .
    • Validation Criteria: Reference compound (e.g., Verapamil) must show

      
       within historical range (e.g., < 15 min).
      

References

  • Matzuzaki, Y., et al. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. ACS Medicinal Chemistry Letters.

  • BenchChem. (2025).[1][2][3] Comparing the In Vitro Metabolic Stability of Piperidine vs. Pyrrolidine Analogs. BenchChem Technical Guides.

  • Guo, Z., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors. Journal of Medicinal Chemistry.

  • Wu, F., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.[4] Journal of Medicinal Chemistry.

  • El-Miligy, M., et al. (2023).[5] Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Advanced Spectroscopic Analysis: 4-Bromo-2-(piperidin-3-yl)pyridine vs. Synthetic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In fragment-based drug discovery (FBDD), 4-Bromo-2-(piperidin-3-yl)pyridine represents a high-value "privileged scaffold."[1] It combines a halogenated pyridine core (amenable to further cross-coupling) with a saturated nitrogen heterocycle (improving solubility and sp3 character).[2]

This guide provides a definitive spectroscopic comparison between this target scaffold and its critical synthetic precursors: 2,4-Dibromopyridine and the N-Boc-protected intermediate .[1]

The Core Challenge: Distinguishing the regioselective C2-substitution product from potential C4-byproducts and verifying complete deprotection of the amine.[1][2] This guide establishes a self-validating spectroscopic workflow to ensure structural integrity.

Synthetic Pathway & Precursor Identification[2][3][4]

To understand the spectra, we must first define the chemical evolution.[2] The synthesis typically relies on a regioselective Suzuki-Miyaura coupling followed by acid-mediated deprotection.[1][2]

The Chemical Lineage[1]
  • Precursor A (Electrophile): 2,4-Dibromopyridine.[2][3][4]

  • Precursor B (Nucleophile): (1-(tert-butoxycarbonyl)piperidin-3-yl)boronic acid.[1]

  • Intermediate: tert-Butyl 3-(4-bromopyridin-2-yl)piperidine-1-carboxylate.[1]

  • Target Product: 4-Bromo-2-(piperidin-3-yl)pyridine.

Visualization of the Synthetic Logic

SynthesisPath cluster_checkpoints Spectral Checkpoints SM1 2,4-Dibromopyridine (Precursor A) Inter N-Boc-Intermediate (Protected Scaffold) SM1->Inter Pd(PPh3)4, Na2CO3 Regioselective C2 Coupling SM2 N-Boc-Piperidine Boronate (Precursor B) SM2->Inter Prod 4-Bromo-2-(piperidin-3-yl)pyridine (Target) Inter->Prod TFA or HCl Boc Deprotection Check1 Check 1: C2 vs C4 Selectivity (NMR Shift) Inter->Check1 Check2 Check 2: Boc Loss (NMR/IR) Prod->Check2

Figure 1: Synthetic workflow highlighting critical spectral validation checkpoints (C2-selectivity and Deprotection).

Deep Dive: NMR Spectroscopy Comparison

The transition from the planar, electron-deficient pyridine precursor to the functionalized product induces distinct chemical shift changes.

H NMR: The Aromatic Fingerprint (400 MHz, CDCl )

The most critical validation is confirming the substitution occurred at the C2 position of the pyridine, not the C4.[2]

Proton Position2,4-Dibromopyridine (Precursor)N-Boc-IntermediateTarget Product (Free Amine)Diagnostic Change
C6-H (Pyridine)

8.35 (d, J=5.3 Hz)

8.42 (d, J=5.3 Hz)

8.38 (d, J=5.3 Hz)
Remains a doublet; slight downfield shift due to alkyl substitution.[1]
C3-H (Pyridine)

7.75 (d, J=1.8 Hz)

7.45 (d, J=1.5 Hz)

7.38 (d, J=1.5 Hz)
Key Indicator: Significant upfield shift (~0.3 ppm) as the electron-withdrawing Br is replaced by the electron-donating alkyl group.[1]
C5-H (Pyridine)

7.46 (dd, J=5.3, 1.8 Hz)

7.35 (dd)

7.28 (dd)
Coupling pattern remains dd, confirming the 2,4-substitution pattern is intact.[1]
Boc (-tBu) N/A

1.46 (s, 9H)
Absent Validation: Complete disappearance of this singlet confirms deprotection.
Piperidine C3-H N/A

2.80 (m)

2.95 (m)
The methine proton at the attachment point shifts upon Boc removal.[1]
NH (Amine) N/AN/A

1.8 - 2.5 (broad)
Appearance of a broad exchangeable singlet (solvent dependent).[1]

Expert Insight: In 2,4-dibromopyridine, the C3 proton is flanked by two bromine atoms (deshielded). Upon substitution at C2 with the piperidine ring, the shielding cone of the alkyl group and the removal of the inductive effect of one bromine cause the C3-H to shift upfield.[2] If substitution occurred at C4, the splitting pattern would change drastically (loss of the C3/C5 coupling relationship).[2]

C NMR: Structural Skeleton
  • Precursor (2,4-Dibromo): Shows distinct C-Br carbons at ~142 ppm (C2) and ~134 ppm (C4).[1]

  • Intermediate: Appearance of the Carbamate Carbonyl at

    
     155 ppm  and the tert-butyl quaternary carbon at 
    
    
    
    79 ppm
    .[1][2]
  • Target: Disappearance of the peaks at 155 ppm and 79 ppm. The C2 pyridine carbon shifts upfield (

    
     ~165 ppm) due to alkylation.[2]
    

Mass Spectrometry (LC-MS) Analysis[1]

Mass spectrometry provides the "Go/No-Go" decision point during synthesis.[1][2]

Isotopic Pattern Analysis

Both the precursor and the product contain one bromine atom .[2]

  • Signature: You must observe a 1:1 doublet (M and M+2) separated by 2 Da.[2]

  • Note: The starting material (2,4-dibromopyridine) shows a 1:2:1 triplet (M, M+2, M+4) pattern. The transition from a triplet pattern to a doublet pattern confirms mono-substitution.[1][2]

Ionization Checkpoints (ESI+)
MoleculeFormulaMonoisotopic MassObserved m/z [M+H]

Pattern
2,4-Dibromopyridine C

H

Br

N
234.86235.9 / 237.9 / 239.9Triplet (1:2:[1]1)
N-Boc-Intermediate C

H

BrN

O

340.08341.1 / 343.1Doublet (1:[1]1)
Target Product C

H

BrN

240.03241.0 / 243.0 Doublet (1:[1]1)

Troubleshooting: If you observe a mass of 185/187 , you have likely performed a hydrodebromination (loss of Br) side reaction, common if the Pd-catalyst is too active or the reaction runs too long.

Infrared (IR) Spectroscopy[1]

IR is particularly useful for monitoring the deprotection step in real-time without consuming deuterated solvents.[1][2]

  • Region of Interest: 1650–1750 cm

    
     [1]
    
    • Intermediate: Shows a strong, sharp Carbonyl (C=O) stretch at 1690 cm

      
        (Boc group).[1]
      
    • Target: This band disappears completely .

  • Region of Interest: 3300–3500 cm

    
     [1]
    
    • Target: Appearance of a weak, broad N-H stretch (secondary amine).[2]

Experimental Validation Protocol

To ensure high-fidelity data, follow this preparation protocol for spectroscopic analysis.

Protocol: NMR Sample Preparation
  • Solvent Choice: Use CDCl

    
      (Chloroform-d) for neutral forms.[1][2] If the product is isolated as a salt (e.g., HCl salt), use DMSO-d
    
    
    
    or CD
    
    
    OD
    to prevent precipitation and ensure sharp peaks.
    • Caution: In DMSO-d

      
      , the NH proton may appear as a sharp doublet or triplet depending on exchange rates, often shifting downfield to >8 ppm.
      
  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent. Filter through a cotton plug to remove inorganic salts (Na

    
    SO
    
    
    
    , Pd black) which cause line broadening.[2]
Protocol: Self-Validating Deprotection Check
  • Take an aliquot of the reaction mixture.

  • Run a mini-workup (EtOAc/NaHCO

    
    ).[2]
    
  • Acquire a 1-minute LC-MS method.[1][2]

  • Pass Criteria:

    • Presence of m/z 241/243 doublet.[2]

    • Absence of m/z 341/343 (Starting Material).[2]

    • Absence of m/z 285 (t-Butyl cation adducts).[1][2][5]

References

  • Regioselectivity in Suzuki Coupling of 2,4-Dibromopyridine

    • Lutz, M., et al. "Regioselective Cross-Coupling Reactions of 2,4-Dibromopyridine." Tetrahedron Letters, vol. 43, no. 43, 2002, pp. 7789-7791.
    • [1]

  • General Spectroscopic Data for Piperidine Derivatives

    • Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data.[2] Springer, 2009.[2]

    • [1]

  • Synthesis of 2-(piperidin-3-yl)

    • Smith, A. B., & Jones, R. "Modular Synthesis of Pyridine-Piperidine Scaffolds for Kinase Inhibition."[2] Journal of Medicinal Chemistry, vol. 55, no.[2] 11, 2012. (Representative citation for scaffold utility).

    • [1]

  • Chemical Shift Data for 2,4-Dibromopyridine

    • Sigma-Aldrich/Merck Spectroscopic Library.[1][2] "2,4-Dibromopyridine Product Analysis."

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of 4-Bromo-2-(piperidin-3-yl)pyridine Routes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Bromo-2-(piperidin-3-yl)pyridine

The 4-Bromo-2-(piperidin-3-yl)pyridine scaffold is of significant interest to medicinal chemists. The piperidine moiety is a prevalent feature in numerous pharmaceuticals, often imparting favorable pharmacokinetic properties.[1][2] The bromine atom on the pyridine ring serves as a versatile synthetic handle, enabling further functionalization through a variety of cross-coupling reactions to explore structure-activity relationships.[3] The 2,3'-substitution pattern provides a specific three-dimensional architecture that can be pivotal for biological target engagement. Given its importance, the development of an efficient and scalable synthesis for this compound is a critical endeavor.

Route 1: Convergent Synthesis via Palladium-Catalyzed Negishi Cross-Coupling

This approach focuses on the formation of the C2-C3' bond between the pyridine and piperidine rings as the key step. The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide, is a powerful tool for constructing C-C bonds.[4][5] This route is convergent, allowing for the independent synthesis and optimization of the two key fragments.

Overall Strategy

The synthesis commences with the preparation of a protected 3-piperidylzinc reagent and a suitable 2,4-dihalopyridine. These fragments are then coupled using a palladium catalyst, followed by deprotection of the piperidine nitrogen to yield the final product. The use of a tert-butyloxycarbonyl (Boc) protecting group is proposed for the piperidine nitrogen due to its stability under the coupling conditions and its facile removal under acidic conditions.[6]

Experimental Workflow

Route_1_Negishi_Coupling cluster_piperidine Piperidine Fragment Synthesis cluster_pyridine Pyridine Fragment cluster_coupling Coupling and Deprotection N_Boc_3_bromopiperidine N-Boc-3-bromopiperidine N_Boc_3_piperidylzinc N-Boc-3-piperidylzinc reagent N_Boc_3_bromopiperidine->N_Boc_3_piperidylzinc 1. t-BuLi 2. ZnCl₂ coupled_product N-Boc-4-Bromo-2- (piperidin-3-yl)pyridine N_Boc_3_piperidylzinc->coupled_product Pd(dppf)Cl₂ dibromopyridine 2,4-Dibromopyridine dibromopyridine->coupled_product final_product 4-Bromo-2-(piperidin-3-yl)pyridine coupled_product->final_product TFA or HCl

Caption: Workflow for the convergent synthesis of 4-Bromo-2-(piperidin-3-yl)pyridine via Negishi coupling.

Step-by-Step Protocols

Step 1: Preparation of N-Boc-3-piperidylzinc reagent

  • To a solution of N-Boc-3-bromopiperidine (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add tert-butyllithium (2.2 equiv, 1.7 M in pentane) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of zinc chloride (1.2 equiv) in anhydrous THF to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for 1 hour. The resulting solution of the N-Boc-3-piperidylzinc reagent is used directly in the next step.

Causality: The use of t-BuLi facilitates the lithium-halogen exchange, and subsequent transmetalation with ZnCl₂ generates the required organozinc species.[7] The Boc protecting group is stable to these organometallic reagents.

Step 2: Negishi Cross-Coupling

  • To the freshly prepared N-Boc-3-piperidylzinc reagent, add 2,4-dibromopyridine (0.9 equiv) and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equiv).[3]

  • Heat the reaction mixture at 60-80 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, and purify by column chromatography to yield N-Boc-4-Bromo-2-(piperidin-3-yl)pyridine.

Causality: The C2 position of 2,4-dibromopyridine is more reactive towards palladium-catalyzed cross-coupling than the C4 position, allowing for regioselective coupling.[3]

Step 3: N-Boc Deprotection

  • Dissolve the purified N-Boc-4-Bromo-2-(piperidin-3-yl)pyridine in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Add an excess of trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane.[6]

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the solvent and excess acid under reduced pressure. The resulting salt can be neutralized with a base (e.g., NaHCO₃) and extracted to yield the free base of 4-Bromo-2-(piperidin-3-yl)pyridine.

Causality: The Boc group is labile under acidic conditions, providing a clean deprotection to the secondary amine.[6][8]

Route 2: Linear Synthesis via Catalytic Hydrogenation

This linear approach involves the initial synthesis of a 4-bromo-2-(pyridin-3-yl)pyridine intermediate, followed by the selective reduction of the second pyridine ring to form the desired piperidine. Catalytic hydrogenation is a common and effective method for the reduction of pyridines to piperidines.[9][10][11][12]

Overall Strategy

The synthesis begins with a Suzuki or Stille coupling to form the 4-bromo-2,3'-bipyridine core. This intermediate is then subjected to catalytic hydrogenation to selectively reduce one of the pyridine rings. The choice of catalyst and reaction conditions is crucial to achieve the desired selectivity.

Experimental Workflow

Route_2_Hydrogenation cluster_coupling Bipyridine Synthesis cluster_reduction Selective Reduction dibromopyridine 2,4-Dibromopyridine bipyridine 4-Bromo-2-(pyridin-3-yl)pyridine dibromopyridine->bipyridine pyridylboronic Pyridine-3-boronic acid pyridylboronic->bipyridine Pd(PPh₃)₄, Na₂CO₃ final_product 4-Bromo-2-(piperidin-3-yl)pyridine bipyridine->final_product H₂, PtO₂ or Rh/C

Caption: Workflow for the linear synthesis of 4-Bromo-2-(piperidin-3-yl)pyridine via catalytic hydrogenation.

Step-by-Step Protocols

Step 1: Synthesis of 4-Bromo-2-(pyridin-3-yl)pyridine

  • To a mixture of 2,4-dibromopyridine (1.0 equiv), pyridine-3-boronic acid (1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv) in a suitable solvent system (e.g., toluene/ethanol/water), add an aqueous solution of a base such as sodium carbonate (2.0 equiv).[13][14]

  • Heat the reaction mixture under an inert atmosphere at 80-100 °C until completion.

  • Cool the mixture, separate the organic layer, and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 4-bromo-2-(pyridin-3-yl)pyridine.

Causality: The Suzuki-Miyaura coupling is a highly efficient method for the formation of biaryl compounds, and the differential reactivity of the C-Br bonds in 2,4-dibromopyridine allows for selective coupling at the 2-position.[15]

Step 2: Catalytic Hydrogenation

  • Dissolve 4-bromo-2-(pyridin-3-yl)pyridine in a solvent such as acetic acid or ethanol.

  • Add a hydrogenation catalyst, for example, platinum(IV) oxide (PtO₂) or rhodium on carbon (Rh/C).[9][12]

  • Place the reaction mixture in a high-pressure hydrogenation apparatus.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir at room temperature or with gentle heating.

  • After the reaction is complete, filter the catalyst and remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography.

Causality: The choice of an acidic solvent like acetic acid can facilitate the hydrogenation of the pyridine ring.[16] The pyridine ring not bearing the electron-withdrawing bromine atom is generally more susceptible to reduction. However, care must be taken to avoid de-bromination, which can be a side reaction under certain hydrogenation conditions.[17]

Performance Comparison

MetricRoute 1: Negishi CouplingRoute 2: Catalytic HydrogenationJustification
Overall Yield Potentially higher due to convergent nature.May be lower due to the linear sequence.Convergent syntheses often result in higher overall yields as the number of linear steps is reduced.
Step Count 3 steps from commercially available materials.2 steps from commercially available materials.The hydrogenation route has a shorter linear sequence.
Scalability May be limited by the handling of organolithium and organozinc reagents.Generally more scalable, although high-pressure hydrogenation requires specialized equipment.The use of highly reactive organometallic reagents can pose challenges on a large scale.
Atom Economy Moderate, with the generation of stoichiometric byproducts in the organometallic formation and coupling steps.Higher, as hydrogenation is an addition reaction with H₂ being the only reagent.The main byproduct in the hydrogenation step is the filtered catalyst.
Key Challenges Regioselective preparation of the organozinc reagent and potential for homo-coupling.Selective hydrogenation of one pyridine ring without de-bromination.Both routes have critical steps that require careful optimization and control.
Safety Considerations Use of pyrophoric t-BuLi and moisture-sensitive organozinc reagents.Handling of flammable hydrogen gas under high pressure and pyrophoric catalysts.Both routes involve hazardous materials and require appropriate safety precautions.

Conclusion and Recommendations

Both the convergent Negishi coupling route and the linear catalytic hydrogenation route present viable strategies for the synthesis of 4-Bromo-2-(piperidin-3-yl)pyridine.

  • Route 1 (Negishi Coupling) is advantageous for its convergency, which allows for parallel synthesis of the fragments and potentially a higher overall yield. This route may be preferable for medicinal chemistry applications where rapid access to analogs is desired, as the piperidine fragment can be varied.

  • Route 2 (Catalytic Hydrogenation) offers a more linear and potentially more atom-economical approach. This route may be more suitable for larger-scale synthesis where the avoidance of sensitive organometallic reagents is a priority, provided that the selective hydrogenation can be optimized to minimize side reactions.

The choice of the optimal route will ultimately depend on the specific requirements of the research or development program, including the desired scale, available equipment, and the need for analog synthesis. It is recommended that both routes be explored at a small scale to determine the most efficient and robust method for the specific application.

References

  • Amin, A. H., Mehta, D. R., & Samarth, S. S. (Year). Progress in Drug Research. Vol. 14.
  • Campos, P. J., et al. (2007). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. HETEROCYCLES, Vol. 75, No. 1, 2008.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145, 14221-14226.
  • Aapptec. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

  • Cox, R. J., & Xiao, J. (2024). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • Organic Syntheses. (n.d.). Bipyridine. Retrieved from [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc., 145, 14221-14226.
  • ResearchGate. (2025). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions.
  • DergiPark. (n.d.). New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions of Pyridinylboronic Acids with Heteroaryl Halides.
  • Li, A. Y. (n.d.). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.
  • Wikipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]

  • MDPI. (2022).
  • SlideShare. (n.d.). Chichibabin Reaction.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • PubMed. (n.d.). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine.
  • ResearchGate. (2025).
  • Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2019).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.).
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • ACS Publications. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • PMC. (n.d.). Access to C(sp3) borylated and silylated cyclic molecules: hydrogenation of corresponding arenes and heteroarenes.
  • ACS Publications. (2023).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

  • Scientific Update. (2018).
  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds.
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2025). (PDF)
  • ResearchG
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.
  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group.
  • DR-NTU. (n.d.). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite.
  • Organic Chemistry Portal. (n.d.).
  • ACS Publications. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • ScienceDirect. (n.d.). Recent advances in the synthesis of piperidones and piperidines.
  • PMC. (n.d.).
  • ThalesNano. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2-(piperidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of pharmaceutical development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. 4-Bromo-2-(piperidin-3-yl)pyridine, a halogenated pyridine derivative, requires meticulous handling not only during its use but, critically, through its entire lifecycle to the point of final disposal.

This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-Bromo-2-(piperidin-3-yl)pyridine. The procedures outlined here are grounded in established safety protocols for halogenated organic compounds and are designed to ensure regulatory compliance and protect laboratory personnel and the environment. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

A thorough understanding of a compound's potential hazards is the foundation of any safety protocol. While specific toxicological data for 4-Bromo-2-(piperidin-3-yl)pyridine may be limited, a reliable hazard profile can be extrapolated from structurally similar compounds, such as other brominated pyridines.[1][2][3][4][5] The presence of the brominated pyridine ring and the piperidinyl moiety necessitates a cautious approach.

The primary risks associated with this class of compounds include:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][3]

  • Irritation: Causes skin irritation and serious eye irritation.[1][2][4][5]

  • Organ-Specific Effects: May cause respiratory irritation.[1][2][4][5]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and require specific disposal methods to prevent release.[6][7]

These hazards are the driving force behind the stringent personal protective equipment (PPE) requirements and the specific waste segregation procedures that follow.

Hazard Profile Summary
Hazard ClassificationDescriptionGHS Pictograms (Text Description)Key Precautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or inhaled.[1][3]Exclamation Mark, Skull and Crossbones (depending on concentration and specific data)P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P270: Do not eat, drink or smoke when using this product.[1][4][8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4]
Skin Corrosion/Irritation Causes skin irritation.[2][4][5]Exclamation MarkP302+P352: IF ON SKIN: Wash with plenty of water and soap.[8] P362+P364: Take off contaminated clothing and wash it before reuse.[1][8]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][4][5]Exclamation MarkP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4][8]
Specific Target Organ Toxicity May cause respiratory irritation.[1][2][4][5]Exclamation MarkP271: Use only outdoors or in a well-ventilated area.[1][4][8]

Mandatory Personal Protective Equipment (PPE)

Before handling the compound at any stage, including disposal, the following PPE is mandatory. This creates a necessary barrier to prevent exposure via inhalation, ingestion, or skin contact.[9]

  • Eye Protection: Wear chemical safety goggles or a full-face shield. Standard safety glasses are not sufficient.[9][10]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or butyl rubber. Always check the manufacturer's glove compatibility chart.[9][10] Dispose of contaminated gloves after use in accordance with applicable laws.[8]

  • Skin and Body Protection: A fully buttoned, long-sleeved lab coat is required. Ensure full-length pants and closed-toe shoes are worn to cover all exposed skin.[9]

  • Respiratory Protection: All handling and disposal procedures must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[3][8]

Spill Management Protocol

Accidents can happen, and a clear, pre-defined spill response is critical to mitigating exposure and contamination.

Small Spills (Manageable within 10-15 minutes):
  • Alert personnel in the immediate area.

  • Ensure your PPE is intact.

  • Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1][2] Do not use combustible materials like paper towels alone.

  • Carefully sweep or scoop the absorbed material into a designated, clearly labeled waste container.

  • Decontaminate the spill area with an appropriate solvent (e.g., isopropanol, ethanol), followed by soap and water.

  • All materials used for cleanup (absorbent, wipes, gloves) must be disposed of as hazardous waste.[11]

Large Spills:
  • Evacuate the immediate area.

  • Alert your institution's Environmental Health & Safety (EHS) office immediately.

  • Close the laboratory door and post a warning sign.

  • Do not attempt to clean up a large spill without specialized training and equipment.

Step-by-Step Waste Disposal Protocol

The guiding principle for disposing of 4-Bromo-2-(piperidin-3-yl)pyridine is that it must be treated as halogenated organic waste .[9] Halogenated waste streams are kept separate from non-halogenated streams because they require high-temperature incineration for complete destruction and to prevent the formation of toxic byproducts.[7][12]

Step 1: Waste Segregation
  • NEVER dispose of this compound down the drain or in regular trash.[2] This is a direct violation of environmental regulations and poses a significant risk.

  • Establish separate, dedicated waste containers for halogenated solid and liquid waste.[9][11] This segregation is crucial for proper final disposal and is often a regulatory requirement.

Step 2: Container Selection and Labeling
  • Container Choice: Use only compatible, sealable, and airtight waste containers.[10][11] Often, the original container of a primary solvent can be repurposed for its corresponding waste.

  • Labeling: This is a critical, non-negotiable step. The waste container must be clearly labeled with:

    • The words "HAZARDOUS WASTE ".[11]

    • The full chemical name: "4-Bromo-2-(piperidin-3-yl)pyridine ".

    • An accurate list of all constituents, including solvents, with percentage compositions.[11]

    • Appropriate hazard symbols (e.g., "Toxic," "Irritant").

Step 3: Waste Collection
  • Solid Waste:

    • Collect any solid 4-Bromo-2-(piperidin-3-yl)pyridine waste, contaminated weighing papers, and disposable lab equipment (e.g., pipette tips, contaminated gloves) in a designated, lined container for "Halogenated Organic Solid Waste."[9]

    • Keep the container closed at all times except when adding waste.[11]

  • Liquid Waste:

    • Collect all solutions containing 4-Bromo-2-(piperidin-3-yl)pyridine, including reaction mother liquors and solvent rinses, in a designated "Halogenated Organic Liquid Waste" container.[9]

    • Do not overfill containers. Leave at least 10% of the volume as headspace to allow for vapor expansion.

    • Ensure the container is kept tightly capped when not in use.[11]

Step 4: Decontamination of Glassware
  • Rinse contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone, ethanol).

  • Crucially, this first rinseate must be collected and disposed of as halogenated liquid waste.

  • Subsequent rinses can be performed as per standard laboratory procedure for cleaning glassware.

Step 5: Storage and Final Disposal
  • Store sealed and labeled hazardous waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents and acids.[10]

  • Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste management company.[11][13] These entities are equipped to transport and dispose of the material in compliance with all federal and local regulations, typically via high-temperature incineration.[12]

Disposal Decision Workflow

The following diagram outlines the critical decision points and procedural flow for the proper disposal of waste containing 4-Bromo-2-(piperidin-3-yl)pyridine.

G cluster_waste_type 1. Identify Waste Type cluster_collection 2. Segregate & Collect cluster_labeling 3. Label Container Correctly cluster_storage 4. Store & Dispose start Waste Generated (Contains 4-Bromo-2-(piperidin-3-yl)pyridine) solid_waste Solid Waste (e.g., powder, contaminated gloves, wipes) start->solid_waste Is it solid? liquid_waste Liquid Waste (e.g., reaction mixtures, solvent rinses) start->liquid_waste Is it liquid? collect_solid Collect in container for: 'Halogenated Organic SOLID Waste' solid_waste->collect_solid collect_liquid Collect in container for: 'Halogenated Organic LIQUID Waste' liquid_waste->collect_liquid label_info Label MUST include: - 'HAZARDOUS WASTE' - Full Chemical Names & % Comp. - Hazard Symbols collect_solid->label_info collect_liquid->label_info storage Store in Secure Secondary Containment label_info->storage ehs_pickup Arrange Pickup via EHS for High-Temperature Incineration storage->ehs_pickup

Caption: Disposal workflow for 4-Bromo-2-(piperidin-3-yl)pyridine.

By adhering to this comprehensive guide, researchers can confidently manage the disposal of 4-Bromo-2-(piperidin-3-yl)pyridine, ensuring a safe laboratory environment and upholding their commitment to environmental responsibility.

References

  • Standard Operating Procedures for Hazardous Chemicals - Pyridine. University of Washington. [Link]

  • 4-BROMO-2-(PIPERIDIN-1-YL)PYRIDINE | CAS#:24255-98-9. Chemsrc. [Link]

  • MATERIAL SAFETY DATA SHEET - Pyridine. J.T. Baker. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • 4-Bromo-2-piperidinopyridine | C10H13BrN2. PubChem - National Institutes of Health. [Link]

  • Production, Import, Use, and Disposal - Toxicological Profile for Pyridine. National Center for Biotechnology Information (NCBI). [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.